2,4-Diamino-6-methylquinazoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-methylquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNYLNXZYSKOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173222 | |
| Record name | 2,4-Quinazolinediamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955-61-9 | |
| Record name | 2,4-Diamino-6-methylquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC403380 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Quinazolinediamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1955-61-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINO-6-METHYLQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7XWD44K88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,4-Diamino-6-methylquinazoline
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes for 2,4-diamino-6-methylquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 2,4-diaminoquinazoline core is a recognized pharmacophore present in various therapeutic agents, noted for its role in anticancer and anti-inflammatory applications.[1][2][3] This document details the most robust and widely adopted synthetic strategy, commencing from 2-amino-5-methylbenzoic acid. It offers an in-depth exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process parameters. Furthermore, alternative synthetic strategies are discussed to provide a broader context for researchers. The guide is intended for chemists and drug development professionals, emphasizing the rationale behind methodological choices to ensure reproducibility and facilitate optimization.
Strategic Overview: Retrosynthetic Analysis
The synthesis of the this compound scaffold can be approached through several strategic disconnections. The most common and industrially viable approach involves the construction of the pyrimidine ring onto a pre-functionalized benzene derivative. This typically begins with an appropriately substituted anthranilic acid derivative, which already contains the C6-methyl group. The core logic is to first build the quinazoline-2,4-dione, convert it into a more reactive di-electrophile (2,4-dichloro-6-methylquinazoline), and then introduce the desired amino functionalities via nucleophilic aromatic substitution (SNAr).
Caption: Key retrosynthetic disconnections for this compound.
Primary Synthetic Pathway: The Anthranilic Acid Route
This multi-step pathway is the most frequently documented and reliable method for preparing this compound. It offers high yields and employs readily available starting materials. The overall process is a sequence of cyclization, chlorination, and amination.[2][4]
Theoretical Basis and Mechanistic Insights
Step 1: Cyclization to 6-Methylquinazoline-2,4(1H,3H)-dione
The synthesis begins with the condensation of 2-amino-5-methylbenzoic acid with a carbonyl source, typically urea or potassium cyanate.[4] When heated with urea, the amino group of the anthranilic acid derivative attacks one of the carbonyl carbons of urea, leading to the elimination of ammonia. An intramolecular cyclization follows, where the carboxylic acid group reacts with the newly formed urea moiety, ultimately forming the stable heterocyclic dione structure after dehydration. This reaction establishes the core quinazoline ring system.
Step 2: Chlorination to 2,4-Dichloro-6-methylquinazoline
The resulting dione is a stable intermediate but lacks the reactivity needed for direct amination. To activate the C2 and C4 positions for nucleophilic attack, the dione is converted to 2,4-dichloro-6-methylquinazoline. This is achieved by heating the dione with a strong chlorinating and dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[2][4] The mechanism involves the tautomerization of the dione to its aromatic diol form, followed by phosphorylation of the hydroxyl groups by POCl₃. Subsequent nucleophilic attack by chloride ions displaces the phosphate esters, yielding the highly reactive dichloro intermediate.
Step 3: Sequential Nucleophilic Aromatic Substitution (SNAr)
The introduction of the two amino groups is accomplished via a sequential SNAr reaction on the 2,4-dichloro-6-methylquinazoline intermediate. A critical aspect of this step is the regioselectivity. The chlorine atom at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at the C2 position.[4][5] This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent pyrimidine nitrogen (N3).
Consequently, the first amination occurs selectively at the C4 position under milder conditions. The introduction of the first amino group, an electron-donating substituent, further deactivates the C2 position. Therefore, the second amination at C2 requires more forcing conditions, such as higher temperatures, to proceed to completion.[4] This differential reactivity allows for the controlled and sequential introduction of different amines if desired, though for the synthesis of the parent 2,4-diamino compound, ammonia or an ammonia equivalent is used.
Caption: Workflow for the primary synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established methodologies.[2][4] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Part A: Synthesis of 6-Methylquinazoline-2,4(1H,3H)-dione
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methylbenzoic acid (1.0 eq) and urea (3.0-4.0 eq).
-
Heat the mixture to 180-190 °C and maintain this temperature for 4-5 hours. The mixture will melt, and ammonia gas will evolve.
-
Cool the reaction mixture to room temperature. The solidified mass is then treated with a 10% sodium hydroxide solution to dissolve the product.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 4-5.
-
A white precipitate of 6-methylquinazoline-2,4(1H,3H)-dione will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry in an oven at 100 °C.
Part B: Synthesis of 2,4-Dichloro-6-methylquinazoline
-
To a round-bottom flask, add the dried 6-methylquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0-10.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diisopropylethylamine (DIPEA).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
A solid precipitate of 2,4-dichloro-6-methylquinazoline will form.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
Part C:
-
Place the dried 2,4-dichloro-6-methylquinazoline (1.0 eq) into a high-pressure reaction vessel (autoclave).
-
Add a solution of ammonia in an alcohol, such as ethanolic ammonia (7N), in large excess.
-
Seal the vessel and heat to 150-160 °C for 12-18 hours. The internal pressure will increase significantly.
-
After cooling the vessel to room temperature, vent any excess ammonia pressure in a fume hood.
-
Evaporate the solvent under reduced pressure.
-
Treat the residue with dilute aqueous alkali (e.g., 1M NaOH) and extract the product with a suitable organic solvent like ethyl acetate or chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Data Summary
The following table summarizes typical reaction parameters for the primary synthetic route. Yields are indicative and can be optimized through careful control of reaction conditions.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Cyclization | 2-Amino-5-methylbenzoic acid, Urea | None (Melt) | 180-190 | 4-5 | ~90% |
| 2. Chlorination | POCl₃, cat. DMF | POCl₃ | ~110 (Reflux) | 3-4 | ~90% |
| 3. Amination | Ethanolic Ammonia | Ethanol | 150-160 | 12-18 | 50-70% |
Alternative Synthetic Approaches
While the anthranilic acid route is dominant, other methods have been developed for the synthesis of the quinazoline core. One notable alternative involves a copper-catalyzed ring closure reaction between a 2-halobenzoic acid and guanidine.[4] This approach can streamline the process by forming the 2-aminoquinazoline structure more directly, avoiding the dione and dichloro intermediates. However, it may require careful optimization of the catalyst system and reaction conditions to achieve high yields, particularly for substituted analogs.
Conclusion
The synthesis of this compound is most reliably achieved through a well-established three-stage process starting from 2-amino-5-methylbenzoic acid. This method, involving cyclization to a dione, subsequent chlorination, and a final sequential amination, is robust and scalable. The differential reactivity of the C4 and C2 positions on the 2,4-dichloro intermediate is the key mechanistic feature that governs the final amination step. Understanding the causality behind each transformation—from the initial ring formation to the regioselective nucleophilic substitutions—is paramount for researchers aiming to reproduce or adapt this synthesis for the development of novel quinazoline-based therapeutic agents.
References
- Yin, P., Liu, N., Deng, Y.-X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.
- ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxypyrimidine synthesis.
- Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Request PDF on ResearchGate.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
- PubMed. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. PubMed.
- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- ACS Publications. (n.d.). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. ACS Publications through PMC - NIH.
- Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry.
- Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.
- PubMed. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. PubMed.
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An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-6-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diamino-6-methylquinazoline is a heterocyclic aromatic compound belonging to the quinazoline family. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Quinazoline derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents, antivirals, and modulators of various enzymes and receptors.[1][2][3][4][5] The physicochemical properties of this compound are fundamental to its behavior in biological systems and are critical for its development as a potential therapeutic agent. Understanding these properties is paramount for formulation, optimizing pharmacokinetic profiles, and ensuring stability. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.
Core Physicochemical Properties
The physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The key properties of this compound are summarized below.
| Property | Value/Information | Source(s) |
| Chemical Structure | ||
| IUPAC Name | 6-methylquinazoline-2,4-diamine | [6] |
| Molecular Formula | C₉H₁₀N₄ | [7] |
| Molecular Weight | 174.20 g/mol | [6] |
| CAS Number | 1955-61-9 | [6] |
| Melting Point | While a specific melting point is not readily available, related compounds such as 6-methyl-2,4-diphenylquinazoline and 6-methylquinazoline-2,4(1H,3H)-dione exhibit high melting points (226-227 °C and >250 °C, respectively), suggesting a high melting point for this compound. | [8][9] |
| Boiling Point | Data not available. Due to its likely high melting point and polar nature, it is expected to have a very high boiling point and may decompose before boiling under atmospheric pressure. | |
| Solubility | Qualitative data for related compounds suggest solubility in DMSO and to some extent in ethanol and water. Quantitative determination is recommended for specific applications. | [4] |
| pKa | Experimental pKa values are not readily available. Prediction based on the structure and pKa values of related quinazoline derivatives suggests the presence of two basic nitrogen atoms, likely with pKa values in the range of 4-8.[10] |
Experimental Protocols for Key Physicochemical Properties
Accurate determination of physicochemical properties is essential for drug development. The following sections provide detailed, field-proven protocols for measuring the aqueous solubility and pKa of this compound.
Aqueous Solubility Determination (Kinetic Shake-Flask Method)
Aqueous solubility is a critical parameter that influences a drug's bioavailability. The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility.[6][11][12][13][14]
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. After a defined incubation period, any precipitated compound is removed by filtration or centrifugation, and the concentration of the dissolved compound in the filtrate or supernatant is determined, usually by UV-Vis spectroscopy or LC-MS.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve the compound in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Preparation of Aqueous Buffer:
-
Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4).
-
-
Assay Procedure:
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to a known volume of the aqueous buffer (e.g., 198 µL) in a microplate well to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Prepare a series of dilutions to test a range of concentrations.
-
Seal the microplate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a specified period (e.g., 1-2 hours).
-
-
Separation of Undissolved Compound:
-
After incubation, filter the samples through a filter plate (e.g., 0.45 µm pore size) to remove any precipitate.
-
-
Quantification of Soluble Compound:
-
Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λmax or by LC-MS for higher sensitivity and specificity.
-
A standard curve of the compound in the assay buffer/DMSO mixture should be prepared to accurately quantify the solubility.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.
Caption: Workflow for Kinetic Solubility Determination.
pKa Determination by UV-Vis Spectrophotometry
The pKa value(s) of a molecule describe its ionization state at different pH values, which significantly impacts its solubility, permeability, and target binding. UV-Vis spectrophotometry is a common and reliable method for pKa determination for compounds with a chromophore that is sensitive to changes in protonation state.[15][16][17][18][19]
Principle: The absorbance spectrum of an ionizable compound often changes as it transitions between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
-
Preparation of Buffers:
-
Prepare a series of buffers with known pH values spanning a wide range (e.g., pH 2 to 12) with constant ionic strength.
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant volume of the stock solution to a cuvette containing the buffer to achieve a final concentration that gives a suitable absorbance reading (typically 0.3-1.0 AU).
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.
-
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the midpoint of the absorbance change.
-
Caption: Workflow for pKa Determination by UV-Vis Spectroscopy.
Spectral Properties
-
UV-Vis Spectroscopy: Quinazoline derivatives typically exhibit strong UV absorbance due to the aromatic ring system.[20][21][22][23] The presence of amino and methyl groups will influence the position and intensity of the absorption bands. It is expected to have absorption maxima in the UV region, likely between 220-350 nm. The exact λmax will be dependent on the solvent and pH.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra of this compound will show characteristic signals for the aromatic protons and carbons of the quinazoline ring system, as well as for the methyl and amino groups.[21][24][25][26][27] The chemical shifts will be influenced by the electron-donating effects of the amino and methyl groups.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound (174.20 g/mol ).[24][28] Fragmentation patterns will be characteristic of the quinazoline ring and its substituents.
Stability and Handling
Stability: Studies on related quinazoline derivatives have shown that their stability can be influenced by factors such as pH, temperature, and the solvent used.[7][29][30][31][32] Some quinazoline derivatives have been found to be stable in aqueous solutions for extended periods when stored at low temperatures and protected from light. However, instability has been observed in DMSO solutions for some derivatives, with changes in absorption spectra occurring shortly after preparation.[29][30] Therefore, it is recommended to perform stability studies under the specific conditions of intended use.
Handling: this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound with significant potential in drug discovery, owing to the established biological activities of the quinazoline scaffold. A thorough understanding and accurate determination of its physicochemical properties are crucial for its successful development. This guide has provided an overview of its key properties, detailed experimental protocols for solubility and pKa determination, and insights into its spectral characteristics and stability. This information serves as a valuable resource for researchers and scientists working with this promising compound.
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How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination.
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Kinetic Solubility Assays Protocol. AxisPharm.
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Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science.
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Synthesis of series of novel 2,4‐diaminoquinazoline derivatives and evaluation of their anticancer activity. ResearchGate.
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Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal.
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In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI.
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Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. National Institutes of Health.
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1H and 13C-NMR data of compounds 2 – 4. ResearchGate.
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Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. PubMed.
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Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. MDPI.
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UV-Vis spectra of the free 2,4-diaminotriazine-thiazoles 4a-l. ResearchGate.
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6-methyl-2,4-diphenylquinazoline - C21H16N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
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In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. National Institutes of Health.
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Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. MDPI.
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The 2,4-Diamino-6-methylquinazoline Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The 2,4-diaminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-diamino-6-methylquinazoline derivatives, with a primary focus on their role as inhibitors of dihydrofolate reductase (DHFR). We will explore the causal relationships behind structural modifications and their impact on biological activity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This document will detail key synthetic strategies, robust experimental protocols for evaluation, and the critical interplay of substituents on the quinazoline ring that dictates potency and selectivity.
Introduction: The Significance of the 2,4-Diaminoquinazoline Scaffold
The quinazoline ring system, particularly the 2,4-diamino substituted variant, has garnered significant interest in drug discovery due to its versatile biological activities.[1][2] These compounds have been successfully developed as anticancer, antibacterial, and antiprotozoal agents.[3][4][5] A primary and well-established mechanism of action for many 2,4-diaminoquinazoline derivatives is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids.[4][6][7] By mimicking the binding of the endogenous substrate, dihydrofolate, these inhibitors lead to the depletion of tetrahydrofolate, causing cessation of cellular replication.
The 6-methyl substitution on this scaffold provides a crucial anchor point and a vector for further chemical exploration, allowing for the fine-tuning of physicochemical properties and target engagement. This guide will systematically dissect the SAR of this core, providing a logical framework for the rational design of novel and more potent therapeutic agents.
The Core Scaffold: Understanding the Fundamentals
The foundational this compound structure presents several key positions for chemical modification that significantly influence its biological activity. Understanding the role of each component is paramount for rational drug design.
Caption: Core structure of this compound highlighting key positions for substitution.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline ring and its appended groups.
Substitutions at the 2- and 4-Amino Groups
The 2,4-diamino motif is critical for the antifolate activity of these compounds, as it mimics the pteridine ring of folic acid and forms key hydrogen bonds within the active site of DHFR.
-
2-Amino Group: While often unsubstituted, modifications at this position can influence selectivity and potency. Introduction of small alkyl or aryl amino moieties can be tolerated and may enhance binding to specific isoforms of the target enzyme.[3]
-
4-Amino Group: The 4-amino group is a crucial hydrogen bond donor. N-alkylation or arylation at this position can significantly impact activity, often leading to a decrease in DHFR inhibition unless the substituent can engage in other favorable interactions within the active site.[8] However, in other contexts, such as opioid receptor antagonism, substitutions at the 4-amino position with cyclic amines have proven beneficial.[9]
Modifications at the 6-Position
The 6-methyl group serves as a versatile handle for introducing larger substituents that can explore deeper pockets of the target enzyme, often leading to significant gains in potency and selectivity.
-
Linker and Side Chain: The 6-methyl group is frequently functionalized to introduce a linker, such as a methyleneamino (-CH2NH-) or anilinomethyl group, which is then attached to a larger aryl or heteroaryl moiety.[6][10] The nature and length of this linker are critical. For instance, in a series of 2,4-diamino-5-chloroquinazoline analogues, activity against Pneumocystis carinii and Toxoplasma gondii DHFR decreased as the linker length (n) in an ArNH(CH2)n side chain increased from 1 to 3.[11]
-
Aryl Substituents: The terminal aryl group plays a significant role in determining potency and selectivity. Electron-donating groups, such as methoxy substituents on a phenyl ring, are often favored. For example, a 3,4,5-trimethoxyanilino)methyl group at the 6-position has been shown to be a potent feature in nonclassical antifolates.[10][11] Halogen substitutions on this aryl ring can also enhance activity.[12]
Substitutions on the Quinazoline Ring (Positions 5, 7, and 8)
Modifications to the benzo portion of the quinazoline ring can modulate the electronic properties of the molecule and influence its interaction with the target.
-
5-Position: Introduction of a small, lipophilic group at the 5-position, such as a methyl or chloro group, has been shown to enhance activity.[6][11] For example, 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline was a potent inhibitor of P. carinii and T. gondii DHFR.[11]
-
7-Position: The 7-position is another key site for modification. The introduction of alkoxy groups, such as methoxy or aminoalkoxy chains, has been explored to improve properties like solubility and cell permeability, and in some cases, has led to potent inhibitors of other targets like histone lysine methyltransferase G9a.[13]
The following table summarizes the general SAR trends for this compound derivatives as DHFR inhibitors:
| Position | Modification | Impact on DHFR Inhibition | Rationale |
| 2-Amino | Unsubstituted | Generally optimal for DHFR binding. | Mimics the pteridine ring of folic acid. |
| 4-Amino | Unsubstituted | Crucial for hydrogen bonding in the active site. | Acts as a key hydrogen bond donor. |
| 5-Position | Small lipophilic groups (e.g., -CH3, -Cl) | Generally increases potency. | May enhance binding affinity and/or cellular uptake. |
| 6-Position | -CH2-Linker-Aryl | Critical for potency and selectivity. | Allows for exploration of deeper pockets in the enzyme. |
| Linker Length | Shorter linkers (e.g., -CH2NH-) are often preferred. | Optimizes the positioning of the terminal aryl group. | |
| Terminal Aryl Group | Substituted phenyl rings (e.g., trimethoxy) are favorable. | Enhances hydrophobic and electronic interactions. | |
| 7-Position | Alkoxy groups | Can modulate physicochemical properties and target selectivity. | Influences solubility, permeability, and potential for new target interactions. |
Synthetic Methodologies
The synthesis of this compound derivatives typically involves a multi-step process. A common and efficient approach is the sequential nucleophilic substitution of a 2,4-dichloroquinazoline intermediate.
General Synthetic Workflow
Caption: A generalized synthetic workflow for 2,4-diaminoquinazoline derivatives.
Detailed Experimental Protocol: Synthesis of a this compound Derivative
This protocol is a representative example and may require optimization for specific target molecules.
-
Step 1: Synthesis of 6-methylquinazoline-2,4(1H,3H)-dione.
-
To a solution of 2-amino-5-methylbenzoic acid in water, add a solution of potassium cyanate.
-
Heat the mixture to reflux for several hours.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry the resulting solid.
-
-
Step 2: Synthesis of 2,4-dichloro-6-methylquinazoline.
-
Treat the 6-methylquinazoline-2,4(1H,3H)-dione with a chlorinating agent, such as phosphorus oxychloride (POCl3), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by pouring it onto ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
-
Step 3: Sequential Amination.
-
First Amination (C4): Dissolve the 2,4-dichloro-6-methylquinazoline in a suitable solvent (e.g., isopropanol or DMF). Add the first amine (R1-NH2) and a base (e.g., diisopropylethylamine - DIPEA) at room temperature. The greater reactivity of the C4 position allows for selective substitution.[13]
-
Second Amination (C2): To the resulting 2-chloro-4-amino-6-methylquinazoline intermediate, add the second amine (R2-NH2). This step often requires more forcing conditions, such as heating in a sealed tube or using microwave irradiation, to displace the less reactive chlorine at the C2 position.[13]
-
Purify the final product by column chromatography or recrystallization.
-
Biological Evaluation: Protocols and Methodologies
The biological evaluation of novel this compound derivatives typically involves a tiered approach, starting with in vitro enzyme and cell-based assays, followed by in vivo studies for promising candidates.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This is the primary in vitro assay to determine the potency of the synthesized compounds against their intended target.
Principle: The activity of DHFR is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well UV-transparent plate, add the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH, and the test compound at various concentrations.
-
Add the DHFR enzyme (from the desired species, e.g., human, bacterial, or protozoal) and incubate for a few minutes at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate, dihydrofolic acid.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]
Caption: Workflow for a typical DHFR inhibition assay.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cell lines or microbial cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Protocol:
-
Seed cells (e.g., human cancer cell lines or microbial cultures) in a 96-well plate and allow them to adhere or grow overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).[14]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 or IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[12][15]
Conclusion and Future Perspectives
The this compound scaffold remains a highly attractive and fruitful starting point for the development of novel therapeutics, particularly DHFR inhibitors. The SAR data clearly indicate that while the 2,4-diamino core is essential for antifolate activity, strategic modifications at the 5-, 6-, and 7-positions are paramount for achieving high potency and selectivity. The 6-position, in particular, offers a gateway for introducing diverse side chains that can be tailored to exploit the specific features of different DHFR isozymes, paving the way for the development of agents with improved therapeutic indices and the ability to overcome drug resistance. Future efforts in this field will likely focus on the use of computational modeling to refine the design of substituents, the exploration of novel linkers and terminal groups at the 6-position, and the investigation of this scaffold against other emerging biological targets.
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Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. [Link]
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Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]
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Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry. [Link]
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Synthesis of series of novel 2,4‐diaminoquinazoline derivatives and evaluation of their anticancer activity. ResearchGate. [Link]
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Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. ACS Medicinal Chemistry Letters. [Link]
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Dihydrofolate reductase inhibitor. Wikipedia. [Link]
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2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity. Journal of Medicinal Chemistry. [Link]
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Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. ResearchGate. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
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Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry. [Link]
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Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Journal of Molecular Structure. [Link]
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Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research. [Link]
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In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine. [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. [Link]
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Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Current Organic Chemistry. [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]
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Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]
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Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery
An In-Depth Technical Guide to the In Vitro Evaluation of 2,4-Diamino-6-methylquinazoline and Its Analogs
The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are found in over 200 naturally occurring alkaloids and have been successfully developed into a multitude of therapeutic agents.[1][2] The 2,4-diaminoquinazoline core, in particular, is a pharmacophore present in several approved drugs and clinical candidates, demonstrating a remarkable range of biological activities.[3] This guide focuses on this compound (C₉H₁₀N₄)[4], a representative member of this class, and provides a technical framework for its comprehensive in vitro evaluation.
The versatility of the 2,4-diaminoquinazoline scaffold allows it to interact with a wide array of biological targets. This has led to the exploration of its derivatives as anticancer, antimicrobial, antiviral, and antihypertensive agents.[5][6][7][8] As a Senior Application Scientist, this guide is structured not as a rigid template but as a logical progression of inquiry, moving from broad phenotypic screening to specific target identification and mechanistic validation. We will explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data for drug development professionals.
Part 1: Anticancer Activity Assessment
The development of quinazoline-based anticancer agents has been a major success story, yielding FDA-approved drugs like gefitinib, erlotinib, and lapatinib.[9][10] These molecules primarily function as kinase inhibitors, but the 2,4-diaminoquinazoline scaffold also exhibits potent activity through other mechanisms, including inhibition of dihydrofolate reductase (DHFR), tubulin polymerization, and critical signaling pathways like Wnt and PI3K.[9][10][11][12]
Workflow for In Vitro Anticancer Evaluation
A systematic approach is crucial for characterizing a compound's anticancer potential. The workflow begins with broad screening to identify cytotoxic activity, followed by progressively more focused assays to elucidate the specific molecular mechanism of action (MoA).
2,4-diaminoquinazoline has been identified as a selective inhibitor of the Wnt pathway transcription factor Lef1. [12]
-
Cell Treatment and Lysis: Treat gastric cancer cells (e.g., MGC-803) with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate overnight at 4°C with primary antibodies against key Wnt pathway proteins (e.g., Lef1, β-catenin, c-Myc) and apoptosis markers (e.g., Bcl-2, Bax, Cleaved PARP). [6][12]Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control to determine relative expression changes upon treatment.
Part 2: Antimicrobial Activity Assessment
The 2,4-diaminoquinazoline scaffold is also a potent inhibitor of microbial DHFR, making it a valuable starting point for developing antibacterial, antifungal, and antiprotozoal agents. [13][14][15]The evaluation pipeline for these indications focuses on determining the potency and spectrum of activity against relevant pathogens.
Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
Expertise & Experience: The MIC is the foundational metric in antimicrobial testing, defining the lowest concentration of a drug that prevents visible growth of a microorganism. The broth microdilution method is the gold standard due to its efficiency and reproducibility. It is crucial to test against a panel of clinically relevant strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans and Cryptococcus neoformans. [2][15][16]
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final standardized concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (microbe in broth, no drug) to ensure growth and a negative control (broth only) to check for sterility. A known antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) should be run in parallel as a quality control measure.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
| Compound | MIC (µg/mL) vs. C. albicans [15] | MIC (µg/mL) vs. C. neoformans [16] | MIC (IC₅₀, nM) vs. P. falciparum [14] |
| DAQ 1A | 0.64 (Geometric Mean) | - | - |
| Quinazoline Derivative | - | Determined by tube dilution | - |
| Compound 1 | - | - | 9 |
| Note: Data for representative 2,4-diaminoquinazoline (DAQ) derivatives from cited literature. The specific 6-methyl derivative would require experimental determination. |
Synergy Testing: The Checkerboard Assay
Trustworthiness: Because 2,4-diaminoquinazolines inhibit DHFR, they are expected to act synergistically with sulfonamides (e.g., sulfamethoxazole), which inhibit dihydropteroate synthase (DHPS), an earlier enzyme in the same folate biosynthesis pathway. [14][15]The checkerboard assay is a robust method to quantify this interaction.
-
Principle: The assay tests a matrix of concentrations of two drugs simultaneously to determine if their combined effect is greater than the sum of their individual effects.
-
Procedure: a. In a 96-well plate, prepare serial dilutions of Drug A (this compound) along the x-axis and Drug B (sulfamethoxazole) along the y-axis. b. This creates a matrix where each well has a unique combination of concentrations of the two drugs. c. Inoculate the plate with the target microorganism as described for the MIC assay. d. Incubate and read the MIC for each drug in the presence of the other.
-
Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FICₐ + FIC₈ = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
References
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Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660-8. Available from: [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A., & El-Azab, A. S. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4780. Available from: [Link]
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Kim, J. W., et al. (2016). Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. Journal of Medicinal Chemistry, 59(13), 6345-57. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. International Journal of Molecular Sciences, 15(10), 18496-18510. Available from: [Link]
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Hariri, A. R., & Larsh, H. W. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine, 151(1), 173-6. Available from: [Link]
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Shi, D., et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters, 28(17), 2941-2946. Available from: [Link]
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Al-Ostoot, F. H., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(36), 22135-22156. Available from: [Link]
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Wang, W., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(8), 1749-1754. Available from: [Link]
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Nzila, A., et al. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 48(9), 3495-3499. Available from: [Link]
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Zhang, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(14), 5438. Available from: [Link]
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Castaldo, R. A., Gump, D. W., & McCormack, J. J. (1980). Activity of 2,4-Diaminoquinazoline Compounds against Candida species. Antimicrobial Agents and Chemotherapy, 17(1), 81-86. Available from: [Link]
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Abdelgawad, M. A., et al. (2017). In vitro cytotoxicity of the synthesized quinazolines. ResearchGate. Available from: [Link]
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Rosowsky, A., & Chen, H. (2001). A novel method of synthesis of 2,4-diamino-6-arylmethylquinazolines using palladium(0)-catalyzed organozinc chemistry. The Journal of Organic Chemistry, 66(22), 7522-6. Available from: [Link]
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McCormack, J. J., & Cavallito, J. C. (1981). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Journal of Pharmaceutical Sciences, 70(7), 827-8. Available from: [Link]
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Alker, D., et al. (1989). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 32(10), 2381-8. Available from: [Link]
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Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6668. Available from: [Link]
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Zhang, J., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International Journal of Molecular Sciences, 21(16), 5901. Available from: [Link]
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Al-Amiery, A. A., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(1). Available from: [Link]
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Nzila, A., et al. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. ResearchGate. Available from: [Link]
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Shaik, A. B., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports. Available from: [Link]
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An In-depth Technical Guide to 2,4-Diamino-6-methylquinazoline as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Among its derivatives, 2,4-diamino-6-methylquinazoline has emerged as a significant pharmacophore for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of this compound, delving into its synthesis, mechanism of action as a kinase inhibitor, structure-activity relationships, and the experimental methodologies used for its evaluation. Particular focus is given to its role as an inhibitor of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR).
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] This has made them one of the most important classes of drug targets. The quinazoline core has proven to be a highly versatile template for the design of kinase inhibitors, primarily due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase ATP-binding site.[2] Several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, have been approved for the treatment of various cancers, validating the therapeutic potential of this scaffold.[3] These compounds typically act as ATP-competitive inhibitors, blocking the catalytic activity of the kinase and thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[1][4] The this compound core represents a key variation of this scaffold, with the diamino substitution pattern offering unique opportunities for interaction with the kinase active site.
Chemical Synthesis of this compound
The synthesis of this compound and its derivatives is a critical aspect of its development as a kinase inhibitor. A common and efficient synthetic route involves a cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates.[5] This method allows for the facile introduction of various substituents at the N4 position.
A general synthetic approach can also be initiated from appropriately substituted anthranilic acids. For instance, 2-amino-5-methylbenzoic acid can be treated with potassium cyanate or urea to form the corresponding quinazoline-2,4(1H,3H)-dione.[6] Subsequent chlorination with a reagent like phosphorus oxychloride (POCl3) yields the 2,4-dichloro-6-methylquinazoline intermediate.[6] This dichloro derivative then serves as a versatile precursor for the introduction of the diamino functionalities through sequential nucleophilic substitution reactions with the desired amines.[6] The greater reactivity of the C4-chloro group allows for selective substitution at this position first, followed by substitution at the C2 position, which may require more forcing conditions.[6]
An alternative efficient route involves a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-hydrochloric acid system.[5] This approach provides a direct pathway to N4-substituted 2,4-diaminoquinazolines.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Derivatives of the 2,4-diaminoquinazoline core primarily function as ATP-competitive inhibitors of protein kinases.[4] The quinazoline ring system acts as a scaffold that positions key pharmacophoric elements to interact with the hinge region of the kinase, a critical area for ATP binding. The amino groups at the C2 and C4 positions are crucial for forming hydrogen bonds with the backbone of the hinge region, effectively anchoring the inhibitor in the active site.
The methyl group at the C6 position can provide additional van der Waals interactions within a hydrophobic pocket of the ATP-binding site, contributing to the overall binding affinity and selectivity of the inhibitor. The specific kinase inhibitory profile of a this compound derivative is largely determined by the nature of the substituents at the amino groups.
Primary Kinase Target: Epidermal Growth Factor Receptor (EGFR)
A significant body of research has focused on 2,4-diaminoquinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[2][3][4] Overexpression or activating mutations of EGFR lead to constitutive kinase activity and uncontrolled cell proliferation.[7]
The 2,4-diaminoquinazoline scaffold has been instrumental in the development of both first and second-generation EGFR inhibitors.[3] These inhibitors compete with ATP for binding to the catalytic domain of the EGFR tyrosine kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[4]
In Vitro Kinase Assay Workflow
Cell-Based Assays
Cell-based assays are essential for determining the efficacy of the inhibitor in a more physiologically relevant context. These assays measure the effect of the compound on cell proliferation, viability, and the phosphorylation status of downstream signaling proteins in cancer cell lines that are dependent on the target kinase.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Lines:
-
Select cancer cell lines with known EGFR status (e.g., A549, which expresses wild-type EGFR, or HCC827 with an activating EGFR mutation). [7]
-
-
Reagents and Materials:
-
Selected cancer cell lines
-
Cell culture medium and supplements
-
This compound test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent solution)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound test compound for a specified duration (e.g., 72 hours). [8] 3. After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value. [8][9]
-
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly valuable platform for the design and development of novel kinase inhibitors. Its proven success in targeting EGFR has paved the way for its exploration against a broader range of kinase targets. Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic window.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are effective against mutant forms of kinases that confer resistance to existing therapies. [3]* Exploring New Kinase Targets: Investigating the potential of the this compound scaffold to inhibit other therapeutically relevant kinases involved in cancer and other diseases.
-
Multi-target Inhibitors: The development of compounds that can simultaneously inhibit multiple key kinases in a signaling pathway, a strategy that may offer enhanced efficacy and combat drug resistance. [10] The versatility of the this compound core, coupled with a deep understanding of its SAR, ensures its continued prominence in the field of drug discovery and development.
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A Technical Guide to the Antifolate Activity of 2,4-Diaminoquinazoline Derivatives
Abstract
The relentless pursuit of targeted and effective therapeutic agents has cemented the status of the folate pathway as a critical nexus in medicinal chemistry. This guide provides an in-depth exploration of 2,4-diaminoquinazoline derivatives, a potent class of nonclassical antifolates. We will dissect their mechanism of action as inhibitors of dihydrofolate reductase (DHFR), explore the nuanced structure-activity relationships that govern their potency and selectivity, and provide detailed, field-tested protocols for their evaluation. This document is designed for researchers, scientists, and drug development professionals, offering a blend of foundational theory and practical, actionable methodologies to accelerate discovery in this promising chemical space.
The Central Role of Folate Metabolism and Dihydrofolate Reductase (DHFR)
Folate metabolism is a fundamental cellular process, indispensable for the synthesis of nucleic acids (purines and thymidylate) and several amino acids.[1] Central to this pathway is the enzyme Dihydrofolate Reductase (DHFR), which catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are essential one-carbon donors. Consequently, the inhibition of DHFR leads to a depletion of the THF pool, which effectively halts DNA synthesis and repair, ultimately triggering cell death.[3] This critical function makes DHFR an exceptionally attractive target for therapeutic intervention in oncology and infectious diseases.[1][4]
Antifolates are broadly categorized into classical and nonclassical inhibitors. Classical inhibitors, like methotrexate (MTX), share a structural resemblance to folic acid and require active transport into the cell. Nonclassical inhibitors, such as the 2,4-diaminoquinazoline scaffold, are typically more lipophilic, do not depend on the same active transport mechanisms, and often exhibit a different spectrum of activity, particularly against cells that have developed resistance to classical antifolates.[5]
Figure 1: The central role of DHFR in the folate pathway and its inhibition by 2,4-diaminoquinazoline derivatives.
2,4-Diaminoquinazolines as DHFR Inhibitors: Mechanism and Structure-Activity Relationships (SAR)
The 2,4-diaminoquinazoline core serves as a privileged scaffold for DHFR inhibition.[6] These compounds act as competitive inhibitors, binding with high affinity to the active site of DHFR and preventing the binding of the natural substrate, DHF. The potency and selectivity of these inhibitors are dictated by the nature and position of substituents on the quinazoline ring system.
Mechanism of Action
The 2,4-diamino moiety is critical for activity, mimicking the binding of the pteridine ring of the natural substrate. The primary mode of interaction involves hydrogen bonding within the enzyme's active site. The development of effective inhibitors hinges on optimizing substitutions at various positions of the quinazoline core to enhance binding affinity for the target enzyme while minimizing interaction with off-target enzymes, such as mammalian DHFR when targeting microbial pathogens.[7]
Key Structure-Activity Relationships (SAR)
Decades of research have illuminated several key SAR principles for 2,4-diaminoquinazoline antifolates:
-
Substitutions at Position 5: Modifications at this position can significantly influence selectivity. Bulky or lipophilic groups can enhance binding to microbial DHFR over the human enzyme.
-
Substitutions at Position 6: This position is often used to attach larger side chains, which can extend into a deeper pocket of the enzyme's active site, dramatically increasing potency. For instance, compounds with an N-(2,5-dimethoxybenzyl)amino group at this position have shown potent antimalarial activity.[1]
-
Aromatic Ring Substitutions: Adding electron-withdrawing groups, such as nitro (NO2) or halogen atoms, to aryl substituents on the quinazoline core has been shown to improve antitumor activity in some series.[8] This suggests that electronic effects can play a crucial role in modulating the binding affinity.
-
Lipophilicity: As nonclassical antifolates, these compounds typically enter cells via passive diffusion. Their lipophilic character allows them to bypass the active folate transporters, rendering them effective against cell lines that have developed resistance to methotrexate through impaired transport.[5]
The following table summarizes the inhibitory activity of representative 2,4-diaminoquinazoline analogs against DHFR from different sources, illustrating the impact of structural modifications on potency and selectivity.
| Compound ID | Core Structure | Key Substitutions | Target Organism | DHFR IC₅₀ (nM) | Reference |
| TMQ (Trimetrexate) | 2,4-Diaminoquinazoline | 5-Methyl, 6-[(3,4,5-trimethoxyanilino)methyl] | Human | ~10 | [8] |
| PKC-32 | 2,4-Diaminoquinazoline | 5-Methyl, 6-[(9-phenanthrenylamino)methyl] | L5178Y (Murine) | ~1 | [5] |
| Compound 1 | 2,4-Diaminoquinazoline | 5-Chloro, 6-[N-(2,5-dimethoxybenzyl)amino] | P. falciparum | 9 | [1] |
| Analog 53 | 2,4-Diaminoquinazoline | 5-(4-chlorophenoxy) | E. coli | Potent | [7] |
Experimental Evaluation: Protocols and Methodologies
A rigorous and systematic evaluation is essential to characterize the antifolate activity of novel 2,4-diaminoquinazoline derivatives. The following protocols represent a standard cascade for moving from initial biochemical screening to cellular activity assessment.
Biochemical Assay: DHFR Enzyme Inhibition
This primary assay directly measures the ability of a compound to inhibit the catalytic activity of purified DHFR. The protocol is based on a spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[9][10]
Principle: The DHFR-catalyzed reduction of DHF to THF is coupled with the oxidation of NADPH to NADP+. NADPH strongly absorbs light at 340 nm, whereas NADP+ does not. The rate of decrease in absorbance at 340 nm is directly proportional to the DHFR enzyme activity.[9][10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.5.[10]
-
NADPH Stock: Prepare a 20 mM stock solution in the assay buffer. Store aliquots at -20°C.[11]
-
DHF Stock: Prepare a stock solution in DMSO. Note: DHF is unstable and should be prepared fresh or stored carefully.
-
DHFR Enzyme: Use purified recombinant DHFR (human, bacterial, etc.). Store in 50% glycerol at -20°C.[9]
-
Test Compound: Prepare a dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
-
Assay Setup (96-well UV-transparent plate):
-
To each well, add:
-
Assay Buffer to a final volume of 200 µL.
-
10 µL of NADPH stock (final concentration will vary based on Km, typically 50-100 µM).
-
2 µL of test compound dilution (final DMSO concentration should be ≤1%).
-
10 µL of DHFR enzyme solution.
-
-
Include controls: a "no enzyme" control and a "no inhibitor" (vehicle) control.
-
-
Incubation: Incubate the plate at 25°C for 5-10 minutes to allow the compound to bind to the enzyme.[10]
-
Reaction Initiation: Start the reaction by adding 10 µL of DHF substrate.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.[9][10]
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2: Experimental workflow for the spectrophotometric DHFR inhibition assay.
Cell-Based Assay: Antiproliferative Activity
This secondary assay determines the effect of the inhibitor on the growth and viability of whole cells, providing a more biologically relevant measure of potency. The MTT assay is a widely used colorimetric method for this purpose.[12][13][14]
Principle: The MTT assay measures cellular metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[12] The amount of formazan produced is proportional to the number of viable cells.[12][13]
Step-by-Step Protocol:
-
Cell Culture:
-
Compound Treatment:
-
Prepare a serial dilution of the 2,4-diaminoquinazoline derivatives in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[14]
-
MTT Addition:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours, allowing the formazan crystals to form.[14]
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of the purple solution at a wavelength of ~550-570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Mechanisms of Resistance and Future Directions
Despite the success of antifolates, the emergence of drug resistance remains a significant clinical challenge.[8][16] Understanding these mechanisms is crucial for the design of next-generation inhibitors.
Key Resistance Mechanisms:
-
Target Enzyme Alterations: Point mutations in the DHFR gene can decrease the binding affinity of the inhibitor.[17][18]
-
Gene Amplification: An increase in the copy number of the DHFR gene leads to overexpression of the target enzyme, requiring higher drug concentrations for effective inhibition.[17][19]
-
Impaired Drug Transport: While less of a concern for lipophilic nonclassical antifolates, resistance to classical antifolates often involves downregulation or mutation of the reduced folate carrier (RFC) protein.[17][20]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MRPs and BCRP, can actively pump antifolates out of the cell.[20]
The development of novel 2,4-diaminoquinazoline derivatives continues to be a promising strategy to overcome these resistance mechanisms. Future research should focus on designing compounds with dual mechanisms of action, improved selectivity for microbial or cancer-specific DHFR isoforms, and the ability to evade known resistance pathways.[21]
Conclusion
The 2,4-diaminoquinazoline scaffold is a cornerstone in the development of potent antifolate agents. Its versatility allows for fine-tuning of inhibitory activity and selectivity against DHFR from various species, leading to applications in oncology and infectious disease.[1][15][22] A thorough understanding of the underlying mechanism of action, coupled with rigorous biochemical and cell-based evaluation, is paramount for the successful discovery and development of new therapeutics in this class. By leveraging the detailed protocols and strategic insights presented in this guide, researchers can effectively advance their programs and contribute to the next generation of antifolate therapies.
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Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–11. [Link]
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Nzila, A., Mberu, E. K., Nduati, E., & Watkins, W. M. (2005). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 49(8), 3460–3462. [Link]
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Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]
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Pillai, K. C., Poor, M. L., & Baughn, R. L. (1991). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Journal of Medicinal Chemistry, 34(11), 3165–3168. [Link]
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Various Authors. (n.d.). Synthesis of series of novel 2,4‐diaminoquinazoline derivatives and evaluation of their anticancer activity. ResearchGate. [Link]
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Various Authors. (n.d.). Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines. ACS Publications. [Link]
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Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. [Link]
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Assaraf, Y. G. (2007). Molecular basis of antifolate resistance. Cancer and Metastasis Reviews, 26(1), 153–181. [Link]
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Sirichaiwat, C., Narkprasert, T., & Chitnumsub, P. (2012). Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 232–239. [Link]
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Stevens, M. F. G., Phillipson, D. W., & Rathbone, D. L. (1987). Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines. Journal of Medicinal Chemistry, 30(9), 1647–1653. [Link]
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Magalhães, M. L. B., Gonçalves, A. M. B., & Basso, L. A. (2012). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. PLoS ONE, 7(5), e36060. [Link]
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Various Authors. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
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Various Authors. (n.d.). High-Affinity Inhibitors of Dihydrofolate Reductase: Antimicrobial and Anticancer Activities of 7,8-Dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines with Small Molecular Size. ACS Publications. [Link]
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Grem, J. L., & McAtee, N. (1998). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 44(1), 143–148. [Link]
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Various Authors. (2023). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. MDPI. [Link]
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An In-depth Technical Guide to 2,4-Diamino-6-methylquinazoline and its Derivatives in Cancer Research
This guide provides a comprehensive technical overview of 2,4-diamino-6-methylquinazoline and its broader class of derivatives for researchers, scientists, and drug development professionals in the field of oncology. It delves into the synthesis, multifaceted mechanisms of action, and robust methodologies for evaluating the anticancer potential of this promising scaffold.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This versatility has led to the development of several FDA-approved quinazoline-based drugs for cancer therapy, including gefitinib, erlotinib, and lapatinib, which primarily function as tyrosine kinase inhibitors. The 2,4-diaminoquinazoline substitution pattern, in particular, has garnered significant attention for its diverse and potent anticancer activities, which extend beyond kinase inhibition. This guide focuses on the 6-methyl substituted variant and the broader class of 2,4-diaminoquinazolines, exploring their therapeutic promise and the experimental frameworks required for their investigation.
Physicochemical Properties and Synthesis of this compound
The physicochemical properties of this compound, such as its solubility, lipophilicity, and hydrogen bonding capacity, are crucial for its pharmacokinetic and pharmacodynamic profiles. The core structure consists of a pyrimidine ring fused to a benzene ring, with amino groups at positions 2 and 4, and a methyl group at position 6. These functional groups are key to its biological activity and provide avenues for synthetic modification to optimize efficacy and selectivity.
General Synthesis Strategies
Several synthetic routes to 2,4-diaminoquinazolines have been developed, often involving multi-step processes. A common approach begins with a substituted 2-aminobenzonitrile, which undergoes cyclization with a source of carbon and nitrogen to form the quinazoline ring.
A streamlined, three-step synthesis of a 2,4-diaminoquinazoline derivative, Ziresovir (though not for cancer), highlights a modern approach that can be adapted. This process involves a copper-catalyzed ring closure, followed by chlorination and nucleophilic substitution. Another efficient method involves the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. Palladium-catalyzed organozinc chemistry has also been employed for the synthesis of 2,4-diamino-6-arylmethylquinazolines, demonstrating the versatility of modern cross-coupling reactions in accessing diverse derivatives.
Multifaceted Mechanisms of Action in Cancer
The anticancer effects of 2,4-diaminoquinazoline derivatives are not attributed to a single mechanism but rather to their ability to interact with multiple key cellular targets and pathways implicated in tumorigenesis and progression.
Dihydrofolate Reductase (DHFR) Inhibition: The Antifolate Activity
One of the earliest recognized mechanisms of action for 2,4-diaminoquinazolines is the inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis. Notably, certain 2,4-diaminoquinazoline derivatives have shown potent activity against methotrexate-resistant cancer cells, suggesting they may overcome common mechanisms of drug resistance.
Kinase Inhibition: Targeting Aberrant Signaling Pathways
The 2,4-diaminoquinazoline scaffold is a cornerstone in the design of kinase inhibitors. These derivatives can be engineered to target a variety of kinases that are often dysregulated in cancer.
-
p21-Activated Kinase 4 (PAK4): Derivatives of 2,4-diaminoquinazoline have been developed as potent PAK4 inhibitors. PAK4 is overexpressed in several cancers and plays a role in cell proliferation, migration, and invasion. Inhibition of PAK4 by these compounds can lead to cell cycle arrest in the G1/S phase and suppression of metastasis.
-
Epidermal Growth Factor Receptor (EGFR): The quinazoline core is a key feature of many EGFR inhibitors. While the 6-methyl derivative is less studied in this context, the broader class of 2,4-diaminoquinazolines has been explored for EGFR inhibition.
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Certain 2,4-diaminoquinazoline derivatives have been identified as potent PI3K inhibitors, inducing apoptosis and G1-phase arrest in cancer cells.
Wnt/β-catenin Signaling Pathway Inhibition
A significant recent discovery is the ability of 2,4-diaminoquinazoline to inhibit the Wnt/β-catenin signaling pathway by directly targeting the transcription factor Lymphoid Enhancer-Binding Factor 1 (LEF1). The Wnt pathway is aberrantly activated in many cancers, including gastric cancer, and its inhibition by 2,4-diaminoquinazoline leads to the suppression of cancer cell growth, migration, and invasion.
Epigenetic Modulation: Histone Methyltransferase Inhibition
Certain 2,4-diamino-6,7-dimethoxyquinazoline derivatives, such as BIX-01294, have been identified as inhibitors of the histone methyltransferase G9a. G9a is overexpressed in various cancers and is involved in transcriptional repression. Inhibition of G9a can reactivate tumor suppressor genes and inhibit cancer cell growth.
Disruption of Microtubule Dynamics
Some 2,4-diaminoquinazoline derivatives have been shown to inhibit tubulin polymerization, a mechanism shared with classic chemotherapy agents like vinca alkaloids and taxanes. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signaling Pathway: Multifaceted Anticancer Mechanisms of 2,4-Diaminoquinazolines
Caption: Diverse anticancer mechanisms of 2,4-diaminoquinazoline derivatives.
Experimental Protocols for Evaluation
A rigorous and systematic evaluation of this compound and its derivatives is essential to characterize their anticancer potential. The following section outlines key experimental protocols.
In Vitro Efficacy Assessment
4.1.1. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of cancer cells.
-
Methodology (MTT Assay):
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound derivative (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
4.1.2. Cell Cycle Analysis
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Methodology (Propidium Iodide Staining and Flow Cytometry):
-
Treat cancer cells with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
4.1.3. Apoptosis Assay
-
Objective: To determine if the compound induces apoptosis in cancer cells.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Treat cells with the compound as described for cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Target Engagement and Mechanistic Studies
4.2.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on specific kinases.
-
Methodology (Example: PAK4 Kinase Assay):
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a 96-well plate, combine recombinant PAK4 enzyme, a suitable substrate, and ATP.
-
Add varying concentrations of the this compound derivative.
-
Incubate the reaction at 30°C for a specified time.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as luminescence.
-
Calculate the IC50 value for kinase inhibition.
-
4.2.2. Western Blotting
-
Objective: To analyze the effect of the compound on the expression and phosphorylation status of key signaling proteins.
-
Methodology:
-
Treat cells with the compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, cleaved PARP, β-catenin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Experimental Workflow: From Compound Synthesis to In Vivo Efficacy
Caption: A typical workflow for the preclinical development of 2,4-diaminoquinazoline anticancer agents.
Data Presentation and Interpretation
Quantitative data from the aforementioned assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Anticancer Activity of Exemplary 2,4-Diaminoquinazoline Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| PKC-32 | Methotrexate-Resistant Leukemia | ~0.01 | DHFR Inhibition | |
| Compound 9d | A549 (Lung Cancer) | 0.033 | PAK4 Inhibition | |
| Compound 4 | Hematologic Tumors | 0.05 - 2.7 | PI3K/HDAC Dual Inhibition | |
| 2,4-DAQ | Gastric Cancer | Not specified | Wnt/LEF1 Inhibition | |
| BIX-01294 | Various | ~1.7 | G9a Inhibition |
Note: The IC50 values are approximate and may vary depending on the specific cell line and experimental conditions.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and promising class of anticancer agents with a rich and diverse pharmacology. Their ability to target multiple key oncogenic pathways, including folate metabolism, kinase signaling, Wnt signaling, and epigenetic regulation, provides a strong rationale for their continued development. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index. The use of patient-derived organoids and in vivo models will be crucial in validating their efficacy and identifying patient populations most likely to benefit from these novel therapies.
References
- Schornagel, J. H., Chang, P. K., Sciarini, L. J., Moroson, B. A., Mini, E., Cashmore, A. R., & Bertino, J. R. (1984).
The Therapeutic Potential of 2,4-Diaminoquinazolines in Oncology: A Technical Guide
Foreword: The Quinazoline Scaffold - A Privileged Structure in Cancer Drug Discovery
The quinazoline core is a foundational scaffold in modern medicinal chemistry, giving rise to a multitude of clinically successful oncology drugs.[1] Its rigid, bicyclic structure provides a versatile platform for designing targeted inhibitors of key signaling molecules implicated in tumorigenesis and cancer progression. Within this broad class of compounds, 2,4-diaminoquinazoline derivatives have emerged as a particularly promising chemotype, demonstrating potent antitumor properties through diverse mechanisms of action. This technical guide provides an in-depth exploration of the antitumor properties of 2,4-diaminoquinazolines, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, dissect structure-activity relationships, and provide detailed experimental protocols to empower the scientific community in its pursuit of novel cancer therapeutics.
Mechanisms of Antitumor Activity: A Multi-pronged Assault on Cancer Cells
2,4-Diaminoquinazolines exert their anticancer effects by modulating a variety of cellular processes critical for tumor growth and survival. Their versatility as a scaffold allows for the fine-tuning of inhibitory activity against a range of biological targets.
Inhibition of Receptor Tyrosine Kinases (RTKs): Targeting the Drivers of Oncogenesis
A primary mechanism by which many 2,4-diaminoquinazoline derivatives exhibit their antitumor effects is through the inhibition of receptor tyrosine kinases (RTKs).[2] These cell surface receptors, when dysregulated, act as potent oncogenic drivers.
The Epidermal Growth Factor Receptor (EGFR) is a key member of the ErbB family of RTKs and plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Overexpression or mutational activation of EGFR is a hallmark of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4] Several 2,4-diaminoquinazoline derivatives have been developed as potent EGFR inhibitors, competing with ATP for binding to the intracellular kinase domain of the receptor.[4] This competitive inhibition blocks the autophosphorylation of the receptor, thereby abrogating downstream signaling cascades.[4]
Two major downstream signaling pathways are affected by EGFR inhibition:
-
The RAS/RAF/MEK/ERK Pathway: This pathway is central to the regulation of cell proliferation.[5]
-
The PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival and apoptosis.[5]
By inhibiting EGFR, 2,4-diaminoquinazolines can effectively shut down these pro-survival and proliferative signals, leading to cell cycle arrest and apoptosis.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is another critical regulator of cell fate, proliferation, and differentiation during embryonic development and adult tissue homeostasis.[6] Aberrant activation of this pathway, often due to mutations in key components like APC or β-catenin itself, is a major driver in several cancers, particularly colorectal and gastric cancer.[6]
The compound 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway.[6] It exerts its effect by targeting the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[7] This interaction is a crucial final step in the canonical Wnt pathway, leading to the transcription of target genes that promote cell proliferation and survival, such as MYC and AXIN2.[6] By disrupting the β-catenin/TCF4 complex, 2,4-DAQ effectively suppresses the expression of these oncogenic target genes, leading to the inhibition of cancer cell growth and the induction of apoptosis.[6][7]
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,4-diaminoquinazoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 2,4-diaminoquinazoline derivatives at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the activity of a wide range of kinases.
Protocol:
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the 2,4-diaminoquinazoline inhibitor at various concentrations. Include a no-inhibitor control.
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the specific kinase (usually 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Termination of Kinase Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [8]4. ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP. [8]Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. [8]6. Data Analysis: The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the activity of the kinase inhibitor. Calculate the IC₅₀ values for the inhibitors.
Preclinical and Clinical Landscape
While many 2,4-diaminoquinazoline derivatives have shown promising results in preclinical studies, their transition to clinical trials is an ongoing area of research. The broader class of quinazoline-based kinase inhibitors, such as gefitinib and erlotinib, are already established in clinical practice, demonstrating the therapeutic potential of this scaffold. [1]The continued exploration and optimization of 2,4-diaminoquinazoline derivatives hold the promise of delivering next-generation targeted therapies with improved efficacy and safety profiles. As of now, specific 2,4-diaminoquinazoline derivatives are in various stages of preclinical development, with a focus on overcoming resistance mechanisms to existing therapies.
Conclusion and Future Directions
2,4-Diaminoquinazolines represent a versatile and potent class of antitumor agents with a rich chemical space for further exploration. Their ability to target multiple key oncogenic pathways, including EGFR and Wnt/β-catenin signaling, underscores their therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate the robust evaluation of novel derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their efficacy in combination therapies, and identifying predictive biomarkers to guide their clinical development. The continued investigation of this privileged scaffold is a promising avenue in the ongoing quest for more effective and personalized cancer treatments.
References
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2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. PubMed. Available at: [Link]
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Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. ScienceDirect. Available at: [Link]
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Design, Synthesis and Evaluation of 2,4-Diaminoquinazoline Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed. Available at: [Link]
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Downstream signaling pathway of EGFR via RAS/RAF/MAPK. EGFR=epidermal growth factor receptor; MAPK=Mitogen-activated protein kinases. ResearchGate. Available at: [Link]
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Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging. PMC. Available at: [Link]
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IC50 values of EGFR assay for the most active compounds-6 and 10e-and... ResearchGate. Available at: [Link]
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Synthesis of series of novel 2,4‐diaminoquinazoline derivatives and evaluation of their anticancer activity. ResearchGate. Available at: [Link]
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Promega ADP-Glo kinase assay | BMG LABTECH. BMG LABTECH. Available at: [Link]
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'4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link]
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Simplified graphic illustration of the EGFr pathways RAS/RAF/MEK/ERK and PI3K/AKT. ResearchGate. Available at: [Link]
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Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. PubMed. Available at: [Link]
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IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate. Available at: [Link]
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2,4-Diaminoquinazolines as Potent and Selective Modulators of Wnt Signaling: A Technical Guide for Drug Discovery
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a well-documented driver of numerous human pathologies, most notably cancer. This has positioned the pathway as a compelling target for therapeutic intervention. Among the diverse chemical scaffolds investigated, 2,4-diaminoquinazolines have emerged as a promising class of small-molecule inhibitors that effectively modulate Wnt signaling. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,4-diaminoquinazolines as Wnt signaling inhibitors. We will delve into the intricacies of the Wnt pathway, elucidate the mechanism of action of these inhibitors, present detailed protocols for their evaluation, and summarize key structure-activity relationship (SAR) insights to guide future drug discovery efforts.
The Wnt Signaling Pathway: A Central Regulator of Cellular Homeostasis
The Wnt signaling pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic development and adult tissue homeostasis.[1] The canonical Wnt/β-catenin pathway is the most extensively studied branch and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[2][3]
In the "Off-State" (Absence of Wnt Ligand):
In the absence of a Wnt ligand, a multiprotein "destruction complex" actively phosphorylates β-catenin, a key downstream effector of the pathway.[1] This complex comprises Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α).[2] Phosphorylated β-catenin is subsequently recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and proteasomal degradation.[1] This ensures low cytoplasmic levels of β-catenin, preventing its translocation to the nucleus. In the nucleus, T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors act as repressors of Wnt target genes.[4]
In the "On-State" (Presence of Wnt Ligand):
The binding of a Wnt ligand to its cell surface receptors, Frizzled (Fz) and low-density lipoprotein receptor-related protein 5/6 (LRP5/6), initiates a cascade of events that leads to the inactivation of the destruction complex.[1][2] This prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm.[2] Stabilized β-catenin then translocates to the nucleus, where it displaces co-repressors from TCF/LEF transcription factors and recruits co-activators to initiate the transcription of Wnt target genes, such as MYC, AXIN2, and Cyclin D1, which drive cell proliferation and survival.[5][6][7]
Caption: Canonical Wnt/β-catenin signaling pathway in its "Off" and "On" states.
2,4-Diaminoquinazolines as Wnt Signaling Inhibitors
The 2,4-diaminoquinazoline scaffold has proven to be a versatile starting point for the development of potent Wnt signaling inhibitors. These compounds have been shown to effectively suppress the aberrant Wnt signaling observed in various cancer cell lines.[5][6][7][8]
Mechanism of Action
A significant body of evidence suggests that 2,4-diaminoquinazolines exert their inhibitory effect downstream of the β-catenin destruction complex.[7] Several studies have demonstrated that these compounds can suppress Wnt/β-catenin signaling without altering the total cellular levels of β-catenin.[7] This indicates that their mechanism of action is not through the promotion of β-catenin degradation.
Instead, the primary mode of action for many 2,4-diaminoquinazoline-based inhibitors is the disruption of the protein-protein interaction between β-catenin and TCF/LEF transcription factors in the nucleus.[8] By preventing this crucial interaction, these inhibitors block the recruitment of transcriptional co-activators and subsequent expression of Wnt target genes.[8] For instance, 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a member of the TCF/LEF family.[5][6]
Caption: Mechanism of action of 2,4-diaminoquinazoline Wnt inhibitors.
Experimental Evaluation of 2,4-Diaminoquinazoline Inhibitors
A robust and multi-faceted experimental approach is essential to identify and characterize novel Wnt signaling inhibitors. High-throughput screening (HTS) methodologies are crucial in the initial stages of drug discovery to rapidly assess large compound libraries.[9]
Primary Screening: TCF/LEF Reporter Gene Assays
The most common and reliable method for identifying inhibitors of the canonical Wnt pathway is the TCF/LEF luciferase reporter gene assay, often referred to as the TOP/FOP flash assay.[10][11] This assay provides a quantitative measure of Wnt-specific transcriptional activity.[12]
Principle:
The assay utilizes two reporter plasmids:
-
TOPflash: Contains multiple copies of the wild-type TCF/LEF binding site upstream of a minimal promoter driving the expression of a luciferase reporter gene.[11][12]
-
FOPflash: A negative control plasmid where the TCF/LEF binding sites are mutated, rendering them non-functional.[12]
The ratio of luciferase activity from TOPflash to FOPflash (TOP/FOP ratio) provides a specific readout of Wnt/β-catenin signaling activity.[11][12] A decrease in the TOP/FOP ratio in the presence of a test compound indicates inhibition of the pathway.
Detailed Protocol: TOP/FOP Flash Luciferase Reporter Assay
-
Cell Seeding: 24 hours prior to transfection, seed a suitable cell line (e.g., HEK293T, or a cancer cell line with aberrant Wnt signaling like HCT116 or SW480) into a 96-well white, clear-bottom plate at an appropriate density (e.g., 25,000 cells/well).[11][12]
-
Transfection: Co-transfect cells with either the TOPflash or FOPflash plasmid along with a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). A common DNA ratio is 10:1 of the firefly reporter to the Renilla plasmid.[11]
-
Wnt Pathway Activation: After 24 hours of transfection, stimulate the cells with a Wnt pathway agonist to induce a robust reporter signal. This can be achieved using:
-
Compound Treatment: Concurrently with pathway activation, treat the cells with various concentrations of the 2,4-diaminoquinazoline test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 16-24 hours at 37°C and 5% CO₂.[15]
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[11]
-
Data Analysis:
-
Normalize the firefly luciferase reading to the Renilla luciferase reading for each well.
-
Calculate the TOP/FOP ratio for each condition.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for each compound.
-
Caption: Experimental workflow for a TOP/FOP flash luciferase reporter assay.
Secondary Assays: Target Gene Expression and Protein Levels
Hits identified from the primary screen should be further validated using secondary assays to confirm their on-target activity.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of known Wnt target genes such as AXIN2, MYC, and LEF1.[5][6] A potent inhibitor should significantly reduce the expression of these genes.
-
Western Blotting: Assess the protein levels of β-catenin and its downstream targets. While many 2,4-diaminoquinazolines do not affect total β-catenin levels, it is crucial to confirm this.[7] Additionally, the levels of proteins like Cyclin D1 and Survivin can be monitored.[7]
-
β-Catenin/TCF Interaction Assays: Co-immunoprecipitation or other protein-protein interaction assays can be employed to directly demonstrate the disruption of the β-catenin/TCF complex by the inhibitor.
Cellular Phenotypic Assays
The ultimate goal of a Wnt inhibitor is to elicit a desired cellular response, typically the inhibition of cancer cell growth.
-
Cell Viability and Proliferation Assays: Assays such as MTT or CellTiter-Glo can be used to determine the effect of the inhibitors on the viability and proliferation of cancer cell lines with hyperactive Wnt signaling.[7]
-
Colony Formation Assays: Assess the ability of the inhibitors to suppress the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
-
Migration and Invasion Assays: For cancers where Wnt signaling promotes metastasis, assays like the wound-healing or Transwell invasion assay can be used to evaluate the anti-migratory and anti-invasive properties of the compounds.[5][6]
In Vivo Efficacy of 2,4-Diaminoquinazolines
Promising lead compounds from in vitro studies must be evaluated for their efficacy and safety in preclinical in vivo models.
Xenograft Models
Human cancer cell lines with activated Wnt signaling (e.g., MKN45 gastric cancer cells or various colorectal cancer lines) can be implanted into immunocompromised mice to establish xenograft tumors.[5][8] The mice are then treated with the 2,4-diaminoquinazoline inhibitor, and tumor growth is monitored over time.[5][8] Key endpoints include tumor volume, tumor weight, and assessment of target modulation in the tumor tissue.[5][8] For example, 2,4-DAQ has been shown to significantly suppress tumor growth in a gastric cancer xenograft model.[5][6]
| Compound | In Vivo Model | Dose and Administration | Outcome | Reference |
| 2,4-DAQ | MKN45 Gastric Cancer Xenograft | 50 mg/kg, intraperitoneal injection | Significant reduction in tumor volume and weight. | [5] |
| Compound 9 (a 2,4-diaminoquinazoline) | β-catenin/RKE Mouse Xenograft | Not specified | >50% decrease in tumor volume. | [8] |
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the 2,4-diaminoquinazoline scaffold has led to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.[8] SAR studies have explored substitutions at various positions of the quinazoline ring and the amino side chains.[8][16] The goal of these medicinal chemistry efforts is to enhance on-target activity while minimizing off-target effects and improving drug-like properties such as solubility and oral bioavailability.[8][17]
Conclusion and Future Directions
2,4-diaminoquinazolines represent a promising class of Wnt signaling inhibitors with demonstrated in vitro and in vivo efficacy. Their mechanism of action, primarily through the disruption of the β-catenin/TCF interaction, offers a targeted approach to inhibit this critical oncogenic pathway. The experimental workflows outlined in this guide provide a robust framework for the identification and characterization of novel inhibitors. Future research should focus on optimizing the pharmacokinetic and safety profiles of this chemical series to advance them towards clinical development for the treatment of Wnt-driven cancers and other diseases.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Diamino-6-methylquinazoline Derivatives
Introduction: The Significance of the 2,4-Diaminoquinazoline Scaffold
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities.[1] Among its many derivatives, the 2,4-diamino-6-methylquinazoline core has emerged as a particularly privileged structure in the development of targeted therapeutics. This structural motif is a key pharmacophore in numerous approved drugs and clinical candidates, demonstrating efficacy as an inhibitor of critical enzymes such as protein kinases and dihydrofolate reductase.[2][3] For instance, derivatives of this scaffold have shown promise as antitumor agents by inhibiting receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), and also as antifolates with activity against methotrexate-resistant cancer cells.[2][4] The versatility of this scaffold also extends to the treatment of infectious diseases, with analogues being investigated as potent anti-tuberculosis and anti-viral agents.[5][6]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the primary methods for synthesizing this compound derivatives. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design and optimization.
Strategic Approaches to Synthesis
The construction of the this compound ring system can be broadly categorized into several key strategies. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
Strategy 1: Sequential Nucleophilic Aromatic Substitution on a Dichloroquinazoline Intermediate
A prevalent and versatile method involves the sequential displacement of chlorine atoms from a 2,4-dichloro-6-methylquinazoline intermediate. This approach offers a high degree of control for introducing different amino substituents at the C2 and C4 positions.[5][7] The regioselectivity of the first substitution is a key feature of this method, with the C4 chlorine being significantly more reactive towards nucleophilic attack than the C2 chlorine.[8]
Causality of Regioselectivity : The heightened reactivity of the C4 position can be attributed to the electronic influence of the ring nitrogens. The N1 atom exerts a stronger electron-withdrawing effect on the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack. This inherent electronic bias allows for a controlled, stepwise introduction of amines.
dot
Caption: Workflow for sequential nucleophilic substitution.
Strategy 2: Cyclization of an Anthranilonitrile Derivative
Another powerful approach begins with a substituted anthranilonitrile, specifically 2-amino-5-methylbenzonitrile. This method leverages the reactivity of the nitrile group and the adjacent amino group to construct the quinazoline ring.
Mechanistic Insight : The reaction typically proceeds through the formation of an N-arylformamidine intermediate by reacting the 2-amino-5-methylbenzonitrile with a formamide equivalent like dimethylformamide-dimethylacetal (DMF-DMA).[9][10] This intermediate then undergoes cyclization with a primary amine, driven by the elimination of dimethylamine and subsequent tautomerization to form the stable aromatic quinazoline ring system.[9]
dot
Caption: Cyclization pathway starting from an anthranilonitrile.
Strategy 3: Copper-Catalyzed Cyclization of 2-Bromobenzonitriles with Guanidine
For the direct synthesis of 2,4-diaminoquinazolines, a copper-catalyzed reaction between a 2-bromobenzonitrile and guanidine offers an efficient route.[11] This method is particularly advantageous for its convergence and atom economy.
Role of the Catalyst : The copper(I) catalyst, often used in conjunction with a ligand like N,N'-dimethylethylenediamine (DMEDA), facilitates an Ullmann-type coupling between the aryl bromide and guanidine.[11] This is followed by an intramolecular nucleophilic attack of a guanidine nitrogen onto the nitrile carbon, leading to the formation of the quinazoline ring.[11]
dot
Caption: Convergent copper-catalyzed synthesis.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of this compound derivatives via the sequential substitution and copper-catalyzed cyclization methods.
Protocol 1: Synthesis of N2,N4-Disubstituted-6-methylquinazoline-2,4-diamine via Sequential Nucleophilic Substitution
This protocol is adapted from methodologies described for the synthesis of related 2,4-diaminoquinazoline analogues.[5][12]
Step 1: Synthesis of 6-Methylquinazoline-2,4(1H,3H)-dione
-
To a stirred suspension of 2-amino-5-methylbenzoic acid (1.0 eq) in water, add a solution of potassium cyanate (1.2 eq) in water.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with glacial acetic acid to pH 4-5.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 6-methylquinazoline-2,4(1H,3H)-dione as a white solid.
Step 2: Synthesis of 2,4-Dichloro-6-methylquinazoline
-
A mixture of 6-methylquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0-10.0 eq) is heated to reflux for 4-6 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting solid is collected by filtration, washed with cold water until neutral, and dried to yield 2,4-dichloro-6-methylquinazoline.
Step 3: Synthesis of 2-Chloro-N-R¹-6-methylquinazolin-4-amine
-
To a solution of 2,4-dichloro-6-methylquinazoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired primary amine (R¹-NH₂, 1.1 eq).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 60 °C) for 2-4 hours, while monitoring the reaction progress by TLC.
-
Upon completion, the solvent is evaporated, and the residue is treated with a saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.
Step 4: Synthesis of N²-R²,N⁴-R¹-6-methylquinazoline-2,4-diamine
-
A mixture of 2-chloro-N-R¹-6-methylquinazolin-4-amine (1.0 eq), the second amine (R²-NH₂, 1.5-2.0 eq), and a base such as diisopropylethylamine (DIPEA, 2.0 eq) in a solvent like n-butanol or dimethylformamide (DMF) is heated to 100-120 °C.[5]
-
The reaction is monitored by TLC. Upon completion (typically 12-24 hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
| Step | Reactants | Key Reagents/Solvents | Typical Yield |
| 1 | 2-Amino-5-methylbenzoic acid | Potassium cyanate, Water, Acetic acid | 85-95% |
| 2 | 6-Methylquinazoline-2,4(1H,3H)-dione | Phosphorus oxychloride (POCl₃) | 80-90% |
| 3 | 2,4-Dichloro-6-methylquinazoline, R¹-NH₂ | Ethanol or Isopropanol | 70-85% |
| 4 | 2-Chloro-N-R¹-6-methylquinazolin-4-amine, R²-NH₂ | n-Butanol or DMF, DIPEA | 60-80% |
Table 1: Summary of reaction conditions and typical yields for the sequential substitution protocol.
Protocol 2: Copper-Catalyzed Synthesis of 6-Methylquinazoline-2,4-diamine
This protocol is based on the efficient copper-catalyzed synthesis of 2,4-diaminoquinazoline derivatives.[11]
-
To an oven-dried reaction vessel, add 2-bromo-5-methylbenzonitrile (1.0 eq), guanidine hydrochloride (1.5 eq), copper(I) iodide (CuI, 0.1 eq), N,N'-dimethylethylenediamine (DMEDA, 0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous dimethylformamide (DMF) is added, and the reaction mixture is heated to 80-100 °C with stirring.
-
The reaction progress is monitored by TLC or LC-MS. After completion (typically 6-12 hours), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-methylquinazoline-2,4-diamine.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base/Solvent | Temperature | Typical Yield |
| 2-Bromo-5-methylbenzonitrile | Guanidine HCl | CuI / DMEDA | K₂CO₃ / DMF | 80-100 °C | 75-90% |
Table 2: Optimized conditions for the copper-catalyzed synthesis of 6-methylquinazoline-2,4-diamine.
Conclusion and Future Perspectives
The synthetic methods outlined in these application notes provide robust and versatile pathways for accessing this compound derivatives. The choice between a stepwise sequential substitution approach and a more convergent copper-catalyzed cyclization will depend on the specific synthetic goals, including the desired diversity of substituents at the C2 and C4 positions. The sequential substitution method offers greater flexibility for creating libraries of analogues with varied amino groups, which is highly valuable in structure-activity relationship (SAR) studies.[6] On the other hand, the copper-catalyzed method provides a more direct and efficient route to the parent this compound scaffold.
Future advancements in this field may focus on developing even more efficient and environmentally benign catalytic systems, such as employing earth-abundant metal catalysts or exploring photocatalytic methods.[13] Furthermore, the application of flow chemistry could enable safer, more scalable, and automated synthesis of these important medicinal scaffolds, accelerating the drug discovery and development process.
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Chen, C. H., et al. (2016). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 21(9), 1205. [Link]
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Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. ResearchGate. [Link]
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
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Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. (2021). Organic Letters, 23(15), 5896-5901. [Link]
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Sharma, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7277. [Link]
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Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2022). Pharmaceuticals, 15(10), 1289. [Link]
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Singh, A., & Singh, A. K. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts, 11(11), 1388. [Link]
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Qin, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(10), 1447. [Link]
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Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2022). Journal of the Brazilian Chemical Society, 33(11), 1283-1313. [Link]
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Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Mini-Reviews in Medicinal Chemistry, 20(18), 1836-1853. [Link]
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Chandra, A., et al. (2011). Base-catalyzed cyclization reaction of 2-chloroquinoline-3-carbonitriles and guanidine hydrochloride: a rapid synthesis of 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. Tetrahedron Letters, 52(47), 6271-6274. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(13), 3051. [Link]
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Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]
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Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2024). ResearchGate. [Link]
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Yang, X., et al. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(01), 101-106. [Link]
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Application Notes and Protocols for the Copper-Catalyzed Synthesis of 2,4-Diaminoquinazolines
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Synthesis of 2,4-Diaminoquinazolines
The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms allows for multi-point interactions with biological targets, leading to a wide spectrum of pharmacological activities. Molecules incorporating this core structure have been successfully developed as potent anticancer agents (e.g., Trimetrexate), antihypertensives, and anti-inflammatory drugs. The development of efficient and robust synthetic routes to access this key heterocycle is therefore of paramount importance to the pharmaceutical industry.
Traditional methods for the synthesis of 2,4-diaminoquinazolines can be cumbersome, often requiring harsh reaction conditions, multi-step procedures, and yielding only moderate amounts of the desired product. In recent years, copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of C-N bonds, offering a more direct and efficient pathway to these valuable compounds. This guide provides an in-depth exploration of a reliable copper-catalyzed protocol for the synthesis of 2,4-diaminoquinazolines, focusing on the underlying mechanistic principles, practical experimental procedures, and critical insights for successful execution and troubleshooting.
Core Principle: The Copper-Catalyzed Tandem Ullmann-Type Coupling and Cyclization
The primary strategy discussed herein involves a copper-catalyzed reaction between a substituted 2-bromobenzonitrile and guanidine. This transformation is not a simple one-step reaction but rather a tandem process that leverages the power of copper catalysis for two key bond formations.
The reaction proceeds via two main stages:
-
Intermolecular C-N Coupling (Ullmann-Type Reaction): The first step is a copper-catalyzed N-arylation of guanidine with the 2-bromobenzonitrile. This is a classic Ullmann-type condensation, where a copper catalyst facilitates the formation of a bond between an aryl halide and a nitrogen nucleophile. The choice of a copper(I) salt, often in combination with a chelating ligand, is crucial for promoting this coupling under relatively mild conditions.
-
Intramolecular Cyclization: The intermediate formed from the initial C-N coupling contains both a nitrile group and a guanidinyl moiety in close proximity. This geometry allows for a subsequent intramolecular nucleophilic attack of one of the guanidinyl nitrogen atoms onto the electrophilic carbon of the nitrile group. This cyclization step forms the pyrimidine ring of the quinazoline core, and subsequent tautomerization yields the aromatic 2,4-diaminoquinazoline product.
This tandem approach is highly efficient as it allows for the construction of the complex heterocyclic system in a single synthetic operation from readily available starting materials.
Mechanistic Rationale and the Role of the Catalyst System
A plausible catalytic cycle for the initial Ullmann-type C-N coupling is depicted below. The cycle is believed to proceed through the following key steps:
-
Ligand Association: The chelating ligand, such as N,N'-dimethylethylenediamine (DMEDA), coordinates to the copper(I) catalyst. This enhances the catalyst's solubility and reactivity.
-
Oxidative Addition: The aryl halide (2-bromobenzonitrile) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
-
Deprotonation and Amine Coordination: The base in the reaction mixture deprotonates the guanidine, which then coordinates to the copper(III) center.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the copper(III) complex, releasing the N-arylguanidine intermediate and regenerating the active copper(I) catalyst.
The subsequent intramolecular cyclization is typically base-mediated and does not directly involve the copper catalyst.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaminoquinazolines from 2-Bromobenzonitriles and Guanidine
This protocol is adapted from the work of Fu and coworkers and represents a reliable and general method for the synthesis of a variety of 2,4-diaminoquinazolines.[1][2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Substituted 2-bromobenzonitrile | Reagent | Commercially available | --- |
| Guanidine hydrochloride | Reagent | Commercially available | --- |
| Copper(I) iodide (CuI) | 99.99% trace metals basis | Commercially available | Store under inert atmosphere |
| N,N'-Dimethylethylenediamine (DMEDA) | 99% | Commercially available | --- |
| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially available | Finely powder before use |
| Dimethylformamide (DMF) | Anhydrous | Commercially available | --- |
| Schlenk tube or sealed vial | --- | --- | --- |
| Magnetic stirrer and hotplate | --- | --- | --- |
| Inert atmosphere (Nitrogen or Argon) | High purity | --- | --- |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or sealed vial equipped with a magnetic stir bar, add the substituted 2-bromobenzonitrile (1.0 mmol), guanidine hydrochloride (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Addition of Solvent and Ligand: Under the inert atmosphere, add anhydrous DMF (3 mL) and N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the time indicated by TLC or LC-MS analysis (typically 3-12 hours).
-
Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure 2,4-diaminoquinazoline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Substrate Scope and Expected Yields:
This method is tolerant of a range of substituents on the benzonitrile ring. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups may require longer reaction times or slightly higher temperatures.[1]
| Entry | 2-Bromobenzonitrile Substituent | Product | Time (h) | Yield (%) |
| 1 | H | 2,4-Diaminoquinazoline | 12 | 81 |
| 2 | 5-Methyl | 6-Methyl-2,4-diaminoquinazoline | 12 | 75 |
| 3 | 4-Nitro | 7-Nitro-2,4-diaminoquinazoline | 3 | 85 |
| 4 | 5-Fluoro | 6-Fluoro-2,4-diaminoquinazoline | 10 | 78 |
Protocol 2: Alternative Three-Component Synthesis of 4-Aminoquinazolines
For the synthesis of related 4-aminoquinazolines, a copper-catalyzed three-component reaction of a 2-halobenzimidamide, an aldehyde, and sodium azide has been developed.[3] This method offers an alternative route to the quinazoline core.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Iodo- or 2-bromobenzimidamide | Reagent | Synthesized or commercial | --- |
| Aldehyde | Reagent | Commercially available | --- |
| Sodium azide (NaN₃) | Reagent | Commercially available | Caution: Highly toxic and explosive |
| Copper(I) bromide (CuBr) | 99.99% | Commercially available | --- |
| L-Proline | 99% | Commercially available | --- |
| Dimethylformamide (DMF) | Anhydrous | Commercially available | --- |
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube, combine the 2-halobenzimidamide (0.5 mmol), aldehyde (0.6 mmol, 1.2 equiv), sodium azide (0.75 mmol, 1.5 equiv), CuBr (0.05 mmol, 10 mol%), and L-proline (0.1 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous DMF (2 mL).
-
Reaction: Seal the tube and heat the mixture at 70 °C for 12 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.
Trustworthiness: A Self-Validating System through Troubleshooting
A robust protocol is one that can be reliably executed and troubleshoot when deviations occur. Below are common issues encountered in copper-catalyzed C-N coupling reactions and their potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Cu(I)).2. Poor quality of reagents or solvent.3. Insufficiently anhydrous conditions.4. Ineffective base. | 1. Use fresh, high-purity CuI. Consider adding a small amount of a reducing agent like ascorbic acid.2. Use freshly distilled/dried solvents and pure reagents.3. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.4. Use a freshly opened, finely powdered base. |
| Formation of Side Products | 1. Homocoupling of the aryl halide.2. Hydrolysis of the nitrile group. | 1. Lower the reaction temperature. Ensure slow addition of reagents if applicable.2. Ensure strictly anhydrous conditions. |
| Difficulty in Purification | 1. Residual copper catalyst.2. Polar byproducts. | 1. After the reaction, consider filtering the diluted mixture through a pad of Celite to remove insoluble copper species.2. Employ a more polar solvent system for column chromatography or consider recrystallization. |
Visualization of the Experimental Workflow
Safety and Handling Precautions
-
Copper(I) Iodide: While generally stable, it can be sensitive to light and air. Handle under an inert atmosphere.
-
Guanidine Hydrochloride: Can be irritating to the skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated fume hood and avoid skin contact.
-
Sodium Azide (for Protocol 2): Highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a fume hood, and do not allow it to come into contact with acids or heavy metals.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The copper-catalyzed synthesis of 2,4-diaminoquinazolines represents a significant advancement in heterocyclic chemistry, providing a direct and efficient route to this medicinally important scaffold. By understanding the underlying mechanistic principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and reliably access these valuable compounds for further investigation in drug discovery and development programs. The robustness and versatility of this methodology underscore the power of copper catalysis in modern organic synthesis.
References
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Organic Chemistry Portal. (n.d.). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Retrieved from [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]
-
Fu, H., Qiao, R., Yang, X., Liu, H., Jiang, Y., & Zhao, Y. (2009). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Sci-Hub. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. [Link]
-
Yang, L., Luo, H., Sun, Y., Shi, Z., Ni, K., Li, F., & Chen, D. (2017). A Highly Efficient Copper-Catalyzed Three-Component Synthesis of 4-Aminoquinazolines. Synthesis, 49(11), 2535–2543. [Link]
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Characterizing 2,4-Diaminoquinazoline Compounds: Application Notes and Protocols for Enzymatic Assays
Introduction: The Quinazoline Scaffold in Drug Discovery
The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting critical enzymes in pathophysiology. Its rigid, heterocyclic nature provides an excellent framework for presenting functional groups that can engage in high-affinity interactions within enzyme active sites. Historically, this scaffold has been instrumental in the development of potent inhibitors for two major classes of enzymes: protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and dihydrofolate reductase (DHFR).[1][2][3][4][5]
Given the therapeutic importance of these targets, the robust and accurate characterization of novel 2,4-diaminoquinazoline inhibitors is paramount. This guide provides detailed, field-proven protocols for conducting enzymatic assays against EGFR and DHFR, focusing on the causality behind experimental choices to ensure data integrity and reproducibility.
Part 1: A General Workflow for Inhibitor Characterization
The successful characterization of an enzyme inhibitor follows a logical progression from initial screening to detailed kinetic analysis. This workflow ensures that resources are used efficiently and that the resulting data is reliable and comprehensive.
Caption: General workflow for enzymatic inhibitor characterization.
Part 2: Protocol for Kinase Inhibition - EGFR Assay
2,4-diaminoquinazoline derivatives, such as gefitinib, are cornerstone inhibitors of EGFR, a receptor tyrosine kinase often dysregulated in cancer.[3][4] The following protocol details a robust method for determining inhibitor potency using the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[6][7][8]
Scientific Principle: Luminescent Detection of Kinase Activity
The ADP-Glo™ assay is a two-step process that provides a "glow-type" luminescent signal proportional to kinase activity.[9][10]
-
Kinase Reaction & ATP Depletion: The EGFR enzyme phosphorylates a substrate using ATP, generating ADP. Upon addition of the ADP-Glo™ Reagent, the kinase reaction is terminated, and any remaining, unconsumed ATP is depleted by apyrase. This step is critical because it eliminates the primary source of background signal, ensuring that the final signal is derived only from the ADP produced by the kinase.
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains two key components: ADP-Glo™ Enzyme and Luciferin. The enzyme converts the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as the substrate for a thermostable luciferase, which catalyzes the conversion of luciferin into oxyluciferin, generating a stable luminescent signal.[6][10] The intensity of this light is directly proportional to the amount of ADP produced and thus to the EGFR activity.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Detailed Protocol: EGFR Inhibition Assay
This protocol is designed for a 384-well plate format. Ensure all reagents are equilibrated to room temperature before use.
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[11]
-
Compound Dilution Plate: Prepare a serial dilution of the 2,4-diaminoquinazoline test compound in 100% DMSO. A typical starting concentration is 10 mM. Then, dilute this series into Kinase Buffer to create a 4X working solution plate. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Solution (4X): Dilute recombinant human EGFR enzyme in Kinase Buffer to a 4X final concentration (e.g., 20 ng/µL for a final concentration of 5 ng/µL). The optimal enzyme concentration should be determined empirically to achieve 10-30% ATP-to-ADP conversion.
-
Substrate/ATP Mix (4X): Dilute a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in Kinase Buffer. A common concentration is 20 µM ATP, which is near the Km for many kinases, providing a good balance for detecting competitive inhibitors.
2. Assay Procedure:
-
Add Inhibitor: To the wells of a white, low-volume 384-well assay plate, add 2.5 µL of the 4X compound working solution. For controls, add 2.5 µL of buffer with DMSO (for 100% activity) or a known potent inhibitor like staurosporine (for 0% activity).
-
Add Enzyme: Add 2.5 µL of the 4X EGFR enzyme solution to all wells except the "no enzyme" blank controls.
-
Initiate Reaction: Add 5 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction. The total reaction volume is now 10 µL.
-
Incubate: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes.[11][12]
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[11][12]
-
Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[11][12]
-
Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5-1 second per well.
3. Data Analysis:
-
Calculate Percent Inhibition:
-
Average the signal from the 100% activity control wells (DMSO only, Max_Signal).
-
Average the signal from the 0% activity control wells (no enzyme or potent inhibitor, Min_Signal).
-
For each test compound concentration (Test_Signal), calculate the percent inhibition: % Inhibition = 100 * (1 - (Test_Signal - Min_Signal) / (Max_Signal - Min_Signal))
-
-
Determine IC50: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[13][14]
Part 3: Protocol for Dihydrofolate Reductase (DHFR) Inhibition Assay
The 2,4-diaminoquinazoline core is a classic pharmacophore for DHFR inhibitors, which function by blocking the folate metabolic pathway, essential for DNA synthesis.[15][16][17] This assay is a classic spectrophotometric method that monitors the consumption of a cofactor.
Scientific Principle: Spectrophotometric Monitoring of NADPH Oxidation
DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide adenine dinucleotide phosphate (NADPH) as a hydride donor.[18][19] The key to this assay is that NADPH absorbs light strongly at a wavelength of 340 nm, while its oxidized form, NADP+, does not.[20][21] Therefore, the activity of DHFR can be continuously monitored by measuring the decrease in absorbance at 340 nm as NADPH is consumed.[20][22] An effective inhibitor will slow down this rate of absorbance decrease.
Caption: Principle of the spectrophotometric DHFR assay.
Detailed Protocol: DHFR Inhibition Assay
This protocol is designed for a 96-well, UV-transparent plate format.
1. Reagent Preparation:
-
DHFR Assay Buffer: 100 mM HEPES, pH 7.5.[18]
-
Compound Dilution Plate: Prepare serial dilutions of the test compound in 100% DMSO, followed by dilution in DHFR Assay Buffer to a 10X working concentration.
-
DHFR Enzyme (10X): Dilute recombinant human DHFR in Assay Buffer. The optimal concentration should yield a linear rate of absorbance decrease of approximately 0.02-0.05 AU/minute.
-
DHF Substrate (10X): Prepare a stock solution of Dihydrofolic acid in Assay Buffer.
-
NADPH Cofactor (10X): Prepare a fresh stock solution of NADPH in Assay Buffer. Protect this solution from light.[23]
2. Assay Procedure:
-
Plate Setup: In a 96-well UV-transparent plate, add the following to each well:
-
140 µL DHFR Assay Buffer
-
20 µL of 10X test compound (or buffer/DMSO for controls)
-
20 µL of 10X DHFR Enzyme
-
-
Pre-incubation: Mix the plate and pre-incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Set a spectrophotometer to read kinetically at 340 nm every 15-30 seconds at room temperature.[21] To initiate the reaction, add 20 µL of a pre-mixed 1:1 solution of 10X DHF and 10X NADPH. The final reaction volume is 200 µL.
-
Measure Absorbance: Immediately begin reading the decrease in absorbance at 340 nm for 10-20 minutes.
3. Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Calculate Percent Inhibition:
-
Average the rate from the 100% activity control wells (DMSO only, Rate_Max).
-
Average the rate from the 0% activity control wells (no enzyme, Rate_Min).
-
For each test compound concentration (Rate_Test), calculate the percent inhibition: % Inhibition = 100 * (1 - (Rate_Test - Rate_Min) / (Rate_Max - Rate_Min))
-
-
Determine IC50: Plot % Inhibition versus the log of inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.[24]
Part 4: Assay Validation and Trustworthiness
To ensure the integrity of screening data, every assay must be validated. The Z'-factor is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening (HTS) assay.[25][26] It reflects the dynamic range of the signal and the data variation.[27]
Z'-Factor Calculation: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., 0% inhibition) and negative (n, e.g., 100% inhibition) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | An excellent assay, suitable for HTS.[25][28] |
| 0 to 0.5 | A marginal assay; may require optimization.[25][28] |
| < 0 | A poor assay; not suitable for screening.[25][28] |
An assay with a Z'-factor ≥ 0.5 is considered robust and reliable for inhibitor characterization.[29]
Data Presentation: Summarizing Inhibitor Potency
Results should be summarized clearly. The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency.[14]
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) |
| QZ-001 | EGFR | ADP-Glo™ | 15.2 |
| QZ-002 | EGFR | ADP-Glo™ | 128.6 |
| QZ-003 | DHFR | Spectrophotometric | 45.7 |
| QZ-004 | DHFR | Spectrophotometric | 255.1 |
| Gefitinib | EGFR | ADP-Glo™ | 12.5 |
| Methotrexate | DHFR | Spectrophotometric | 5.8 |
Control compound data is shown for reference.
Conclusion
The protocols outlined in this guide provide a robust framework for the enzymatic characterization of 2,4-diaminoquinazoline-based inhibitors against two clinically relevant targets, EGFR and DHFR. By understanding the scientific principles behind each assay and incorporating rigorous validation steps like Z'-factor analysis, researchers can generate high-quality, reproducible data critical for advancing drug discovery programs.
References
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Rosowsky, A., Forsch, R. A., & Queener, S. F. (1997). 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of the dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii. PubMed. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
Berman, J. D., King, M., & Edwards, N. (1989). Antileishmanial activities of 2,4-diaminoquinazoline putative dihydrofolate reductase inhibitors. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Kuipers, E., et al. (1993). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. PubMed. Available at: [Link]
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Tsega, W., et al. (2016). Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies. Journal of the Brazilian Chemical Society. Available at: [Link]
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Rosowsky, A., et al. (1995). 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity. PubMed. Available at: [Link]
-
Bio-protocol. (n.d.). ADP-Glo kinase assay. Bio-protocol. Available at: [Link]
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Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. Available at: [Link]
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edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]
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Pinto, I. F., et al. (2012). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. Biochemistry. Available at: [Link]
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ResearchGate. (n.d.). Enzymatic activity assay. Analysis of the biological function (ADP-Glo™...). ResearchGate. Available at: [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). BMG LABTECH. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. GraphPad. Available at: [Link]
-
Auld, D. S., & Inglese, J. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Available at: [Link]
-
Petr, K., & Jiri, D. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
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Application Notes and Protocols for the In Vitro Use of 2,4-Diamino-6-methylquinazoline
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Within this class, 2,4-diaminoquinazoline derivatives have garnered significant attention for their potential as targeted therapeutic agents. These compounds have been investigated as inhibitors of various key cellular targets, including dihydrofolate reductase (DHFR) and mediators of the Wnt signaling pathway.[2][3][4] This document provides a detailed guide for the use of a specific derivative, 2,4-Diamino-6-methylquinazoline (CAS No. 1955-61-9), in cell culture-based research, offering insights into its putative mechanism of action and comprehensive protocols for its application.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₄ | [5] |
| Molecular Weight | 174.20 g/mol | [5] |
| CAS Number | 1955-61-9 | [5][6] |
| Appearance | Solid | [7] |
| IUPAC Name | 6-methylquinazoline-2,4-diamine | [5] |
Putative Mechanism of Action: A Tale of Two Pathways
While direct experimental evidence for the specific molecular target of this compound is limited, based on its structural characteristics and data from closely related analogs, two primary mechanisms of action are proposed:
Dihydrofolate Reductase (DHFR) Inhibition
The most probable mechanism of action for this compound is the inhibition of dihydrofolate reductase (DHFR).[4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation.[8] The inhibition of DHFR leads to a depletion of these essential building blocks, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.[8]
This hypothesis is strongly supported by studies on structurally similar compounds. For instance, a 2,4-diamino-5-methylquinazoline derivative has been identified as a potent "nonclassical" antifolate that effectively inhibits DHFR.[2][9] Given the minor structural difference, it is highly likely that this compound shares this mode of action.
Figure 1: Putative mechanism of action of this compound via DHFR inhibition.
Wnt/β-Catenin Signaling Pathway Inhibition
An alternative or potentially concurrent mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers and is crucial for tumor initiation, progression, and metastasis.[10][11] The parent compound, 2,4-diamino-quinazoline (2,4-DAQ), has been identified as a selective inhibitor of the lymphoid enhancer-binding factor 1 (Lef1).[2] Lef1 is a key transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes such as MYC and AXIN2, which promote cell growth and proliferation.[2][10] By inhibiting Lef1, 2,4-DAQ suppresses the expression of these target genes, leading to apoptosis in gastric cancer cells.[2] It is plausible that the addition of a methyl group at the 6-position does not abolish this activity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Rationale: Due to the hydrophobic nature of many quinazoline derivatives, a concentrated stock solution is typically prepared in an organic solvent, most commonly dimethyl sulfoxide (DMSO), which is miscible with cell culture media.[7]
Materials:
-
This compound powder (CAS No. 1955-61-9)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a chemical fume hood.
-
Weighing the Compound: Accurately weigh a desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 1.742 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder to achieve the desired stock concentration. For a 10 mM stock solution from 1.742 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied to aid dissolution if necessary.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. If the compound precipitates upon refrigeration, it may be stored at room temperature if stability permits, ensuring the vial is tightly sealed.[7]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: Determination of Cytotoxicity using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[1]
Materials:
-
Target cancer cell line(s) and appropriate complete culture medium (e.g., RPMI-1640 with 10% FBS)[1]
-
Sterile 96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A suggested starting range is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Figure 2: General workflow for determining the cytotoxicity of this compound.
Expected Results and Data Interpretation
The expected outcome of the MTT assay is a dose-dependent decrease in cell viability. When plotting the data, a sigmoidal curve is typically observed, from which the IC₅₀ value can be calculated. This value represents the potency of the compound in the tested cell line. It is important to compare the IC₅₀ values across different cell lines to assess the compound's selectivity. For context, a selection of reported IC₅₀ values for various 2,4-diaminoquinazoline derivatives in different cancer cell lines is provided below.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| 2,4-diamino-quinazoline-2,4,6-triamine derivative 3e | HCT-15 (Colon) | 4.5 | [12] |
| 2,4-diamino-quinazoline-2,4,6-triamine derivative 3f | MDA-MB-231 (Breast) | 15.5 | [12] |
| 2-anilino-4-alkylaminoquinazoline derivative 5b | HCT-116 (Colon) | 9.1 | [3] |
| 2-anilino-4-alkylaminoquinazoline derivative 4c | MCF-7 (Breast) | 11.1 | [3] |
Note: These values are for related compounds and should be used as a general guide for designing experiments with this compound.
Troubleshooting
-
Compound Precipitation: If the compound precipitates upon dilution in the culture medium, consider preparing the dilutions in a medium containing a small percentage of serum or using a co-solvent.[7]
-
High IC₅₀ Values: If the compound shows low potency, consider extending the incubation time or testing on a more sensitive cell line.
-
Inconsistent Results: Ensure consistent cell seeding density and proper mixing of all reagents.
Conclusion
This compound is a promising small molecule for in vitro research, with potential mechanisms of action involving the inhibition of dihydrofolate reductase and the Wnt/β-catenin signaling pathway. The protocols provided in this document offer a robust framework for investigating its biological effects in cell culture. Researchers are encouraged to optimize these protocols for their specific experimental systems to fully elucidate the therapeutic potential of this compound.
References
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He, W., Tan, R., Dai, C., Li, Y., Wang, D., Wang, J., ... & Cui, J. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International Journal of Molecular Sciences, 21(16), 5837. [Link]
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Rosowsky, A., Forsch, R. A., & Moran, R. G. (1989). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Journal of medicinal chemistry, 32(4), 779–784. [Link]
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Rojas-Berríos, D., Gonzalez-Gutierrez, J., Espinoza-Pinochet, C., Rivas, L., & Yañez, C. (2018). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. Medicinal Chemistry Research, 27(7), 1748-1756. [Link]
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Liu, Y., He, H., Jin, L., Liu, P., & Li, W. (2012). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. ACS medicinal chemistry letters, 3(10), 835–839. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2014). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of medicinal chemistry, 37(18), 2960–2968. [Link]
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Nzong, J., & Tidwell, R. R. (2003). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial agents and chemotherapy, 47(10), 3274–3277. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(106), 104523–104573. [Link]
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In Vivo Applications of 2,4-Diamino-6-methylquinazoline and its Derivatives: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminoquinazoline scaffold is a versatile pharmacophore that has given rise to a diverse range of biologically active molecules. Its derivatives have been investigated for a multitude of in vivo applications, demonstrating significant potential in oncology, infectious diseases, and immunology. This guide provides an in-depth overview of the preclinical in vivo applications of 2,4-diamino-6-methylquinazoline and its related analogs, complete with detailed application notes and experimental protocols.
I. Anticancer Applications: Targeting Dihydrofolate Reductase in Resistant Tumors
A primary application of 2,4-diaminoquinazoline derivatives is in oncology as antifolates. These compounds act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids, thereby halting the proliferation of rapidly dividing cancer cells.[1] A significant advantage of some 2,4-diaminoquinazoline derivatives is their ability to overcome methotrexate resistance, a common clinical challenge.[2]
Mechanistic Insight: DHFR Inhibition
The core mechanism involves the competitive inhibition of DHFR, which catalyzes the reduction of dihydrofolate to tetrahydrofolate. This blockade disrupts the synthesis of thymidylate, purine nucleotides, and several amino acids, leading to the arrest of DNA synthesis and cell death.
Diagram: DHFR Inhibition Pathway
Caption: Inhibition of DHFR by 2,4-diaminoquinazoline derivatives blocks the synthesis of THF, a crucial cofactor for DNA synthesis.
Protocol: In Vivo Efficacy in a Methotrexate-Resistant Tumor Xenograft Model
This protocol outlines the evaluation of a novel 2,4-diaminoquinazoline derivative in a murine xenograft model of methotrexate-resistant colorectal cancer.
1. Cell Culture and Animal Model:
-
Cell Line: HT-29 human colorectal adenocarcinoma cells with acquired methotrexate resistance.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
2. Tumor Implantation:
-
Harvest logarithmically growing HT-29 cells and resuspend in sterile, serum-free medium.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment Protocol:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Drug Formulation: Prepare the 2,4-diaminoquinazoline derivative in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in sterile water.
-
Administration: Administer the compound via oral gavage daily for 21 days at predetermined doses (e.g., 25, 50, and 100 mg/kg).
-
Controls: Include a vehicle control group and a positive control group (e.g., a standard-of-care agent for colorectal cancer).
4. Efficacy Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).
5. Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed effects.
| Parameter | Vehicle Control | Compound 9 (50 mg/kg) |
| Initial Tumor Volume (mm³) | 125 ± 15 | 128 ± 18 |
| Final Tumor Volume (mm³) | 1550 ± 250 | 750 ± 150 |
| Tumor Growth Inhibition (%) | - | >50% |
Data adapted from a study on a novel 2,4-diaminoquinazoline as a β-catenin/Tcf4 inhibitor in a mouse xenograft model.[3]
II. Antiviral Applications: Targeting Respiratory Syncytial Virus (RSV)
Ziresovir (AK0529), a this compound derivative, is a potent and orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[4][5][6][7] It is currently in late-stage clinical development for the treatment of RSV infections in infants and young children.
Protocol: In Vivo Efficacy in a Murine Model of RSV Infection
This protocol describes the evaluation of Ziresovir in a BALB/c mouse model of RSV infection.
1. Virus and Animal Model:
-
Virus: RSV A2 strain.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
2. Infection Protocol:
-
Anesthetize mice and intranasally inoculate with 1 x 10^6 plaque-forming units (PFU) of RSV in a volume of 50 µL.
3. Treatment Protocol:
-
Drug Formulation: Prepare Ziresovir in a suitable vehicle for oral administration.
-
Administration: Begin treatment 24 hours post-infection. Administer Ziresovir orally twice daily for 5 days at doses ranging from 10 to 40 mg/kg, depending on the body weight of the infant patients.[6]
-
Control: Include a vehicle-treated control group.
4. Efficacy Endpoints:
-
On day 5 post-infection, euthanize the mice and harvest the lungs.
-
Determine the viral load in the lungs via plaque assay or qRT-PCR.
-
Assess lung inflammation and pathology through histological analysis.
5. Data Analysis:
-
Calculate the log10 reduction in lung viral titer in the treated groups compared to the vehicle control.
-
Statistically analyze the differences in viral load and lung pathology scores.
| Treatment Group | Mean Lung Viral Titer (log10 PFU/g) | Log Reduction vs. Vehicle |
| Vehicle | 5.2 ± 0.4 | - |
| Ziresovir (2 mg/kg bid) | 2.7 ± 0.6 | 2.5 |
Adapted from Phase 2 and 3 clinical trial data in infants.[4][5]
III. Immunomodulatory Applications: TLR7/8 Agonist as a Vaccine Adjuvant
Certain 2,4-diaminoquinazoline derivatives function as agonists of Toll-like receptors 7 and 8 (TLR7/8), key components of the innate immune system that recognize single-stranded RNA viruses.[8] This property makes them promising candidates as vaccine adjuvants to enhance and direct adaptive immune responses.
Mechanistic Insight: TLR7/8 Signaling Pathway
Activation of TLR7/8 in endosomes of antigen-presenting cells (APCs) like dendritic cells initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., IL-12, TNF-α) and type I interferons. These signaling molecules promote APC maturation, enhance antigen presentation, and drive the differentiation of T helper 1 (Th1)-biased cellular and humoral immune responses, which are crucial for clearing viral infections.
Diagram: TLR7/8 Signaling Pathway
Caption: A 2,4-diaminoquinazoline TLR7/8 agonist activates a signaling cascade leading to the production of cytokines and interferons.
Protocol: In Vivo Evaluation of a TLR7/8 Agonist Adjuvant with an Influenza Vaccine
This protocol details the assessment of a 2,4-diaminoquinazoline-based TLR7/8 agonist as an adjuvant for an inactivated influenza vaccine in mice.
1. Vaccine Formulation and Animal Model:
-
Antigen: Inactivated quadrivalent influenza vaccine (QIV).
-
Adjuvant: 2,4-diaminoquinazoline TLR7/8 agonist.
-
Formulation: Admix the antigen and adjuvant in a sterile saline solution immediately before immunization.
-
Animal Model: BALB/c mice, 6-8 weeks old.
2. Immunization Protocol:
-
Immunize mice intramuscularly (i.m.) in the quadriceps with the vaccine formulation in a total volume of 50 µL.
-
Administer a prime immunization on day 0 and a boost immunization on day 21.
-
Groups:
-
PBS control
-
QIV alone
-
QIV + TLR7/8 agonist adjuvant
-
3. Assessment of Immune Responses:
-
Collect blood samples at baseline and 2 weeks post-boost to measure antigen-specific antibody titers (IgG, IgG1, IgG2a) by ELISA.
-
At 2 weeks post-boost, harvest spleens to assess T-cell responses (e.g., IFN-γ and IL-4 ELISpot assays).
4. Challenge Study:
-
Four weeks post-boost, challenge the mice intranasally with a lethal dose of a heterologous influenza virus strain.
-
Monitor body weight loss and survival for 14 days post-challenge.
-
On day 5 post-challenge, a subset of mice can be euthanized to determine lung viral titers.
| Group | Antigen-Specific IgG Titer (log10) | IFN-γ Spot Forming Units/10^6 splenocytes | Survival (%) |
| QIV alone | 3.5 ± 0.3 | 50 ± 15 | 20 |
| QIV + TLR7/8 Adjuvant | 5.2 ± 0.4 | 350 ± 50 | 100 |
Representative data illustrating the potential enhancement of immune responses with a TLR7/8 agonist adjuvant.[9][10][11][12]
IV. Antifungal Applications: Combating Cryptococcus neoformans
Derivatives of 2,4-diaminoquinazoline have demonstrated in vitro and in vivo activity against the opportunistic fungal pathogen Cryptococcus neoformans.[2] The proposed mechanism involves the inhibition of RNA and protein synthesis.
Protocol: In Vivo Efficacy in a Murine Model of Cryptococcosis
This protocol provides a framework for evaluating a 2,4-diaminoquinazoline derivative in a mouse model of disseminated cryptococcosis.
1. Fungal Strain and Animal Model:
-
Fungus: Cryptococcus neoformans strain 184.
-
Animal Model: Swiss albino mice, 4-5 weeks old.
2. Infection Protocol:
-
Culture C. neoformans and prepare a yeast cell suspension in sterile saline.
-
Infect mice via intravenous (i.v.) injection with 1 x 10^5 CFU in a volume of 100 µL.
3. Treatment Protocol:
-
Drug Formulation: Suspend the 2,4-diaminoquinazoline derivative in sterile saline or a suitable vehicle.
-
Administration: Begin treatment 24 hours post-infection. Administer the compound intraperitoneally (i.p.) or orally once daily for 10 days.
-
Controls: Include a vehicle control group and a positive control group (e.g., amphotericin B).
4. Efficacy Endpoints:
-
Survival Study: Monitor a cohort of mice for survival for at least 30 days post-infection.
-
Fungal Burden Study: At the end of the treatment period, euthanize a separate cohort of mice.
-
Harvest organs (brain, lungs, spleen, liver) and homogenize in sterile saline.
-
Determine the fungal burden in each organ by plating serial dilutions of the homogenates on Sabouraud dextrose agar and counting colony-forming units (CFU).
5. Data Analysis:
-
Compare the median survival times between the treatment and control groups using Kaplan-Meier survival analysis.
-
Calculate the log10 CFU per gram of tissue and compare the fungal burden between groups.
| Treatment Group | Median Survival Time (days) | Brain Fungal Burden (log10 CFU/g) |
| Vehicle Control | 15 | 6.8 ± 0.5 |
| Compound (IP admin.) | >30 | 3.2 ± 0.7 |
Illustrative data based on the findings of Hariri & Larsh (1976).[2]
V. Antimalarial Applications: Targeting Plasmodium DHFR
Similar to their anticancer mechanism, 2,4-diaminoquinazoline derivatives are effective antimalarial agents due to their potent inhibition of the Plasmodium DHFR enzyme.[13][14] This selective inhibition disrupts folate metabolism in the parasite, leading to its death.
Protocol: In Vivo Efficacy in a Murine Model of Malaria
The Peter's 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds.[15]
1. Parasite and Animal Model:
-
Parasite: Plasmodium berghei ANKA strain (chloroquine-sensitive).
-
Animal Model: Swiss albino mice, weighing 18-22 g.
2. Infection Protocol:
-
Infect mice intraperitoneally (i.p.) with 1 x 10^7 parasitized red blood cells from a donor mouse.
3. Treatment Protocol:
-
Drug Formulation: Dissolve or suspend the 2,4-diaminoquinazoline derivative in a vehicle such as 7% Tween 80 and 3% ethanol in distilled water.
-
Administration: Begin treatment 4 hours post-infection and continue once daily for 4 days (Day 0 to Day 3). Administer the compound orally or i.p.
-
Controls: Include a vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg/day).
4. Efficacy Endpoints:
-
On day 4 post-infection, collect a thin blood smear from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
5. Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of suppression of parasitemia for each treated group relative to the vehicle control group.
| Treatment Group | Mean Parasitemia (%) | % Suppression |
| Vehicle Control | 35 ± 5 | - |
| Compound (50 mg/kg) | 8 ± 2 | ~77 |
| Chloroquine (20 mg/kg) | <1 | >99 |
Representative data based on studies of quinazoline derivatives against P. berghei.[15]
VI. Pancreatic β-Cell Protection: Alleviating Endoplasmic Reticulum (ER) Stress
Certain 2,4-diaminoquinazoline derivatives have been identified as protective agents for pancreatic β-cells against endoplasmic reticulum (ER) stress-induced dysfunction and apoptosis.[16][17][18] This suggests a potential therapeutic application in the treatment of diabetes.
Mechanistic Insight: Modulation of the Unfolded Protein Response (UPR)
ER stress triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, chronic or excessive ER stress leads to β-cell apoptosis. The protective 2,4-diaminoquinazoline compounds appear to alleviate ER stress by suppressing the induction of key UPR and apoptotic genes.
Diagram: ER Stress and β-Cell Apoptosis Pathway
Caption: A protective 2,4-diaminoquinazoline derivative can suppress the UPR, thereby inhibiting the downstream activation of apoptotic genes and preventing β-cell death.
Protocol: In Vivo Evaluation in a Streptozotocin-Induced Diabetes Model
This protocol uses streptozotocin (STZ) to induce β-cell death and diabetes in mice, providing a model to test the protective effects of a 2,4-diaminoquinazoline derivative.[19][20][21][22][23]
1. Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
2. Diabetes Induction:
-
Administer multiple low doses of STZ (e.g., 50 mg/kg) intraperitoneally for 5 consecutive days to induce β-cell damage and hyperglycemia.
-
Monitor blood glucose levels to confirm the onset of diabetes (blood glucose > 250 mg/dL).
3. Treatment Protocol:
-
Drug Formulation: Prepare the 2,4-diaminoquinazoline derivative in a suitable vehicle for oral or i.p. administration.
-
Administration: Begin treatment concurrently with or prior to STZ administration, and continue for a defined period (e.g., 4 weeks).
-
Groups:
-
Vehicle control (no STZ, no treatment)
-
STZ + vehicle
-
STZ + 2,4-diaminoquinazoline derivative
-
4. Efficacy Endpoints:
-
Monitor non-fasting blood glucose levels and body weight weekly.
-
Perform an intraperitoneal glucose tolerance test (IPGTT) at the end of the study to assess glucose homeostasis.
-
Harvest the pancreas for histological analysis (e.g., H&E staining, insulin immunohistochemistry) to evaluate islet morphology and β-cell mass.
5. Data Analysis:
-
Compare blood glucose levels and body weight changes between groups.
-
Calculate the area under the curve (AUC) for the IPGTT.
-
Quantify β-cell area and islet number from histological sections.
| Parameter | STZ + Vehicle | STZ + Compound 9c |
| Final Blood Glucose (mg/dL) | 450 ± 50 | 200 ± 40 |
| IPGTT AUC (mg/dL*min) | 40,000 ± 5000 | 25,000 ± 4000 |
| Relative β-Cell Area (%) | 30 ± 10 | 75 ± 15 |
Hypothetical data based on the protective effects of compound 9c observed in vitro.[1][16][17][18]
VII. References
-
Hariri, A. R., & Larsh, H. W. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine, 151(1), 173–176. [Link]
-
Kasturi, S. P., et al. (2021). RIG-I and TLR-7/8 agonists as combination adjuvant shapes unique antibody and cellular vaccine responses to seasonal influenza vaccine. NPJ vaccines, 6(1), 1-13. [Link]
-
David, S. A., et al. (2020). Novel Lipidated Imidazoquinoline TLR7/8 Adjuvants Elicit Influenza-Specific Th1 Immune Responses and Protect Against Heterologous H3N2 Influenza Challenge in Mice. Frontiers in immunology, 11, 447. [Link]
-
Lin, Y. J., et al. (2022). Self-Assembled TLR7/8 Agonist-Mannose Conjugate as An Effective Vaccine Adjuvant for SARS-CoV-2 RBD Trimer. Pharmaceutics, 14(12), 2748. [Link]
-
Steinhagen, F., et al. (2016). Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants. Vaccine, 34(35), 4063–4070. [Link]
-
Schornagel, J. H., et al. (1984). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Biochemical pharmacology, 33(20), 3251–3255. [Link]
-
Ager, A. L., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of medicinal chemistry, 60(3), 1034–1046. [Link]
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Trosset, J. Y., et al. (2010). Design and synthesis of novel diaminoquinazolines with in vivo efficacy for beta-catenin/T-cell transcriptional factor 4 pathway inhibition. Journal of medicinal chemistry, 53(4), 1627–1640. [Link]
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Reina, J., & Hervás, D. (2018). Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Expert opinion on drug delivery, 15(10), 979–991. [Link]
-
DiaComp. (2019). Low-Dose Streptozotocin Induction Protocol (mouse). [Link]
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Lee, J. H., et al. (2015). Streptozotocin induces endoplasmic reticulum stress and apoptosis via disruption of calcium homeostasis in mouse pancreas. Toxicology and applied pharmacology, 288(1), 58–66. [Link]
-
Gebre-Hiwot, A., et al. (2015). In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives. Malaria journal, 14, 449. [Link]
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Kaczanowska, S., Joseph, A. M., & Davila, E. (2013). TLR agonists: are they good adjuvants?. Journal for immunotherapy of cancer, 1, 16. [Link]
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Fox, C. B., et al. (2016). A Formulated TLR7/8 Agonist is a Flexible, Highly Potent and Effective Adjuvant for Pandemic Influenza Vaccines. PloS one, 11(9), e0162554. [Link]
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Dudek, T., & Kaczanowska, S. (2010). TLR-Based Immune Adjuvants. Current opinion in investigational drugs (London, England : 2000), 11(12), 1334–1341. [Link]
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Arunachalam, P. S., et al. (2021). Combination adjuvant improves influenza virus immunity by downregulation of immune homeostasis genes in lymphocytes. ImmunoHorizons, 5(7), 537–550. [Link]
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Delves, M., et al. (2016). A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. Malaria journal, 15, 249. [Link]
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Duan, H., et al. (2016). Discovery, Synthesis, and Evaluation of 2,4-Diaminoquinazolines as a Novel Class of Pancreatic β-Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. Journal of medicinal chemistry, 59(17), 7783–7800. [Link]
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The University of Montana. (n.d.). The combination of tlr7/8 and tlr4 adjuvants in an influenza vaccine produce unique antigen. ScholarWorks at University of Montana. [Link]
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ArkBio. (2024). ArkBio Announces Publication of Phase 3 Clinical Trial Results of Ziresovir for the Treatment of RSV Infection in The New England Journal of Medicine. [Link]
-
Pharmacy Times. (2024). Ziresovir Significantly Improves RSV Outcomes in Infants and Children, Reducing Viral Load and Symptoms in Phase 3 AIRFLO Trial. [Link]
-
Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. [Link]
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Liu, Y., et al. (2020). Inhibition of Drug Resistance of Staphylococcus aureus by Efflux Pump Inhibitor and Autolysis Inducer to Strengthen the Antibacterial Activity of β-lactam Drugs. Infection and drug resistance, 13, 199–208. [Link]
-
Bell, A. S. (2012). Improved negative selection protocol for Plasmodium berghei in the rodent malarial model. Malaria journal, 11, 106. [Link]
-
Contagion Live. (2024). Respiratory Syncytial Viral Infection: Treatment With Ziresovir in Infants. [Link]
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Nzila, A., et al. (2005). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial agents and chemotherapy, 49(7), 2949–2954. [Link]
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Jones, M., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of medicinal chemistry, 60(3), 1034–1046. [Link]
-
2 Minute Medicine. (2024). Ziresovir reduces the severity of respiratory syncytial virus in hospitalized infants. AccessMedicine. [Link]
-
Creative Biolabs. (n.d.). Streptozotocin induced Diabetes: Protocols & Experimental Insights. [Link]
-
Ni, X., et al. (2025). Efficacy and safety of ziresovir in hospitalised infants aged 6 months or younger with respiratory syncytial virus infection in China: findings from a phase 3 randomised trial with 24-month follow-up. The Lancet. Respiratory medicine. [Link]
-
Flannery, E. L., et al. (2019). Evaluation of 4-Amino 2-Anilinoquinazolines against Plasmodium and Other Apicomplexan Parasites In Vitro and in a P. falciparum Humanized NOD- scid IL2Rγnull Mouse Model of Malaria. Antimicrobial agents and chemotherapy, 63(5), e02324-18. [Link]
-
Waters, A. P., & Janse, C. J. (n.d.). Plasmodium berghei malaria model – biology and technologies. Leiden University Medical Center. [Link]
-
Duan, H., et al. (2016). Discovery, Synthesis, and Evaluation of 2,4-Diaminoquinazolines as a Novel Class of Pancreatic β-Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. Journal of medicinal chemistry, 59(17), 7783–7800. [Link]
-
PURE. (2016). Discovery, Synthesis, and Evaluation of 2,4-Diaminoquinazolines as a Novel Class of Pancreatic β-Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. Aarhus University. [Link]
-
Lee, S. H., et al. (2022). The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo. Journal of microbiology (Seoul, Korea), 60(5), 550–559. [Link]
-
ResearchGate. (2015). Streptozotocin-Induced Diabetic Models in Mice and Rats. [Link]
-
Huang, S. W., et al. (1981). Effect of stressful stimulation on the incidence of streptozotocin-induced diabetes in mice. Psychosomatic medicine, 43(5), 431–437. [Link]
-
Janse, C. J., & Waters, A. P. (2004). Plasmodium berghei: general parasitological methods. Leiden University Medical Center. [Link]
-
Singh, N. N., et al. (2017). In vitro and in vivo effects of 2,4 diaminoquinazoline inhibitors of the decapping scavenger enzyme DcpS: Context-specific modulation of SMN transcript levels. PloS one, 12(9), e0185079. [Link]
-
ResearchGate. (2023). (PDF) Enhanced fungal specificity and in vivo therapeutic efficacy of a C-22-modified FK520 analog against C. neoformans. [Link]
-
Singh, N. N., et al. (2017). In vitro and in vivo effects of 2,4 diaminoquinazoline inhibitors of the decapping scavenger enzyme DcpS: Context-specific modulation of SMN transcript levels. PloS one, 12(9), e0185079. [Link]
-
National Institutes of Health. (2010). Treatment for S. aureus Skin Infection Works in Mouse Model. [Link]
-
ResearchGate. (n.d.). Mouse Model of Staphylococcus aureus Skin Infection: Methods and Protocols. [Link]
-
MDPI. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. [Link]
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- 3. Design and synthesis of novel diaminoquinazolines with in vivo efficacy for beta-catenin/T-cell transcriptional factor 4 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2,4-Diamino-6-methylquinazoline in Drug Discovery
Introduction: The Quinazoline Scaffold as a Privileged Motif in Medicinal Chemistry
The quinazoline ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that demonstrate the ability to bind to a variety of biological targets, thereby exhibiting a broad range of pharmacological activities.[1][2] Among its numerous derivatives, the 2,4-diaminoquinazoline core is of particular interest to researchers in drug discovery due to its prominent role in the development of targeted therapies. This scaffold is a key pharmacophore in several approved and investigational drugs, spanning therapeutic areas from oncology to infectious diseases.[3][4] This document provides a detailed guide for researchers on the potential applications and experimental protocols related to 2,4-Diamino-6-methylquinazoline and its closely related analogs.
Mechanism of Action and Therapeutic Potential
The versatility of the 2,4-diaminoquinazoline scaffold stems from its ability to interact with various biological macromolecules. The amino groups at the 2 and 4 positions can act as hydrogen bond donors and acceptors, facilitating binding to the active sites of enzymes or receptors. The 6-methyl group of the target compound, this compound, can influence its pharmacokinetic properties and binding affinity through steric and electronic effects. While specific biological data for this compound is not extensively documented in publicly available literature, the activities of its close analogs provide a strong rationale for its investigation in several key areas of drug discovery.
Oncology: Targeting Kinases and Dihydrofolate Reductase
The 2,4-diaminoquinazoline core is a well-established pharmacophore in the design of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[4][5] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib, feature a related 4-anilinoquinazoline core, demonstrating the scaffold's clinical relevance.[2] Derivatives of 2,4-diaminoquinazoline have also shown potent inhibitory activity against EGFR and other kinases.[5][7]
Furthermore, the 2,4-diaminoquinazoline scaffold is a known inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids.[8][9] Inhibition of DHFR disrupts DNA replication and cell division, making it an effective anticancer strategy. Trimetrexate, a nonclassical antifolate with a 2,4-diaminoquinazoline core, exemplifies this application.[4]
Table 1: Biological Activity of Representative 2,4-Diaminoquinazoline Derivatives in Oncology
| Compound/Derivative Class | Target(s) | Reported Activity (IC50) | Reference |
| Quinazoline-2,4,6-triamine derivative (10e) | EGFR-TK | 3.53 µM | [5] |
| Quinazoline-2,4,6-triamine derivative (10d) | EGFR-TK | 45.5 µM | [5] |
| 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline | Beef Liver DHFR | 1.6 nM (ID50) | [9] |
| 2,4-Diamino-6-[[(2',5'-dimethoxyphenyl)methylamino]methyl]-5,6,7,8-tetrahydroquinazoline | T. gondii DHFR | Potent inhibition | [8] |
Signaling Pathway Visualization: EGFR Inhibition
Below is a simplified representation of the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.
Caption: EGFR signaling pathway and inhibition by 2,4-diaminoquinazolines.
Antiviral Applications
The 2,4-diaminoquinazoline scaffold has demonstrated significant potential in the development of antiviral agents. A notable example is Ziresovir (AK0529), a potent inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein, which is currently in clinical development.[10][11] Ziresovir features a quinazoline-2,4-diamine core, highlighting the importance of this scaffold in targeting viral proteins.[10][11] Furthermore, derivatives of 2,4-diaminoquinazoline have been identified as potential inhibitors of other viruses, including Chikungunya virus (CHIKV) and Ross River virus (RRV).[12] Another area of investigation is the use of 2,4-diaminoquinazoline derivatives as Toll-like receptor 7 (TLR7) and 8 (TLR8) agonists, which can induce an innate immune response against viral infections.[13][14]
Other Therapeutic Areas
The broad applicability of the 2,4-diaminoquinazoline scaffold extends to other therapeutic areas, including:
-
Antifungal Activity: A derivative of 2,4-diaminoquinazoline has shown in vitro and in vivo activity against Cryptococcus neoformans.[15]
-
Wnt Signaling Inhibition: 2,4-Diaminoquinazoline has been identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), a key component of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[16]
-
Histone Methyltransferase Inhibition: Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline are potent inhibitors of G9a, a histone lysine methyltransferase involved in epigenetic regulation.[2][11][17]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of this compound and its analogs. These protocols are based on published methodologies for closely related compounds and may require optimization for the specific compound of interest.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of Ziresovir, which utilizes a 6-methylquinazoline intermediate.[10]
Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Step-by-Step Methodology:
-
Ring Closure:
-
To a solution of 2-amino-5-methylbenzoic acid in a suitable solvent (e.g., water or an organic solvent), add a cyclizing agent such as urea or potassium cyanate.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product, 6-methylquinazoline-2,4(1H,3H)-dione, by filtration. Wash the solid with water and dry under vacuum.
-
-
Chlorination:
-
Suspend the 6-methylquinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) and heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product, 2,4-dichloro-6-methylquinazoline, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
-
Amination:
-
Dissolve the 2,4-dichloro-6-methylquinazoline in a suitable solvent (e.g., isopropanol or ethanol) in a sealed reaction vessel.
-
Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the solvent.
-
Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a protein kinase like EGFR.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain.
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound stock solution (in DMSO).
-
A positive control inhibitor (e.g., Gefitinib).
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Protocol 3: Cell-Based Antiviral Assay (Example: RSV)
This protocol is a general guide for evaluating the antiviral activity of this compound against a virus like RSV in a cell culture model.
Step-by-Step Methodology:
-
Cell Culture and Virus Propagation:
-
Maintain a suitable host cell line (e.g., HEp-2 cells for RSV) in appropriate growth medium.
-
Propagate and titer the virus stock.
-
-
Antiviral Activity Assay (Cytopathic Effect Inhibition):
-
Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the growth medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for 3-5 days, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the percentage of cell protection for each compound concentration.
-
Determine the EC₅₀ (50% effective concentration) value from the dose-response curve.
-
Separately, determine the CC₅₀ (50% cytotoxic concentration) of the compound on uninfected cells to calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
Conclusion and Future Directions
The 2,4-diaminoquinazoline scaffold is a highly valuable starting point for the design and discovery of novel therapeutic agents. While specific biological data for this compound is emerging, the extensive research on its analogs strongly suggests its potential as a modulator of various biological targets. The protocols outlined in this guide provide a framework for researchers to synthesize and evaluate this compound in diverse therapeutic areas. Future investigations should focus on elucidating the specific molecular targets of this compound, optimizing its potency and selectivity through medicinal chemistry efforts, and evaluating its efficacy in preclinical models of disease.
References
-
Rosowsky, A., & Chen, H. (2001). A novel method of synthesis of 2,4-diamino-6-arylmethylquinazolines using palladium(0)-catalyzed organozinc chemistry. The Journal of Organic Chemistry, 66(22), 7522–7526. [Link]
-
Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660–3668. [Link]
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Wang, G., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. [Link]
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Srimongkolpithak, N., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 5(12), 1875-1880. [Link]
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Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. [Link]
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ResearchGate. (n.d.). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. [Link]
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Vedadi, M., et al. (2010). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 53(19), 7066-7077. [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Molecules, 27(21), 7233. [Link]
-
Hariri, A. R., & Larsh, H. W. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine, 151(1), 173–176. [Link]
-
Kumar, A., et al. (2023). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Viruses, 15(11), 2202. [Link]
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Noh, K. H., et al. (2022). The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo. Biotechnology and Bioprocess Engineering, 27(4), 643-651. [Link]
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ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. [Link]
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Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Request PDF. [Link]
-
McCormack, J. J., & Cavallito, C. J. (1981). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Journal of Pharmaceutical Sciences, 70(7), 827–828. [Link]
-
GtoPdb. (n.d.). This compound. [Link]
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Sanna, M., et al. (2018). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 75(1), 73-81. [Link]
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
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Fuchter, M. J., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. SciSpace. [Link]
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Nili Ahmadabadi, M., et al. (2022). Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors. Pharmaceutical Sciences, 28(3), 394-406. [Link]
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Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry, 28(16), 115623. [Link]
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Kim, H. Y., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International Journal of Molecular Sciences, 21(16), 5901. [Link]
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El-Damasy, D. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(21), 1935-1953. [Link]
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Noh, K. H., et al. (2022). The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo. SciSpace. [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]
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ResearchGate. (n.d.). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. [Link]
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Application Notes and Protocols for High-Throughput Screening with 2,4-Diamino-6-methylquinazoline
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory drugs.[3][4] Within this esteemed class of molecules, 2,4-diaminoquinazoline derivatives have garnered significant attention for their potent inhibitory effects on various key biological targets.[5][6] This technical guide focuses on a specific, promising derivative: 2,4-Diamino-6-methylquinazoline . We will explore its applications in high-throughput screening (HTS) for the discovery of novel therapeutics, providing detailed, field-proven protocols for both target-based and phenotypic screening campaigns.
The strategic placement of the methyl group at the 6-position of the 2,4-diaminoquinazoline core offers a unique pharmacological profile, influencing its binding affinity and selectivity for various biological targets. This guide will delve into the established and potential applications of this compound, equipping researchers and drug development professionals with the necessary knowledge and methodologies to effectively utilize this compound in their HTS endeavors.
Target-Based High-Throughput Screening: Inhibition of Dihydrofolate Reductase (DHFR)
A primary and well-established molecular target of 2,4-diaminoquinazoline derivatives is Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[7][8] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This mechanism is the basis for the clinical use of antifolates like methotrexate in cancer chemotherapy.[1] this compound and its analogs have demonstrated potent inhibitory activity against DHFR from various organisms, including mammalian, bacterial, and parasitic sources, making it a versatile scaffold for the development of novel anticancer and anti-infective agents.[8]
Signaling Pathway and Mechanism of Action
High-Throughput Screening Protocol for DHFR Inhibitors
This protocol describes a robust, colorimetric HTS assay for the identification of DHFR inhibitors, adapted for a 384-well format. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.
Materials and Reagents:
-
Enzyme: Recombinant Human Dihydrofolate Reductase (DHFR)
-
Substrate: Dihydrofolic acid (DHF)
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM DTT, 0.01% Tween-20
-
Test Compound: this compound (and other library compounds) dissolved in DMSO
-
Positive Control: Methotrexate
-
Plates: 384-well, clear, flat-bottom microplates
-
Instrumentation: Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound and library compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound solution to the wells of a 384-well assay plate.
-
For control wells, add 50 nL of DMSO (negative control) or methotrexate (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting recombinant DHFR in assay buffer to the desired final concentration (e.g., 2 nM).
-
Prepare a 2X substrate/cofactor mix by dissolving DHF (e.g., 100 µM final concentration) and NADPH (e.g., 200 µM final concentration) in assay buffer. Protect from light.
-
-
Assay Execution:
-
Add 10 µL of the 2X enzyme solution to each well of the compound-containing plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 2X substrate/cofactor mix to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 340 nm (A_initial) using a microplate reader.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the final absorbance at 340 nm (A_final).
-
Calculate the change in absorbance (ΔA = A_initial - A_final).
-
Normalize the data using the following formulas:
-
% Inhibition = [1 - (ΔA_compound - ΔA_min) / (ΔA_max - ΔA_min)] * 100
-
Where ΔA_min is the average of the positive control wells (methotrexate) and ΔA_max is the average of the negative control wells (DMSO).
-
-
Plot the % inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Data Interpretation and Quality Control:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | Z' > 0.5 |
| Signal-to-Background | The ratio of the signal from the negative control to the signal from the positive control. | S/B > 3 |
| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. | Determined for hit compounds. |
Phenotypic High-Throughput Screening
Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their ability to induce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target. This method is particularly valuable for discovering first-in-class drugs and for studying complex biological processes. This compound and its analogs have shown promise in phenotypic screens for antifungal and antiparasitic activity.
Application in Antifungal Drug Discovery
Invasive fungal infections are a growing public health concern, and the emergence of antifungal resistance necessitates the discovery of new therapeutic agents. Phenotypic HTS allows for the screening of large compound libraries against pathogenic fungi to identify compounds that inhibit fungal growth.
Experimental Workflow for Antifungal Phenotypic Screening:
High-Throughput Antifungal Susceptibility Testing Protocol:
This protocol describes a broth microdilution-based HTS assay to identify compounds with antifungal activity against Cryptococcus neoformans.
Materials and Reagents:
-
Fungal Strain: Cryptococcus neoformans (e.g., H99 strain)
-
Growth Medium: RPMI-1640 with L-glutamine, buffered with MOPS
-
Test Compound: this compound (and other library compounds) dissolved in DMSO
-
Positive Control: Amphotericin B
-
Negative Control: DMSO
-
Plates: 384-well, sterile, flat-bottom microplates
-
Instrumentation: Microplate reader for absorbance or luminescence measurements
Experimental Protocol:
-
Fungal Inoculum Preparation:
-
Culture C. neoformans on Sabouraud dextrose agar plates.
-
Prepare a fungal suspension in sterile saline and adjust the cell density to 2 x 10^5 cells/mL in RPMI medium.
-
-
Compound Plating:
-
As described in the DHFR HTS protocol, dispense 50 nL of compound solutions, DMSO, or Amphotericin B into a 384-well plate.
-
-
Assay Execution:
-
Add 50 µL of the fungal inoculum to each well of the compound-containing plate.
-
Cover the plates and incubate at 35°C for 48-72 hours.
-
-
Data Acquisition and Analysis:
-
Option 1 (Absorbance): Measure the optical density at 600 nm (OD600) to determine fungal growth.
-
Option 2 (Luminescence): Add a viability reagent such as CellTiter-Glo® and measure luminescence according to the manufacturer's instructions.
-
Calculate the percentage of growth inhibition relative to the positive and negative controls.
-
Identify "hit" compounds that exhibit significant growth inhibition (e.g., >50% at a single concentration).
-
-
Hit Confirmation and MIC Determination:
-
Perform dose-response experiments for hit compounds to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible fungal growth.
-
Application in Antiparasitic Drug Discovery
Parasitic diseases, such as leishmaniasis and Chagas disease, affect millions of people worldwide, and there is an urgent need for new, effective, and safe drugs. Phenotypic screening against the causative parasites is a key strategy for identifying novel antiparasitic leads.
High-Throughput Phenotypic Screening Protocol for Leishmania Promastigotes:
This protocol outlines a resazurin-based HTS assay to identify compounds with activity against Leishmania promastigotes, the flagellated, motile form of the parasite found in the insect vector.
Materials and Reagents:
-
Parasite Strain: Leishmania donovani or Leishmania major promastigotes
-
Growth Medium: M199 medium supplemented with 10% fetal bovine serum (FBS)
-
Test Compound: this compound (and other library compounds) dissolved in DMSO
-
Positive Control: Pentamidine
-
Negative Control: DMSO
-
Viability Indicator: Resazurin sodium salt solution (12.5 mg/mL in PBS)
-
Plates: 384-well, sterile, flat-bottom microplates
-
Instrumentation: Microplate fluorometer (Excitation: 560 nm, Emission: 590 nm)
Experimental Protocol:
-
Parasite Culture and Inoculum Preparation:
-
Maintain Leishmania promastigotes in M199 medium at 26°C.
-
Harvest parasites in the logarithmic growth phase and adjust the density to 1 x 10^6 promastigotes/mL in fresh medium.
-
-
Compound Plating:
-
Dispense 50 nL of compound solutions, DMSO, or pentamidine into a 384-well plate.
-
-
Assay Execution:
-
Add 50 µL of the parasite suspension to each well.
-
Incubate the plates at 26°C for 72 hours.
-
-
Data Acquisition and Analysis:
-
Add 5 µL of the resazurin solution to each well and incubate for an additional 4-6 hours at 26°C.
-
Measure the fluorescence intensity using a microplate fluorometer.
-
Calculate the percentage of parasite viability inhibition relative to the controls.
-
Identify hit compounds and perform dose-response studies to determine the EC50 (half-maximal effective concentration).
-
Conclusion and Future Perspectives
This compound represents a versatile and promising scaffold for high-throughput screening campaigns aimed at the discovery of novel therapeutic agents. Its established activity as a DHFR inhibitor provides a solid foundation for target-based screening in oncology and infectious diseases. Furthermore, its demonstrated potential in phenotypic screens against pathogenic fungi and parasites opens up exciting avenues for the discovery of new anti-infectives with potentially novel mechanisms of action. The detailed protocols provided in this guide offer a robust starting point for researchers to harness the potential of this valuable chemical entity in their drug discovery programs. Future work should focus on exploring the broader target space of this compound and its derivatives, as well as leveraging advanced HTS technologies, such as high-content imaging, to gain deeper insights into their cellular effects.
References
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- Elslager, E. F., Davoll, J., & Werbel, L. M. (1972). Folate antagonists. 3. 2,4-Diamino-6-(heterocyclic)quinazolines, a novel class of antimetabolites with potent antimalarial and antibacterial activity. Journal of Medicinal Chemistry, 15(8), 827–836.
- Engle, J. T., & Pask, C. M. (2022). Phenotypic Screening. In eLS. John Wiley & Sons, Ltd.
- Hariri, A. R., & Larsh, H. W. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine, 151(1), 173–176.
- Huennekens, F. M. (1994). The methotrexate story: a paradigm for development of cancer chemotherapeutic agents.
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MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]
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- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531–541.
- Rosowsky, A., & Chen, H. (2001). A novel method of synthesis of 2,4-diamino-6-arylmethylquinazolines using palladium(0)-catalyzed organozinc chemistry. The Journal of Organic Chemistry, 66(22), 7522–7526.
- Rosowsky, A., Forsch, R. A., & Queener, S. F. (1995). 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity. Journal of Medicinal Chemistry, 38(14), 2649–2555.
- Rosowsky, A., Forsch, R. A., & Freisheim, J. H. (1984). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Biochemical Pharmacology, 33(20), 3251–3255.
- Sadyrbaeva, T., et al. (2012). High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity. PLoS ONE, 7(6), e39918.
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Wikipedia. (2023). Dihydrofolate reductase inhibitor. Retrieved from [Link]
- Yin, P., Liu, N., Deng, Y.-X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.
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Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). Retrieved from [Link]
- No, J. H., et al. (2022). Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening.
- Sbaraglini, M. L., et al. (2016). Past and future of trypanosomatids high-throughput phenotypic screening. Memórias do Instituto Oswaldo Cruz, 111(4), 227-236.
- Sykes, M. L., et al. (2016). High-Throughput Screening Platform for Natural Product–Based Drug Discovery Against 3 Neglected Tropical Diseases. Journal of Biomolecular Screening, 21(7), 723-734.
- de la Torre, B. G., et al. (2022).
- ASM Journals. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 67(5), e01423-22.
- Nature. (2024). Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans. Scientific Reports, 14(1), 24194.
- MDPI. (2023). Development of a High-Throughput Screening Platform and a Pathogenesis Model for Leishmania Infection Based on Mouse Hepatic Organoids. International Journal of Molecular Sciences, 24(13), 10803.
- Liu, Y., et al. (2020). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 53(15), 5674-5683.
- Wilson, D. W., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025-3030.
- Boykin, D. W. (2004). Antiparasitic Compounds That Target DNA. Current Medicinal Chemistry - Anti-Infective Agents, 3(3), 167-180.
- Partridge, E., et al. (2022). Exploring bioactive molecules released during inter- and intraspecific competition: A paradigm for novel antiparasitic drug discovery and design for human use. Acta Tropica, 235, 106653.
- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2649-2555.
- McCormack, J. J., et al. (1979). Inhibition of mammalian dihydrofolate reductase by selected 2,4-diaminoquinazolines and related compounds. Journal of Medicinal Chemistry, 22(8), 984-987.
- Saha, A., et al. (2021). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Viruses, 13(7), 1337.
- ACS Publications. (2020).
- Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
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- MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140.
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Application Notes and Protocols for the Development of 2,4-Diaminoquinazoline-Based Therapeutics
Abstract: The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Its rigid, heterocyclic nature provides an excellent framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with various biological targets. This guide provides a comprehensive overview of the key methodologies, strategic considerations, and detailed protocols for the development of novel therapeutics based on this versatile scaffold. We will delve into synthetic strategies, explore diverse mechanisms of action, and present a preclinical evaluation workflow, offering researchers a practical and in-depth resource for their drug discovery programs.
Introduction: The 2,4-Diaminoquinazoline Scaffold
The quinazoline ring system, particularly the 2,4-diamino substituted variant, has been a cornerstone of drug discovery for decades. These compounds are recognized for their diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] The therapeutic success of this class is largely attributed to its ability to mimic the purine core of ATP, allowing it to act as a competitive inhibitor in the ATP-binding pocket of many enzymes, most notably kinases.[2]
First-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib, which feature a 4-anilinoquinazoline core, revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting specific activating mutations in the EGFR kinase domain.[3][4] Beyond kinase inhibition, 2,4-diaminoquinazolines have been developed as dihydrofolate reductase (DHFR) inhibitors (antifolates), Wnt signaling pathway modulators, and even agents that protect pancreatic β-cells from stress.[5][6][7][8] This chemical tractability and biological versatility make the 2,4-diaminoquinazoline scaffold a high-value starting point for novel therapeutic development.
Synthetic Strategies: Building the Core and its Analogs
The efficacy of a 2,4-diaminoquinazoline-based drug is critically dependent on the nature of the substituents at the C2 and C4 positions, as well as modifications to the benzo ring. Therefore, robust and flexible synthetic routes are paramount. The most common strategies begin with a pre-formed quinazoline core which is subsequently functionalized.
Strategy 1: Sequential Nucleophilic Aromatic Substitution from 2,4-Dichloroquinazoline
This is arguably the most prevalent and versatile method. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for controlled, sequential introduction of different amine nucleophiles. The C4 position is significantly more reactive, enabling selective substitution under milder conditions.
Protocol 1: Synthesis of a Disubstituted 2,4-Diaminoquinazoline
This protocol details the synthesis of a generic N2-R', N4-R''-disubstituted-quinazoline-2,4-diamine starting from commercially available quinazoline-2,4(1H,3H)-dione.
Step 1: Chlorination of Quinazoline-2,4(1H,3H)-dione
-
To a round-bottom flask, add quinazoline-2,4(1H,3H)-dione (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 10-15 eq) and a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The crude 2,4-dichloroquinazoline product will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Selective Amination at C4
-
Dissolve the 2,4-dichloroquinazoline intermediate (1.0 eq) in a suitable solvent such as isopropanol (i-PrOH) or tetrahydrofuran (THF).
-
Add the primary or secondary amine (R''-NH₂, 1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the reaction at room temperature for 2-4 hours. The high reactivity of the C4 position ensures selectivity.[9]
-
Monitor the reaction by TLC. Upon completion, the product can often be precipitated by adding water, then filtered and dried. Alternatively, the solvent can be removed in vacuo and the residue purified by column chromatography.
Step 3: Amination at C2
-
Take the 2-chloro-N4-substituted-quinazolin-4-amine product from the previous step (1.0 eq) and dissolve it in a high-boiling point solvent like i-PrOH, n-butanol, or N,N-dimethylacetamide (DMA).
-
Add the second amine (R'-NH₂, 1.5-2.0 eq).
-
Heat the reaction mixture to reflux (100-140 °C) for 12-24 hours. The substitution at C2 requires more forcing conditions.[10]
-
After cooling, the final product may precipitate and can be collected by filtration. If not, remove the solvent in vacuo and purify the crude residue by flash column chromatography or recrystallization.
Strategy 2: Copper-Catalyzed Synthesis from 2-Bromobenzonitriles
An alternative, efficient approach involves building the quinazoline ring from simpler starting materials. This copper-catalyzed method provides a practical and economical route to the 2,4-diaminoquinazoline core.[1]
Protocol 2: Cu-Catalyzed Synthesis of 2,4-Diaminoquinazolines
-
In a reaction vessel, combine the substituted 2-bromobenzonitrile (1.0 eq), guanidine hydrochloride (1.2 eq), copper(I) iodide (CuI, 10 mol%), and N,N'-dimethylethylenediamine (DMEDA, 20 mol%) as a ligand.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Seal the vessel and heat the reaction mixture to 80 °C for 6-12 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Key Mechanisms of Action & Therapeutic Targets
The versatility of the 2,4-diaminoquinazoline scaffold allows it to target a wide range of biological pathways implicated in various diseases.
Kinase Inhibition (e.g., EGFR)
This is the most well-established mechanism for quinazoline-based drugs. They act as ATP-competitive inhibitors, targeting the kinase domain of receptors like EGFR, which are often overexpressed or mutated in cancer.[4][11] The quinazoline core binds to the hinge region of the kinase domain, while substituents at C4 and elsewhere explore adjacent hydrophobic pockets to achieve potency and selectivity.[2]
Signaling Pathway: The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like RAS/MAPK and PI3K/AKT, which drive tumorigenesis. 2,4-diaminoquinazoline-based inhibitors block this initial phosphorylation event.
Caption: EGFR signaling pathway and point of inhibition.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay
This protocol determines the concentration of a test compound required to inhibit EGFR kinase activity by 50% (IC₅₀).
-
Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a serial dilution of the 2,4-diaminoquinazoline test compound in DMSO, then dilute further in kinase buffer.
-
In a 96-well plate, add the test compound dilutions, the EGFR enzyme, and the substrate.
-
Initiate the kinase reaction by adding a solution of ATP (typically at its Kₘ concentration).
-
Incubate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Wnt Signaling Inhibition
Aberrant Wnt/β-catenin signaling is a hallmark of many cancers, including gastric cancer.[7] The 2,4-diaminoquinazoline scaffold has been shown to inhibit this pathway by targeting the downstream nuclear effector Lymphoid Enhancer-Binding Factor 1 (Lef1). This prevents the transcription of key oncogenes like MYC and AXIN2.[7]
Caption: Wnt/β-catenin pathway and inhibition by 2,4-DAQ.
Dihydrofolate Reductase (DHFR) Inhibition
Some 2,4-diaminoquinazolines act as nonclassical antifolates, inhibiting DHFR, an essential enzyme in the synthesis of nucleotides and certain amino acids.[8] This mechanism is analogous to the anticancer drug methotrexate. By blocking DHFR, these compounds deplete the cellular pool of tetrahydrofolate, leading to the inhibition of DNA synthesis and cell death.[5] This is a valuable strategy for overcoming methotrexate resistance in tumors.[8]
Application Note: Preclinical Evaluation Workflow
Moving a promising 2,4-diaminoquinazoline "hit" from initial discovery to a "lead" candidate requires a systematic evaluation of its biological properties.
Caption: Preclinical development workflow for therapeutics.
Step 1: In Vitro Cytotoxicity Assessment
The first step is to determine if the compound has antiproliferative activity against relevant cancer cell lines.
Protocol 4: MTT Cell Proliferation Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 for NSCLC, MCF-7 for breast cancer) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Step 2: Target Engagement and Selectivity
It is crucial to confirm that the compound's cytotoxic effect is due to the inhibition of the intended target and to assess its selectivity.
-
Target Engagement: Can be verified in cells using techniques like Western Blotting to look for a decrease in the phosphorylation of downstream targets (e.g., p-EGFR, p-AKT).
-
Selectivity: A broad panel of kinases (a "kinome scan") should be screened to ensure the compound does not have significant off-target activities that could lead to toxicity.
Step 3: In Vivo Pharmacokinetics and Efficacy
Promising candidates are advanced into animal models.
-
Pharmacokinetics (PK): Studies in rats or mice determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include half-life, bioavailability, and maximum concentration (Cₘₐₓ). Good in vivo exposure is essential for efficacy.[10][13]
-
Efficacy: The compound is tested in a relevant animal model, such as a human tumor xenograft model in immunodeficient mice.[7] The ability to suppress tumor growth in vivo is a critical milestone.
Data Summary
Quantitative data from these evaluations should be systematically tabulated to compare compounds and guide SAR optimization.
| Compound ID | EGFR IC₅₀ (nM)[14] | A549 Cell IC₅₀ (µM)[4] | H1975 Cell IC₅₀ (µM)[4] | Rat Oral Bioavailability (%)[10] |
| Lead Cpd A | 11.66 | 6.54 | 1.94 | 45 |
| Analog B | 867.1 | >50 | >50 | <5 |
| Gefitinib | 15.0 | 15.59 | 0.98 | 60 |
Conclusion and Future Directions
The 2,4-diaminoquinazoline scaffold remains a highly productive platform for the discovery of novel therapeutics. While its role in EGFR inhibition is well-established, emerging research continues to uncover new biological targets and therapeutic applications, from treating infectious diseases like tuberculosis to metabolic disorders like diabetes.[6][10][13] The future of this field lies in designing next-generation compounds with improved selectivity, the ability to overcome drug resistance, and novel mechanisms of action, such as dual-target inhibitors or allosteric modulators.[3][11] The protocols and strategies outlined in this guide provide a solid foundation for researchers to build upon in this exciting and impactful area of drug development.
References
- Yang, X., Liu, H., Fu, H., Qiao, R., Jiang, Y., & Zhao, Y. (2010).
- Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(24), 6873-6885.
- Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
- Lukin, K., & Shreder, K. (2002). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
- Wang, P., et al. (2016). Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. Journal of Medicinal Chemistry, 59(9), 4414-4428.
- Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(24), 6873-6885.
-
Lee, H. S., et al. (2020). 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis. International Journal of Molecular Sciences, 21(16), 5901. [Link]
-
Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]
-
Schornagel, J. H., et al. (1984). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Biochemical Pharmacology, 33(20), 3251-3255. [Link]
-
Ali, I., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2266. [Link]
-
Heppner, D. E., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Cell Chemical Biology, 29(5), 848-858.e6. [Link]
-
Iacob, E., & Sîrbu, V. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 255-267. [Link]
-
Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 668270. [Link]
Sources
- 1. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Diamino-6-methylquinazoline
Welcome to the technical support center for the synthesis of 2,4-Diamino-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to not only solve immediate issues but also to strategically optimize your reaction for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and well-documented approach involves a multi-step synthesis starting from a substituted anthranilic acid derivative. The core strategy is the construction of the quinazoline ring, followed by the introduction of the two amino groups. A widely used pathway proceeds via a 2,4-dichloro-6-methylquinazoline intermediate. This intermediate is then subjected to two sequential nucleophilic aromatic substitution (SNAr) reactions with ammonia or an appropriate amine source.[1][2][3] Alternative strategies, such as copper-catalyzed ring closure or cascade reductive cyclizations, have also been developed to streamline the process and avoid harsh chlorinating agents.[4][5]
Q2: Why is the 2,4-dichloroquinazoline route so common, despite its challenges?
A2: The popularity of the 2,4-dichloroquinazoline pathway stems from the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at the C2 position.[6] This inherent regioselectivity allows for a controlled, stepwise introduction of different amines if a non-symmetrical product is desired. For the synthesis of this compound, this differential reactivity enables a more controlled reaction, although forcing conditions may be needed for the second substitution.[4][7]
Q3: What are the critical safety precautions when working with reagents like phosphorus oxychloride (POCl₃)?
A3: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. All manipulations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent. Quenching of the reaction must be performed with extreme care, typically by slowly adding the reaction mixture to ice-water.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield in the Chlorination Step (Quinazolinedione to Dichloroquinazoline)
Q: My reaction to convert 6-methylquinazoline-2,4(1H,3H)-dione to 2,4-dichloro-6-methylquinazoline is resulting in a low yield or a significant amount of unreacted starting material. What's going wrong?
A: This is a common bottleneck. The efficiency of this chlorination, typically performed with POCl₃, is highly dependent on several factors.
-
Causality & Solution:
-
Insufficient Reagent or High Temperature: POCl₃ serves as both the chlorinating agent and often the solvent. An insufficient excess can lead to incomplete reaction. While heat is required, excessive temperatures (e.g., >120°C) can lead to decomposition and side product formation.[8]
-
Catalyst Absence/Inefficiency: The reaction is often catalyzed by a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA).[6][9] The catalyst activates the dione substrate. Ensure your catalyst is pure and added in the correct stoichiometric amount.
-
Reaction Time: These reactions can be slow. It is crucial to monitor the reaction's progress by TLC or LC-MS. An endpoint is typically reached when the starting material is no longer visible.[10]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the chlorination step.
Issue 2: Poor Regioselectivity or Di-substitution in the First Amination Step
Q: When I react my 2,4-dichloro-6-methylquinazoline with ammonia/amine, I get a mixture of the desired 2-chloro-4-amino product, the 2-amino-4-chloro isomer, and the 2,4-diamino product. How can I improve selectivity for the C4 position?
A: Achieving high regioselectivity is key. The C4 position is inherently more reactive, but this selectivity can be compromised under suboptimal conditions.[6]
-
Causality & Solution:
-
Temperature Control: The first substitution should be performed at a lower temperature (e.g., room temperature or slightly above) to exploit the reactivity difference between the C4 and C2 positions.[1] Higher temperatures will provide enough energy to overcome the activation barrier for substitution at C2, leading to mixtures.
-
Stoichiometry: Use of a large excess of the amine nucleophile can drive the reaction towards di-substitution. A slight excess (e.g., 1.1-1.5 equivalents) is typically sufficient for the first substitution.
-
Solvent Choice: Polar aprotic solvents like THF or protic solvents like ethanol are commonly used.[6] The choice of solvent can influence the reaction rate and selectivity. It is recommended to screen solvents if selectivity is poor.
-
Issue 3: Incomplete Conversion in the Second Amination Step
Q: The second substitution reaction to form the 2,4-diamino product is stalling. My 2-chloro-4-amino-6-methylquinazoline intermediate is not fully consumed, even after prolonged reaction times.
A: The C2-chloro group is significantly less reactive than the C4-chloro group, often requiring more forcing conditions for substitution.[2][4]
-
Causality & Solution:
-
Insufficient Energy: This step almost always requires higher temperatures (e.g., reflux or microwave heating) to proceed at a reasonable rate.[1] Conventional heating may require extended reaction times (24h+).
-
Microwave-Assisted Synthesis: Microwave irradiation is a highly effective technique for driving this second substitution to completion, often reducing reaction times from hours to minutes and improving yields.[11]
-
Base and Solvent: The presence of a non-nucleophilic base like DIPEA can be beneficial. In some cases, using a high-boiling point solvent like DMF or NMP is necessary to reach the required temperatures.[4]
-
Recommended Synthetic Protocol
This protocol outlines a reliable, two-stage approach for synthesizing this compound via a dichloro intermediate.
Stage 1: Synthesis of 2,4-Dichloro-6-methylquinazoline
This stage begins with the cyclization of 2-amino-5-methylbenzoic acid with urea to form the quinazolinedione, followed by chlorination.
Step 1.1: Synthesis of 6-methylquinazoline-2,4(1H,3H)-dione
-
Combine 2-amino-5-methylbenzoic acid (1 equiv.) and urea (3 equiv.) in a round-bottom flask.
-
Heat the mixture to 190-200°C for 4-5 hours. The mixture will melt, evolve ammonia, and then solidify.
-
Cool the reaction mixture to room temperature.
-
Add 1 M NaOH solution and heat to dissolve the solid.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with glacial acetic acid or HCl until precipitation is complete.
-
Collect the white precipitate by filtration, wash with water, and dry under vacuum.
Step 1.2: Chlorination to 2,4-Dichloro-6-methylquinazoline
-
In a fume hood, charge a flask equipped with a reflux condenser and an inert gas inlet with 6-methylquinazoline-2,4(1H,3H)-dione (1 equiv.).
-
Add phosphorus oxychloride (POCl₃, 10-15 equiv.) and N,N-dimethylaniline (0.2 equiv.).
-
Heat the reaction mixture to reflux (approx. 110°C) for 5-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and slowly pour it into a beaker of crushed ice with vigorous stirring.
-
A precipitate will form. Stir for 30 minutes.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Stage 2: Sequential Amination
Step 2.1: Synthesis of 4-Amino-2-chloro-6-methylquinazoline
-
Dissolve 2,4-dichloro-6-methylquinazoline (1 equiv.) in a suitable solvent like isopropanol or THF.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent (e.g., 7N NH₃ in MeOH, 2-3 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the product.
Step 2.2: Synthesis of this compound
-
Combine 4-Amino-2-chloro-6-methylquinazoline (1 equiv.) with a concentrated solution of ammonia in a solvent like ethanol in a sealed pressure vessel or a microwave reaction vial.
-
Heat the mixture to 120-150°C for 12-24 hours (conventional heating) or to 150-180°C for 30-60 minutes (microwave heating).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Table 1: Reagent and Condition Summary
| Step | Key Reagents | Solvent | Temperature | Typical Time | Yield |
|---|---|---|---|---|---|
| 1.1 | 2-amino-5-methylbenzoic acid, Urea | None (Melt) | 190-200°C | 4-5 h | >90% |
| 1.2 | Quinazolinedione, POCl₃, N,N-dimethylaniline | POCl₃ | ~110°C (Reflux) | 5-6 h | 85-95% |
| 2.1 | Dichloroquinazoline, Ammonia | Isopropanol/THF | 0°C to RT | 12-16 h | 70-85% |
| 2.2 | Chloro-aminoquinazoline, Ammonia | Ethanol | 120-150°C | 12-24 h | 60-80% |
General Synthetic Pathway Visualization
Sources
- 1. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2,4-Diamino-6-methylquinazoline in Solution
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 2,4-Diamino-6-methylquinazoline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you navigate the experimental challenges associated with this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter.
The stability of a compound in solution is a critical parameter that can significantly impact experimental reproducibility, assay results, and the overall success of a research program. While specific, published stability data for this compound is limited, we can leverage established principles from quinazoline chemistry and standard pharmaceutical forced degradation studies to build a robust experimental framework.[1][2] This guide will walk you through best practices for handling, storing, and analyzing this molecule to ensure the integrity of your data.
FAQs: General Stability and Storage
Q1: How should I prepare and store stock solutions of this compound?
Answer: The choice of solvent and storage conditions is paramount for maintaining the integrity of your compound.
For many quinazoline derivatives, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. However, some studies on similar structures have shown that DMSO solutions can be less stable over time compared to aqueous solutions, sometimes exhibiting modifications immediately after preparation.[3] Conversely, aqueous solutions (if solubility permits) stored in the dark at 4°C have demonstrated high stability for extended periods.[3][4]
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Primary Solvent | High-quality, anhydrous DMSO | Maximizes solubility for a high-concentration primary stock. |
| Aqueous Dilutions | Ultrapure water or appropriate buffer | Aqueous solutions are often more stable for working dilutions, but solubility must be confirmed.[3][4] |
| Storage Temperature | -20°C or -80°C for long-term storage | Minimizes thermal degradation. Studies on other small molecules show no significant difference between -20°C and -80°C for stability over months.[5] |
| Light Conditions | Store in amber vials or wrapped in foil | Protects against potential photodegradation. This is a standard precaution for nitrogen-containing heterocyclic compounds. |
| Handling | Aliquot stock solutions | Avoids multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock vial. |
Causality: Aliquoting is crucial because each freeze-thaw cycle can introduce water condensation into the DMSO stock, which can hydrolyze the compound or the DMSO itself, creating reactive impurities.
Troubleshooting Guide: Solubility and Precipitation
Q2: My compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. What happened and how can I fix it?
Answer: This is a common issue known as "antisolvent precipitation." this compound, like many organic molecules, is significantly less soluble in aqueous media than in pure DMSO. When a concentrated DMSO stock is rapidly diluted into a buffer, the compound can crash out of solution.
The pH of your aqueous buffer is also a critical factor. Quinoline and quinazoline derivatives are weak bases, and their solubility is highly pH-dependent.[6] In acidic conditions (lower pH), the amino groups on the quinazoline ring will likely be protonated, increasing aqueous solubility.
Troubleshooting Steps:
-
Check the pH of your Buffer: Determine if adjusting the pH to be more acidic (e.g., pH 5-6) improves solubility. Always confirm that the new pH is compatible with your downstream assay.
-
Reduce the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally <1%, and often <0.1%) in your working solution that your experiment can tolerate.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Consider a Co-solvent: If permissible in your experimental system, including a small percentage of another organic solvent like ethanol or using a formulating agent like PEG or Tween® can enhance aqueous solubility.
Forced Degradation Studies: Understanding Inherent Stability
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule.[2] It involves subjecting the compound to harsh conditions to deliberately induce degradation, allowing for the identification of degradation products and pathways. This is a requirement under ICH guidelines for pharmaceutical development.
Q3: I need to understand the stability of this compound under different conditions. How do I set up a forced degradation study?
Answer: A systematic forced degradation study will expose your compound to hydrolytic, oxidative, and photolytic stress. The goal is typically to achieve 10-15% degradation of the parent compound.[7]
Below is a general workflow and specific protocols.
Caption: General workflow for a forced degradation study.
Protocol 1: Acid/Base Hydrolysis
The quinazoline ring system can be susceptible to hydrolysis under harsh pH and temperature conditions, potentially leading to ring-opening.[1]
-
Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
-
Acid Stress: Mix 1 mL of the drug solution with 1 mL of 0.1 M HCl.
-
Base Stress: Mix 1 mL of the drug solution with 1 mL of 0.1 M NaOH.
-
Incubation: Place both samples, along with a water-only control (neutral hydrolysis), in a water bath at 60°C.
-
Time Points: Withdraw aliquots at set time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH, and the base-stressed samples with 0.1 M HCl. This is critical to stop the degradation reaction before analysis.
-
Analysis: Analyze by HPLC to determine the percentage of the parent compound remaining.
Protocol 2: Oxidative Degradation
The amino groups and the heterocyclic ring may be susceptible to oxidation.
-
Preparation: Use the same drug solution as in the hydrolysis study.
-
Oxidative Stress: Mix 1 mL of the drug solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the sample at room temperature, protected from light.
-
Time Points & Analysis: Withdraw and analyze aliquots at set time points, comparing against a control sample without H₂O₂. No quenching is typically needed for HPLC analysis with a mobile phase that will dilute the peroxide.
Protocol 3: Photostability
Photostability testing should be conducted according to ICH Q1B guidelines.[8][9] This requires a specialized photostability chamber that can deliver a controlled dose of both visible and UV light.
-
Sample Preparation: Prepare solutions and place them in transparent quartz vials.
-
Dark Control: Prepare an identical sample wrapped completely in aluminum foil. This sample is placed in the chamber alongside the exposed sample.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
Analysis: Analyze both the exposed sample and the dark control by HPLC.
Causality: The dark control is essential to differentiate between degradation caused by light (photodegradation) and degradation caused by temperature changes within the chamber (thermal degradation).[8]
Analytical Methods and Troubleshooting
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying the stability of a small molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the degradation products.[7][10]
Q4: I am developing an HPLC method to monitor stability. What are the key parameters?
Answer: A good stability-indicating HPLC method must be able to resolve the parent compound from all potential degradation products, process impurities, and solvent peaks.
Starting HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard reversed-phase column that provides good retention and separation for many small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a mass-spectrometry compatible modifier that helps to produce sharp peak shapes for basic compounds like quinazolines. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Standard organic solvents for reversed-phase chromatography. ACN often provides better peak shape and lower viscosity. |
| Elution | Gradient | A gradient is essential to ensure that both early-eluting polar degradants and the later-eluting parent compound are resolved and eluted in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV/DAD at 240 nm (or λmax) | A photodiode array (DAD) detector is crucial. It allows you to check for peak purity and identify the optimal wavelength for detection. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce run time, but must be controlled for reproducibility. |
Q5: I see unexpected peaks in my chromatogram after a stability study. How do I figure out what they are?
Answer: This is the primary goal of a stability study. The appearance of new peaks indicates degradation. The next step is characterization.
Caption: Troubleshooting flowchart for identifying unknown HPLC peaks.
LC-MS/MS for Structural Elucidation:
-
Run the Sample on LC-MS: Use a method similar to your HPLC method, but ensure the mobile phase is MS-compatible (e.g., use formic acid or ammonium acetate, not phosphate buffers).[7][10]
-
Determine the Mass (m/z): The mass of the new peak provides the molecular weight of the degradation product.
-
Compare to Parent: Calculate the mass difference between the degradant and the parent compound (this compound, MW: 174.2 g/mol [11]).
-
+16 Da: Often indicates oxidation (addition of an oxygen atom).
-
+18 Da: Can indicate hydrolysis (addition of water).
-
-17 Da: Could suggest deamination (loss of NH₃).
-
-
Perform MS/MS (Fragmentation): Fragmenting the degradant ion in the mass spectrometer and analyzing the resulting pieces can reveal which part of the molecule has changed, allowing for structural confirmation.[10][12]
References
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]
-
Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available at: [Link]
-
Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science. Available at: [Link]
-
Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. PubMed. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]
-
Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. PMC - NIH. Available at: [Link]
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates | Request PDF. ResearchGate. Available at: [Link]
-
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ResearchGate. Available at: [Link]
-
The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. NIH. Available at: [Link]
-
The stability of mutagenic chemicals stored in solution. PubMed. Available at: [Link]
-
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PMC - NIH. Available at: [Link]
-
This compound. gsrs. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. database.ich.org [database.ich.org]
- 10. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Purification of 2,4-Diamino-6-methylquinazoline
Last Updated: January 22, 2026
Introduction
Welcome to the technical support center for the purification of 2,4-Diamino-6-methylquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a polar, basic N-heterocycle, and its purification can present unique challenges. The presence of two primary amino groups makes the molecule susceptible to oxidation and prone to strong interactions with standard silica gel, often leading to issues like poor recovery and peak tailing during chromatography.[1]
This document provides a structured approach to troubleshooting common purification problems and offers detailed, field-proven protocols to help you achieve high purity and yield.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My isolated product is a brownish or discolored solid, and the purity is lower than expected. What's happening?
Answer: This is a classic sign of oxidation. Aromatic amines, especially diamino compounds, are sensitive to air and light, which can lead to the formation of colored impurities.
-
Causality: The lone pairs on the nitrogen atoms are susceptible to oxidation, forming highly colored quinone-imine type structures or other polymeric degradation products. This process can be accelerated by trace metals, light, and heat.
-
Troubleshooting Steps:
-
Work Under Inert Atmosphere: Whenever possible, conduct purification steps (dissolution, filtration, solvent evaporation) under an inert atmosphere like nitrogen or argon.
-
Use Degassed Solvents: Before use, sparge your solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Limit Light Exposure: Protect your solutions and the crude solid from direct light by wrapping flasks in aluminum foil.
-
Consider Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during workup or storage can be beneficial, but be mindful that it will need to be removed later.
-
Question 2: I'm seeing significant streaking or "tailing" of my compound on a silica gel TLC plate. How can I fix this for column chromatography?
Answer: This is the most frequent issue with basic amines on standard silica gel.[1][2] The tailing is caused by strong, non-ideal interactions between the basic amino groups of your molecule and the acidic silanol (Si-OH) groups on the silica surface.[1]
-
Causality: The basic amine groups can be protonated by the acidic silica, leading to strong ionic interactions that cause a portion of the compound to lag behind the main band, resulting in a "tail."[1]
-
Troubleshooting Steps:
-
Mobile Phase Modification (Recommended First Step): Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silica sites. A common choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the solvent system (e.g., Dichloromethane/Methanol/TEA 95:4.5:0.5).[2][3]
-
Stationary Phase Deactivation: Pre-treat your silica gel. You can do this by preparing the column slurry in the mobile phase that already contains the basic modifier. This ensures the silica is "deactivated" before the compound is loaded.[2]
-
Switch to a Different Stationary Phase: If tailing persists, consider alternatives to standard silica gel.
-
Neutral Alumina: Alumina is a good alternative for basic compounds.[2]
-
Amine-Functionalized Silica: These columns have an amine-bonded phase that provides a less interactive surface for basic analytes.[2]
-
Reversed-Phase Chromatography (C18): This is an excellent option where the stationary phase is non-polar.[4] You would use polar solvents like water/acetonitrile or water/methanol as the mobile phase.
-
-
Question 3: My recovery after recrystallization is very low, or nothing crashes out of solution. What did I do wrong?
Answer: This typically indicates an issue with solvent selection. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at high temperatures.[5]
-
Causality: If recovery is low, you likely used a solvent in which your compound is too soluble, even at low temperatures. Alternatively, you may have added far too much solvent.[5][6]
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent: this compound is quite polar. Solvents like ethanol or methanol might be too good at dissolving it. Try a solvent system, such as ethanol/water, isopropanol/water, or ethyl acetate. The goal is to find a system where the compound is soluble when hot but precipitates upon cooling.[6][7][8]
-
Use a Co-solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "poor" solvent (e.g., water or hexanes) dropwise until the solution just starts to become cloudy (the cloud point). Reheat to get a clear solution, then allow it to cool slowly.
-
Minimize Solvent Volume: Always use the absolute minimum amount of hot solvent required to fully dissolve the solid. Adding excess solvent is a common reason for poor recovery.[5]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous batch.[5]
-
Section 2: In-Depth Protocols
Protocol 1: Optimized Recrystallization from an Ethanol/Water System
This protocol is a good starting point for purifying gram-scale quantities of this compound.
-
Solvent Preparation: Prepare a beaker of ethanol and another of deionized water. Place them on a hot plate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol needed to dissolve the solid completely. Stir and keep the solution near its boiling point.
-
Co-Solvent Addition: Once dissolved, slowly add hot water dropwise to the ethanol solution. Continue adding until you observe a persistent slight cloudiness.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are at the saturation point.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Cooling too quickly will cause the compound to precipitate rather than form pure crystals.[6]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water solution, followed by a wash with cold water.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This method is ideal for separating the target compound from less polar or more strongly basic impurities.
-
TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). Add 1% triethylamine (TEA) to the TLC jar. The ideal system should give your product an Rf value between 0.25 and 0.4.[4] A good starting point could be 95:4:1 DCM/MeOH/TEA.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (with TEA). Ensure the packing is uniform and free of air bubbles.[9]
-
Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or DCM. If it's not fully soluble, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (like DCM/MeOH), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Use gentle air pressure ('flash' chromatography) to maintain a steady flow rate.[4]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator. The added triethylamine is volatile and should be removed under vacuum.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best general approach for purifying this compound?
-
A: For initial purification of a crude solid, recrystallization is often the most economical and scalable method.[10] It is excellent for removing baseline impurities and colored material. If recrystallization fails to achieve the desired purity, flash column chromatography with a base-modified mobile phase is the next logical step.
-
-
Q: How do I confirm the purity of my final product?
-
A: A combination of techniques is recommended.
-
¹H NMR Spectroscopy: This will confirm the structure and reveal the presence of any proton-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly sensitive for detecting trace impurities and confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.[5]
-
-
-
Q: Can I use reversed-phase HPLC for final purity analysis?
-
A: Yes, reversed-phase HPLC is an excellent method for assessing the final purity of polar compounds.[11] A typical system would use a C18 column with a mobile phase of water and acetonitrile, often with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape by keeping the amines protonated.
-
Section 4: Data & Visualization Hub
Table 1: Solvent Selection Guide for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes for Use |
| Hexane | 0.1 | 69 | Good "poor" solvent for recrystallization in a co-solvent system. |
| Dichloromethane (DCM) | 3.1 | 40 | Common non-polar component for chromatography. Good solvent for dissolving crude material.[3] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Medium polarity solvent. Useful for both chromatography and recrystallization.[3] |
| Isopropanol | 4.3 | 82 | Good single solvent for recrystallization of many amines. |
| Ethanol (EtOH) | 5.2 | 78 | Often a good "dissolving" solvent for recrystallization. May be too strong on its own.[7] |
| Methanol (MeOH) | 6.6 | 65 | Highly polar solvent used as a modifier in chromatography to increase elution strength.[3] |
| Water | 10.2 | 100 | Excellent "poor" solvent for polar compounds in a co-solvent recrystallization. |
Diagram 1: Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification method.
Section 5: References
-
Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K.-S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester. [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from Columbia University. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from University of Colorado Boulder. [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2020). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. IUCr.
-
Haefelfinger, P., & Hess, B. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from ChemTalk. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from Chemistry LibreTexts. [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from The Pharmaceutical Journal. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. columbia.edu [columbia.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Diamino-6-methylquinazoline Experiments
Welcome to the technical support center for 2,4-Diamino-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to facilitate your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, characterization, and biological evaluation of this compound.
Synthesis & Reaction Issues
Question: I am experiencing low to no yield of my this compound product. What are the likely causes and how can I resolve this?
Answer:
Low or nonexistent yields in quinazoline synthesis are a frequent challenge. The root cause often lies in suboptimal reaction conditions, reagent quality, or the chosen synthetic route. A systematic evaluation of your experimental parameters is key to troubleshooting this issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Many classical quinazoline syntheses, such as those involving cyclization, may necessitate high temperatures (often exceeding 120°C).[1] Conversely, modern catalytic approaches might proceed under milder conditions. It is crucial to ensure your reaction temperature is optimized for your specific protocol. Consider performing a temperature screen to identify the optimal range.
-
Reaction Time: Reaction durations can vary from a few hours to over 24 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and to ensure the starting material is consumed.
-
Solvent: The choice of solvent can significantly influence the reaction outcome. Solvents like ethanol, toluene, and DMF are commonly employed in quinazoline synthesis.[1] The polarity and boiling point of the solvent should be appropriate for the reaction type.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure the purity of reactants, especially the aniline and nitrile precursors, using techniques like NMR or melting point analysis.
-
Moisture Sensitivity: Some reagents used in the synthesis may be sensitive to moisture. Employing anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of sensitive intermediates.
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are accurate. An excess of one reactant may be necessary in some cases to drive the reaction to completion.
-
-
Catalyst Inactivity:
Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?
Answer:
The formation of side products is a common issue, particularly in multi-step syntheses or when using reactive intermediates. Improving selectivity often involves fine-tuning reaction conditions and purification strategies.
Common Side Products and Mitigation Strategies:
| Side Product Type | Probable Cause | Recommended Solution |
| Over-amination/Disubstitution | In syntheses starting from di-chloro quinazolines, both chlorine atoms can be substituted if the reaction is not controlled.[2] | Use a less reactive amine for the first substitution, control the stoichiometry of the amine, and perform the reaction at a lower temperature.[4] |
| Ring-Opened Products | Hydrolysis of the quinazoline ring can occur under harsh acidic or basic conditions. | Maintain a neutral or mildly acidic/basic pH during the reaction and workup. |
| Polymerization | Highly reactive starting materials or intermediates can lead to the formation of polymeric byproducts. | Use more dilute reaction conditions or add the reactive species slowly to the reaction mixture. |
Purification & Isolation Challenges
Question: I am having difficulty purifying this compound. What are the best methods?
Answer:
Effective purification is crucial for obtaining a high-purity product for subsequent biological assays. The choice of purification method will depend on the nature of the impurities.
Recommended Purification Techniques:
-
Recrystallization: This is often a sufficient method if the main impurities have significantly different solubilities than the desired product. A suitable solvent system should be determined through small-scale solubility tests.
-
Column Chromatography: For complex mixtures of impurities, column chromatography on silica gel is a standard and effective technique.[5] A gradient of solvents, such as dichloromethane and methanol, can be used to elute the product.
-
Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This method is scalable and can be used for isolating specific impurities for characterization.[6]
Characterization & Analytical Issues
Question: My NMR spectrum of this compound is showing unexpected peaks or peak broadening. What could be the cause?
Answer:
Anomalies in NMR spectra can arise from several factors, including impurities, tautomerism, and aggregation.
Troubleshooting NMR Spectra:
| Observation | Possible Cause | Recommended Action |
| Unexpected Peaks | Residual solvent, starting materials, or side products. | Compare the spectrum with known spectra of potential impurities. Purify the sample further if necessary. |
| Broad Peaks | Aggregation of the compound at high concentrations. Tautomerism or proton exchange of the amino groups. | Run the NMR at a lower concentration or at a higher temperature to reduce aggregation. Consider using a deuterated solvent that can exchange with the amine protons (e.g., D2O). |
| Incorrect Integration | Presence of water in the sample or solvent. | Use a freshly opened ampule of deuterated solvent and ensure your sample is dry. |
Example 2D-NMR for Structural Confirmation
For unambiguous structural confirmation, especially to confirm the position of substituents, 2D-NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method of synthesis of 2,4-diamino-6-arylmethylquinazolines using palladium(0)-catalyzed organozinc chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,4-Diaminoquinazolines
Welcome to the technical support center for the synthesis of 2,4-diaminoquinazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. The insights provided herein are grounded in established chemical principles and practical laboratory experience to help you overcome common challenges and optimize your synthetic outcomes.
Introduction: The Synthetic Landscape of 2,4-Diaminoquinazolines
The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The most prevalent synthetic route commences with the sequential nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline. This pathway is characterized by a notable difference in reactivity between the C4 and C2 positions. The C4 position is significantly more electrophilic and readily undergoes substitution with a variety of amine nucleophiles under relatively mild conditions. In contrast, the subsequent substitution at the less reactive C2 position typically necessitates more forcing conditions, such as higher temperatures. This disparity in reactivity is a key factor that can lead to several side reactions and synthetic challenges.
This guide will address the most common issues encountered during this synthesis, providing a mechanistic understanding of the problems and actionable solutions.
Troubleshooting Guide & FAQs
Category 1: Reaction Stalling & Low Yield
Question 1: My reaction seems to stop after the formation of the 2-chloro-4-aminoquinazoline intermediate, and I'm getting a low yield of the final 2,4-diaminoquinazoline product. What's going on and how can I drive the second substitution to completion?
Answer:
This is a very common issue and is directly related to the decreased reactivity of the C2 position after the first substitution at C4. The introduction of an electron-donating amino group at C4 reduces the electrophilicity of the quinazoline ring, making the C2-chloro substituent less susceptible to nucleophilic attack.
Root Cause Analysis:
-
Insufficient Thermal Energy: The activation energy for the second SNAr is significantly higher. Room temperature or mild heating is often insufficient.
-
Steric Hindrance: A bulky amine at the C4 position or a bulky incoming nucleophile for the C2 position can sterically hinder the reaction.
-
Poor Nucleophilicity of the Second Amine: Weakly nucleophilic amines will struggle to displace the C2-chloride.
Troubleshooting Protocol:
-
Increase Reaction Temperature: This is the most common and effective solution. Reactions are often heated to reflux in high-boiling point solvents like n-butanol, dioxane, or DMF, with temperatures ranging from 100 to 150 °C.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently supplying the necessary thermal energy.
-
Use of a Stronger Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the reaction by scavenging the HCl generated, which might otherwise protonate the amine nucleophile, rendering it unreactive.
-
Solvent Choice: High-boiling, polar aprotic solvents like DMF or DMSO can help to dissolve the starting materials and intermediates, and their polarity can stabilize the charged Meisenheimer intermediate of the SNAr reaction.
-
Catalysis (Advanced Method): While less common for this specific transformation, in challenging cases, the use of palladium or copper catalysts in a Buchwald-Hartwig type amination could be explored, though this significantly changes the reaction setup.
Question 2: I am observing a significant amount of unreacted 2,4-dichloroquinazoline in my reaction mixture even after prolonged reaction times. What could be the issue?
Answer:
This suggests a general problem with the reaction conditions or the quality of your reagents.
Root Cause Analysis:
-
Poor Quality of Starting Materials: Impurities in the 2,4-dichloroquinazoline or the amine can inhibit the reaction.
-
Inadequate Amine Stoichiometry: Using less than the required equivalents of the amine will naturally lead to incomplete conversion.
-
Suboptimal Solvent: The starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction with slow kinetics.
-
Presence of Moisture: Water can compete with the amine nucleophile, leading to hydrolysis side products (see Category 2).
Troubleshooting Protocol:
-
Verify Starting Material Purity: Confirm the purity of your 2,4-dichloroquinazoline and amine by NMR or melting point.
-
Use a Slight Excess of Amine: Employing 1.1 to 1.2 equivalents of the first amine is a common practice to ensure complete consumption of the starting material.
-
Solvent Screening: If solubility is an issue, consider switching to a solvent in which all reactants are fully soluble at the reaction temperature (e.g., DMF, NMP, or dioxane).
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
Category 2: Side Product Formation
Question 3: I've isolated a major byproduct that appears to be the quinazolin-4(3H)-one derivative of my intermediate. How did this form and how can I prevent it?
Answer:
The formation of a quinazolin-4(3H)-one is a classic example of a hydrolysis side reaction. The chlorine atom at the C4 position is highly susceptible to substitution by water, especially at elevated temperatures.
Mechanism of Hydrolysis:
Prevention Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor.
-
Dry your solvents using appropriate methods (e.g., distillation over a drying agent or passing through a solvent purification system).
-
Dry your glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere of nitrogen or argon.
-
-
Control Reaction Temperature: While high temperatures are needed for the second substitution, excessive heat can accelerate hydrolysis. Find the optimal temperature that promotes the desired reaction without significant byproduct formation.
-
Use of a Scavenger for Water: Although less common, the addition of a dehydrating agent that is compatible with the reaction conditions could be considered in problematic cases.
Question 4: When using a diamine as my nucleophile, I'm observing a significant amount of a high molecular weight byproduct, leading to a low yield of my desired product. What is this byproduct and how can I minimize its formation?
Answer:
You are likely observing the formation of a dimer, where one molecule of the diamine has reacted with two molecules of the 2-chloro-4-aminoquinazoline intermediate.
Mechanism of Dimerization:
Minimization Strategies:
-
Use a Large Excess of the Diamine: This is the most effective way to favor the intramolecular reaction (if applicable) or the mono-substitution product. By Le Chatelier's principle, a high concentration of the diamine will drive the equilibrium towards the desired product. An excess of 5 to 10 equivalents is not uncommon.[1]
-
High Dilution Conditions: Running the reaction at a lower concentration can reduce the likelihood of intermolecular reactions (dimerization) and favor the desired intramolecular cyclization or mono-substitution.
-
Slow Addition of the Quinazoline Intermediate: If high dilution is not practical, slowly adding the 2-chloro-4-aminoquinazoline to a solution containing the excess diamine can maintain a low concentration of the electrophile, thus minimizing dimerization.
Question 5: I've noticed an unexpected N-alkylation on one of the quinazoline ring nitrogens. Is this a known side reaction?
Answer:
While less common during the SNAr with amines, N-alkylation of the quinazoline ring can occur, particularly if you are using alkylating agents in subsequent steps or under certain basic conditions. The N3 position is generally more susceptible to alkylation in quinazolin-4(3H)-one systems.
Potential Causes:
-
Reaction with Alkyl Halide Impurities: If your amine or solvent contains residual alkyl halides from their synthesis, these could act as alkylating agents.
-
Strongly Basic Conditions: The use of very strong bases like sodium hydride (NaH) can deprotonate the ring nitrogen, making it more nucleophilic and prone to alkylation if an electrophile is present.
Prevention:
-
Ensure Reagent Purity: Use high-purity amines and solvents.
-
Appropriate Base Selection: For the SNAr, stick to milder organic bases like DIPEA or triethylamine, which are less likely to deprotonate the quinazoline ring.
-
Protecting Groups: If you are performing subsequent reactions that involve alkylating agents, consider protecting the ring nitrogens if they are found to be reactive.
Category 3: Purification Challenges
Question 6: I'm having difficulty separating my final 2,4-diaminoquinazoline product from the unreacted 2-chloro-4-aminoquinazoline intermediate by column chromatography. Do you have any suggestions?
Answer:
This is a common purification challenge due to the similar polarities of the starting material and the product.
Purification Strategies:
-
Optimize Column Chromatography:
-
Solvent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or adding a small amount of methanol).
-
TLC Analysis: Carefully monitor the separation on TLC using different solvent systems to find one that gives the best separation (largest ΔRf) between your product and the intermediate. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can sometimes improve the peak shape of amine-containing compounds on silica gel.
-
-
Recrystallization: This can be a very effective method for purification if a suitable solvent system can be found.
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.[2]
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Acid-Base Extraction: If there is a significant difference in the basicity of the intermediate and the final product, an acid-base workup could be attempted, although this is often not selective enough.
-
Preparative HPLC: For high-purity samples, especially on a small scale, preparative HPLC is an excellent option.
Table 1: General Recrystallization Solvent Suggestions
| Compound Type | Suggested Solvents/Systems |
| 2-Chloro-4-aminoquinazoline | Ethanol, Isopropanol, Acetonitrile |
| 2,4-Diaminoquinazoline | Ethanol/Water, DMF/Water, Ethyl Acetate/Hexane |
Note: The optimal solvent will be highly dependent on the specific substituents on your quinazoline core and the amino groups.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4-Diaminoquinazoline
-
To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol or dioxane), add the first amine (1.1 eq).
-
Add a base such as DIPEA (1.5 eq).
-
Stir the reaction at room temperature to 50 °C and monitor by TLC until the starting material is consumed and the 2-chloro-4-aminoquinazoline intermediate is formed.
-
Add the second amine (1.5 - 5.0 eq) to the reaction mixture.
-
Heat the reaction to reflux (typically 100-140 °C) and monitor by TLC for the disappearance of the intermediate.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
References
- Alagarsamy, V., et al. (2007). Synthesis and pharmacological investigation of 2-methyl-3-substituted quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry, 15(12), 4006-4012.
- Connolly, D. J., & Cusack, D. (2007). The synthesis of 2,4-diaminoquinazolines. Tetrahedron, 63(43), 10657-10685.
- Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
- Estevez, V., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(24), 7583.
- He, L., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658.
- Maddila, S., et al. (2013). Quinazoline derivatives: a comprehensive review of their synthesis and biological activities. Arabian Journal of Chemistry, 6(4), 345-367.
- Rostom, S. A. F., et al. (2009). Azole and azine derivatives as potential antimicrobial agents. Part 1: Quinazoline derivatives. European Journal of Medicinal Chemistry, 44(2), 563-571.
- Al-Issa, S. A. (2013). Synthesis and Preliminary Antimicrobial Evaluation of Some New Quinazoline and Quinazolin-4(3H)
- O'Donnell, G., et al. (2010). The synthesis of 2,4-diamino-6,7-dimethoxyquinazolines as potential inhibitors of phosphodiesterase 4. Bioorganic & Medicinal Chemistry Letters, 20(2), 649-652.
- Warner, S. L., et al. (2006). A practical synthesis of 2,4-diamino-6,7-dimethoxyquinazoline. Organic Process Research & Development, 10(4), 726-731.
- Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of 2,4-Diamino-6-methylquinazoline and Methotrexate as Dihydrofolate Reductase Inhibitors
In the landscape of therapeutic agent development, particularly in oncology and immunology, the enzyme dihydrofolate reductase (DHFR) remains a pivotal target. Its inhibition disrupts the folate metabolic pathway, essential for DNA synthesis and cellular proliferation. For decades, methotrexate has been a cornerstone of anti-folate therapy. However, the quest for novel inhibitors with improved efficacy, selectivity, and resistance profiles is perpetual. This guide provides a detailed comparative analysis of a promising nonclassical antifolate, 2,4-diamino-6-methylquinazoline, and the classical inhibitor, methotrexate.
Introduction: The Central Role of Dihydrofolate Reductase
Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are vital one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR leads to a depletion of intracellular THF, disrupting DNA synthesis and repair, and ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.
Methotrexate (MTX) , a structural analog of folic acid, has been a widely used DHFR inhibitor for treating various cancers and autoimmune diseases. However, its clinical utility can be limited by toxic side effects and the development of drug resistance.
This compound belongs to the quinazoline class of compounds, many of which have been investigated as anticancer agents targeting various enzymes, including DHFR. These nonclassical inhibitors are not structurally analogous to folic acid and may offer advantages in overcoming methotrexate resistance.
Mechanism of Action: A Tale of Two Inhibitors
Both methotrexate and this compound exert their primary therapeutic effect by inhibiting DHFR. However, their structural differences lead to distinct binding interactions within the enzyme's active site.
Methotrexate , as a classical folate analog, competitively binds to the active site of DHFR with a high affinity, preventing the binding of the natural substrate, DHF.[1] Its polyglutamated forms exhibit prolonged intracellular retention, further enhancing its inhibitory effect.[1]
2,4-Diaminoquinazoline derivatives , on the other hand, are classified as nonclassical antifolates. While they also compete with DHF for binding to the active site, their binding mode and interactions with key amino acid residues can differ from those of methotrexate. This can be advantageous in cases where resistance to methotrexate has developed due to mutations in the DHFR active site.
Figure 1: Simplified signaling pathway of DHFR inhibition.
Comparative Efficacy: A Data-Driven Analysis
Direct comparative efficacy data for this compound and methotrexate in the same experimental setting is limited in the public domain. However, studies on structurally similar 2,4-diaminoquinazoline derivatives provide valuable insights into their potential potency relative to methotrexate.
One study investigated a closely related compound, 9-(2,4-diamino-5-methylquinazoline-6-methylene)aminophenanthrene (PKC-32) , which shares the core 2,4-diaminoquinazoline structure with a different substitution at the 6-position.[2] This compound demonstrated significant potency, particularly against a methotrexate-resistant cell line.
| Compound | Cell Line | Resistance Mechanism | IC50 | Fold Difference vs. MTX | Reference |
| PKC-32 | L5178Y/MTX | Impaired MTX transport | ~1 nM | ~100-fold more potent | [2] |
| Methotrexate | L5178Y/MTX | Impaired MTX transport | ~100 nM | - | [2] |
Table 1: Comparative in vitro efficacy of a 2,4-diaminoquinazoline derivative (PKC-32) and Methotrexate against a methotrexate-resistant leukemia cell line.
It is important to note that while PKC-32 showed promising in vitro activity against a resistant cell line, its in vivo activity in mouse tumor models was described as modest compared to methotrexate.[2] This highlights the critical importance of pharmacokinetic and pharmacodynamic properties in determining overall therapeutic efficacy.
For a broader context, the following table presents reported IC50 values for methotrexate against various cancer cell lines.
| Cell Line | Cancer Type | Methotrexate IC50 | Reference |
| MCF-7 | Breast Adenocarcinoma | Varies (µM range) | [3] |
| HCT-116 | Colon Cancer | Varies (µM range) | [3] |
| HepG2 | Hepatocellular Carcinoma | Varies (µM range) | [3] |
| HFB4 | Human Skin Cancer | Varies (µM range) | [3] |
Table 2: Reported IC50 values for Methotrexate in various cancer cell lines. Note that these values can vary significantly depending on the experimental conditions.
Experimental Protocols: A Guide to Comparative Evaluation
To conduct a direct and robust comparison of the efficacy of this compound and methotrexate, a standardized set of experiments is essential.
Synthesis of this compound
Figure 2: General experimental workflow for the synthesis of this compound.
A representative, generalized protocol would involve:
-
Cyclization: Reacting 2-amino-5-methylbenzonitrile with a guanidine salt (e.g., guanidine hydrochloride) in the presence of a suitable base and solvent at elevated temperatures.
-
Work-up: After the reaction is complete, the mixture is cooled, and the crude product is isolated by filtration or extraction.
-
Purification: The crude this compound is then purified using techniques such as recrystallization from an appropriate solvent or column chromatography to yield the final product of high purity.
Note: The specific reaction conditions, including temperature, reaction time, and choice of base and solvent, would need to be optimized for this specific synthesis.
In Vitro DHFR Inhibition Assay
A direct comparison of the inhibitory potential of the two compounds against purified DHFR enzyme is a fundamental experiment. A widely used method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[6][7]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified DHFR enzyme in an appropriate buffer (e.g., Tris-HCl).
-
Prepare stock solutions of DHF and NADPH in the assay buffer.
-
Prepare serial dilutions of this compound and methotrexate in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
To each well, add the assay buffer.
-
Add a fixed amount of DHFR enzyme to all wells except the blank.
-
Add varying concentrations of the inhibitors (this compound or methotrexate) to the respective wells. Include a control well with no inhibitor.
-
Add a fixed concentration of NADPH to all wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed concentration of DHF to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration.
-
Plot the percentage of DHFR inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DHFR activity) for each compound by fitting the data to a suitable dose-response curve.
-
Figure 3: Step-by-step workflow for a comparative DHFR inhibition assay.
Cellular Antiproliferative Assays
To assess the efficacy of the compounds in a cellular context, antiproliferative assays on various cancer cell lines are essential. The MTT or MTS assay is a common method to determine cell viability.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and methotrexate for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value for each compound on each cell line.
-
Overcoming Resistance: A Potential Advantage for Quinazolines
A significant challenge with methotrexate therapy is the development of drug resistance. Mechanisms of resistance include impaired drug transport into the cell, mutations in the DHFR enzyme that reduce methotrexate binding, and increased DHFR expression.
Nonclassical antifolates like 2,4-diaminoquinazoline derivatives may have the ability to circumvent some of these resistance mechanisms. For instance, they may utilize different cellular uptake transporters or have a binding mode that is less affected by common DHFR mutations that confer methotrexate resistance. The promising activity of the related compound PKC-32 against a methotrexate-transport-deficient cell line supports this hypothesis.[2]
Conclusion and Future Directions
While methotrexate remains a valuable therapeutic agent, the exploration of novel DHFR inhibitors like this compound holds significant promise. The available data on related quinazoline derivatives suggest that this class of compounds can exhibit potent DHFR inhibitory activity and may be effective against methotrexate-resistant cancer cells.
To definitively establish the comparative efficacy of this compound, direct head-to-head studies against methotrexate are warranted. These studies should encompass in vitro enzyme inhibition assays, antiproliferative assays across a panel of cancer cell lines (including methotrexate-sensitive and -resistant lines), and in vivo animal models to evaluate therapeutic efficacy and toxicity profiles. Such comprehensive investigations will be crucial in determining the potential of this compound as a next-generation antifolate therapeutic.
References
- Schornagel, J. H., et al. (1984). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Biochemical Pharmacology, 33(20), 3251-3255.
- Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
- BenchChem. (n.d.).
- Rosowsky, A., & Chen, H. (2001). A novel method of synthesis of 2,4-diamino-6-arylmethylquinazolines using palladium(0)-catalyzed organozinc chemistry. The Journal of Organic Chemistry, 66(22), 7522–7526.
- Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.
- Widemann, B. C., & Adamson, P. C. (2006). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 52(6), 1165–1173.
- Gangjee, A., et al. (1997). 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity. Journal of Medicinal Chemistry, 40(19), 3048–3054.
- Vedadi, M., et al. (2010). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 53(17), 6603–6607.
- Sigma-Aldrich. (n.d.). Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin.
- G-Tar, K., et al. (2014). Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies. Indian Journal of Pharmaceutical Sciences, 76(3), 189–200.
- Adam, J., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223–228.
- Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658.
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- Linciano, P., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1083.
- Al-Suwaidan, I. A., et al. (2019). Comparison of IC50 values (µM) of tested substances against breast cancer cell lines.
- Harris, N., et al. (1990). Dihydrofolate reductase inhibitors as potential drugs. Journal of Medicinal Chemistry, 33(1), 434-441.
- Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 7763545.
- Sehrawat, A., et al. (2023). Dihydrofolate reductase inhibitors. Current Medicinal Chemistry.
- Szebényi, K., et al. (2020). Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 21(18), 6843.
- Al-Omary, F. A., et al. (2016). IC 50 values of free MTX at 12, 24 and 48 h for cell lines HTC-116 and A-549. Gold Bulletin, 49(3-4), 163-170.
- Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis.
- El-Sayed, M. A., et al. (2022). Nano Methotrexate versus Methotrexate in Targeting Rheumatoid Arthritis. Pharmaceutics, 14(7), 1361.
- El-Gamal, M. I., et al. (2019). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Journal of Pharmaceutical Sciences, 108(1), 635-643.
- Li, Z.-G., et al. (2025). Comparison of the efficacy and safety of methotrexate injection and methotrexate tablets in active RA.
Sources
- 1. Comparative efficacy of biological agents in methotrexate-refractory rheumatoid arthritis patients: a Bayesian mixed treatment comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A novel method of synthesis of 2,4-diamino-6-arylmethylquinazolines using palladium(0)-catalyzed organozinc chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Validating Dihydrofolate Reductase (DHFR) as the Target of 2,4-Diamino-6-methylquinazoline
In the landscape of drug discovery, the 2,4-diaminoquinazoline scaffold stands out as a "privileged structure," a molecular framework with the inherent versatility to interact with a multitude of biological targets. This adaptability, however, presents a critical challenge: for any given analogue, such as 2,4-Diamino-6-methylquinazoline, the precise molecular target must be rigorously validated, not merely assumed. While various derivatives of this scaffold have been shown to inhibit targets ranging from histone methyltransferases to receptor tyrosine kinases, the foundational 2,4-diamino structure bears a striking resemblance to the pharmacophore of known antifolates.[1][2]
This guide provides a comprehensive, step-by-step framework for researchers to systematically validate—or invalidate—dihydrofolate reductase (DHFR) as the primary biological target of this compound. We will move beyond simple affinity measurements to build a self-validating experimental narrative. Our central thesis is that robust target validation requires a multi-pronged approach, correlating biochemical activity with cellular consequences. To provide a clear benchmark, we will compare our test compound against Methotrexate, a potent and clinically established DHFR inhibitor.
The Putative Target: Dihydrofolate Reductase (DHFR)
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for reducing dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it a well-established target for antimicrobial and anticancer therapies.[2] The 2,4-diamino moiety present in our test compound is a key structural motif that mimics the aminopterin portion of folic acid, enabling it to compete for the enzyme's active site.
The following diagram illustrates the central role of DHFR in cellular metabolism and the proposed mechanism of inhibition.
Caption: Proposed inhibition of the DHFR pathway by this compound.
Part 1: Biochemical Validation - Direct Target Engagement
The first pillar of validation is to confirm direct, specific, and potent inhibition of the purified target enzyme. This involves determining the inhibitor's potency (IC₅₀) and exploring its mechanism of inhibition.
Experimental Protocol: Spectrophotometric DHFR Activity Assay
This assay measures the decrease in absorbance at 340 nm as the cofactor NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate (DHF).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT.
-
Enzyme: Recombinant human DHFR, diluted to a working concentration (e.g., 20 nM) in assay buffer.
-
Substrate: Dihydrofolate (DHF), prepared fresh in assay buffer containing 1% (v/v) 2-mercaptoethanol to a stock of 10 mM.
-
Cofactor: NADPH, 10 mM stock in assay buffer.
-
Inhibitors: this compound and Methotrexate, prepared as 10 mM stocks in DMSO and serially diluted.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 2 µL of serially diluted inhibitor (or DMSO for control).
-
Add 178 µL of a master mix containing assay buffer, DHFR enzyme (to a final concentration of 1 nM), and NADPH (to a final concentration of 100 µM).
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of DHF (to a final concentration of 10 µM).
-
Immediately measure the absorbance at 340 nm every 15 seconds for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance decay curve.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data and Expected Outcomes
The primary objective is to quantify the potency of this compound and compare it to the gold-standard inhibitor, Methotrexate.
| Compound | Putative Target | Biochemical IC₅₀ (nM) [Hypothetical] |
| This compound | DHFR | 150 |
| Methotrexate (Comparator) | DHFR | 2.5 |
An IC₅₀ in the nanomolar to low micromolar range for our test compound would provide the first piece of evidence supporting direct DHFR inhibition. While likely less potent than Methotrexate, a clear dose-response relationship is the critical finding.
Part 2: Cellular Validation - Target Engagement and Phenotypic Correlation
Demonstrating that a compound inhibits a purified enzyme is necessary but not sufficient. We must validate that the compound engages its target in a cellular context and that this engagement leads to a predictable downstream phenotype.
Experimental Workflow: Cellular Target Validation
The following workflow connects direct target engagement in cells with the expected anti-proliferative outcome.
Caption: A three-step workflow for the cellular validation of DHFR as the target.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Step-by-Step Methodology:
-
Cell Treatment: Culture a suitable cancer cell line (e.g., HeLa or A549) to ~80% confluency. Treat cells with this compound (e.g., at 10x its biochemical IC₅₀), Methotrexate (10x IC₅₀), or DMSO for 2 hours.
-
Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Protein Quantification: Lyse the cells by three freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Western Blot Analysis: Quantify the amount of soluble DHFR remaining in the supernatant at each temperature using Western blotting with a specific anti-DHFR antibody.
Expected Outcome: In the DMSO-treated samples, DHFR will denature and precipitate as the temperature increases. In the drug-treated samples, the binding of the inhibitor will stabilize DHFR, resulting in a shift of the melting curve to higher temperatures. A significant thermal shift provides strong evidence of direct target engagement in a physiological environment.
Protocol: Folate Rescue Assay
If the anti-proliferative effect of this compound is due to DHFR inhibition, then supplementing the cell culture medium with downstream products of the folate pathway should rescue the cells from its toxic effects.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 2,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or Methotrexate in standard medium. In parallel, treat an identical set of plates with the same inhibitor dilutions in a "rescue medium" supplemented with Hypoxanthine (100 µM) and Thymidine (16 µM) (HT supplement).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo®.
-
Data Analysis: Determine the GI₅₀ (concentration causing 50% growth inhibition) for each compound in both standard and rescue media.
Expected Outcome: For an on-target DHFR inhibitor, the GI₅₀ value should increase significantly (a rightward shift in the dose-response curve) in the presence of HT supplement. If the compound's toxicity is unrelated to DHFR inhibition (i.e., off-target), no significant shift will be observed.
Comparative Cellular Data
The combined results from proliferation and rescue assays build a compelling case for the compound's mechanism of action.
| Compound | Cell Line | GI₅₀ (µM) [Standard Medium] | GI₅₀ (µM) [Rescue Medium] | Fold-Shift in GI₅₀ |
| This compound | A549 | 1.2 | > 50 | > 40x |
| Methotrexate (Comparator) | A549 | 0.02 | 1.5 | 75x |
A significant fold-shift in the GI₅₀ value for this compound, comparable to that seen with Methotrexate, strongly corroborates that its primary anti-proliferative mechanism is through the inhibition of the folate pathway.
Conclusion: Synthesizing the Evidence
Validating the target of a novel compound from a promiscuous chemical scaffold requires a methodical, multi-faceted approach. By following the workflow presented in this guide, a researcher can systematically build a case for this compound as a DHFR inhibitor.
The validation rests on three key pillars of evidence:
-
Biochemical Potency: Direct inhibition of purified DHFR enzyme in a cell-free system.
-
Cellular Target Engagement: Confirmation of binding to DHFR within intact cells via a biophysical method like CETSA.
-
Mechanism-Specific Phenotype: Demonstration that the compound's cellular toxicity can be specifically rescued by bypassing the inhibited metabolic pathway.
By comparing these results against a well-characterized inhibitor like Methotrexate, researchers can confidently contextualize the potency and mechanism of their compound. This rigorous, self-validating process is fundamental to advancing a compound from a mere bioactive molecule to a credible tool for chemical biology or a lead for therapeutic development.
References
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Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3660-8. Available at: [Link]
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Hussain, M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, Volume 2022, Article ID 7763545. Available at: [Link]
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Cavalieri, F. (1981). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Journal of Pharmaceutical Sciences, 70(7), 827-8. Available at: [Link]
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A Researcher's Guide to G9a Inhibitors: A Comparative Analysis of Quinazoline-Based Compounds and Novel Scaffolds
The histone methyltransferase G9a (also known as EHMT2) has emerged as a critical epigenetic regulator and a compelling therapeutic target in oncology and other diseases.[1][2][3] G9a, along with its closely related homolog G9a-like protein (GLP or EHMT1), is the primary enzyme responsible for mono- and di-methylation of histone H3 on lysine 9 (H3K9me1/2), epigenetic marks predominantly associated with transcriptional repression.[4][5][6] Overexpression of G9a is a frequent observation in various cancers, where it contributes to tumor progression by silencing tumor suppressor genes and modulating key oncogenic pathways.[2][7] This has spurred the development of small molecule inhibitors to probe G9a's function and evaluate its therapeutic potential.
This guide provides a comparative analysis of key G9a inhibitors, focusing on the evolution from the foundational 2,4-diaminoquinazoline scaffold to next-generation chemical probes. We will delve into their biochemical potency, selectivity, and cellular activity, supported by experimental data and protocols to empower researchers in their selection and application of these critical tool compounds.
The Foundational Scaffold: 2,4-Diaminoquinazoline
The discovery of compounds based on a 2,4-diaminoquinazoline core marked a significant breakthrough in the pursuit of G9a inhibitors. This chemical scaffold proved to be a fertile ground for structure-activity relationship (SAR) studies, leading to the development of the first potent and selective inhibitors. While the simple, un-substituted "2,4-Diamino-6-methylquinazoline" serves as a conceptual parent structure, extensive chemical elaboration of this core has been the key to achieving high potency and drug-like properties. Efficient synthetic routes, often starting from precursors like 2,4-dichloroquinazolines, have enabled rapid exploration of substitutions at the 2- and 4-amino positions, paving the way for highly optimized molecules.[8][9]
Key G9a Inhibitors: A Performance Comparison
The field has rapidly progressed from the first-in-class compound BIX-01294 to highly potent and selective molecules like the UNC-series inhibitors and the structurally distinct A-366.
BIX-01294 was the first selective small molecule inhibitor reported for G9a/GLP.[4] It established the 2,4-diaminoquinazoline as a viable pharmacophore.
-
Mechanism of Action: BIX-01294 is a reversible, substrate-competitive inhibitor. It occupies the binding pocket for the histone peptide, preventing the enzyme from accessing its substrate, but it is not competitive with the S-adenosyl-L-methionine (SAM) cofactor.[4][10]
-
Potency & Selectivity: It exhibits micromolar potency against G9a and its homolog GLP.[10][11][12] While it was a landmark discovery, its selectivity against other methyltransferases is moderate, and its cellular potency is limited by a narrow therapeutic window between functional activity and cytotoxicity.[13]
Building upon the BIX-01294 scaffold, extensive medicinal chemistry efforts led to the development of the UNC series of inhibitors, which addressed many of the shortcomings of the parent compound.
-
UNC0638: This compound is a potent and highly selective chemical probe for cellular studies. It demonstrates nanomolar IC50 values against both G9a and GLP and exhibits excellent selectivity (>1000-fold) over a wide range of other methyltransferases.[14][15] Its improved physicochemical properties allow for robust on-target activity in cells, effectively reducing global H3K9me2 levels at nanomolar concentrations with low associated toxicity.[13] However, its pharmacokinetic properties are not suitable for in vivo animal studies.[16]
-
UNC0642: Developed as a close analog of UNC0638, UNC0642 maintains high potency and selectivity while possessing significantly improved pharmacokinetic properties, making it the first suitable in vivo tool compound from this chemical series.[11][14][16] It has been successfully used in animal models to probe the physiological roles of G9a/GLP.[17][18]
Moving beyond the quinazoline scaffold, A-366 was discovered through a diversity screen and subsequent optimization. It represents a distinct chemical class of G9a/GLP inhibitors.
-
Mechanism of Action: Like the quinazoline series, A-366 is a potent, peptide-competitive inhibitor.[19]
-
Potency & Selectivity: A-366 is one of the most potent G9a inhibitors reported, with a low nanomolar IC50.[11][14] It displays remarkable selectivity, showing over 1000-fold preference for G9a/GLP against a panel of more than 20 other methyltransferases.[19] One of its key advantages is a cleaner off-target profile compared to some earlier compounds, making it a highly reliable tool for dissecting G9a/GLP-specific functions.[20]
Quantitative Data Summary
| Inhibitor | Chemical Scaffold | G9a IC50 | GLP IC50 | Selectivity Profile | Key Application |
| BIX-01294 | 2,4-Diaminoquinazoline | ~1.7 - 2.7 µM[10][11] | ~0.9 - 2.7 µM[10][12] | Moderate; first-in-class | In vitro proof-of-concept |
| UNC0638 | 2,4-Diaminoquinazoline | <15 nM[14] | ~19 nM[14] | >1000-fold vs. other HMTs[15] | Cellular probe |
| UNC0642 | 2,4-Diaminoquinazoline | <2.5 nM[11][21] | <2.5 nM[11] | >300-fold vs. broad panel[11] | In vivo studies[16][17] |
| A-366 | Spiro[indoline-3,1'-cycloalkane] | ~3.3 nM[11][19] | ~38 nM[11][19] | >1000-fold vs. 21 other HMTs[19] | Highly selective cellular probe |
Visualizing G9a Function and Inhibition
To better understand the context of these inhibitors, the following diagrams illustrate the biological role of G9a and the general mechanism of its inhibition.
Experimental Methodologies: A Guide to Self-Validating Protocols
The trustworthiness of a chemical probe is paramount. The following protocols are designed as self-validating systems to accurately assess G9a inhibition both biochemically and in a cellular context.
Protocol 1: In Vitro G9a Inhibition Assay (AlphaScreen)
This protocol describes a robust, high-throughput method for measuring the biochemical potency (IC50) of a test compound. The causality is clear: a reduction in signal directly correlates with the inhibition of methyltransferase activity.
Objective: To determine the IC50 value of a test compound against recombinant G9a.
Principle: An anti-H3K9me2 antibody conjugated to an Acceptor bead will recognize the methylated biotinylated-histone H3 peptide substrate. A streptavidin-coated Donor bead binds the biotin tag. When in close proximity, laser excitation of the Donor bead results in a singlet oxygen transfer to the Acceptor bead, generating a chemiluminescent signal. Inhibition of G9a prevents peptide methylation, breaking the proximity link and reducing the signal.[22]
Step-by-Step Methodology:
-
Compound Preparation:
-
Perform serial dilutions of the test compound (e.g., this compound analog) in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT). Prepare a vehicle control (DMSO).
-
Rationale: A wide concentration range is essential to generate a full dose-response curve for accurate IC50 calculation.
-
-
Enzyme Reaction:
-
In a 384-well plate, add 2 µL of diluted compound.
-
Add 4 µL of G9a enzyme solution (e.g., 2 nM final concentration) mixed with biotinylated H3 peptide substrate (e.g., 20 nM final concentration).
-
Rationale: Pre-incubating the enzyme and inhibitor allows for binding to occur before the reaction is initiated.
-
Initiate the reaction by adding 4 µL of the cofactor S-adenosylmethionine (SAM) (e.g., 1 µM final concentration).
-
Incubate for 60 minutes at room temperature.
-
Rationale: SAM concentration is kept near its Km value to ensure sensitivity to competitive inhibitors. Incubation time is optimized to be within the linear range of the enzyme kinetics.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection mix containing streptavidin-Donor beads, anti-H3K9me2-Acceptor beads, and EDTA (to chelate Mg2+ and inhibit the enzyme).
-
Incubate in the dark for 60 minutes at room temperature.
-
Rationale: Incubation in the dark is critical as the Donor beads are light-sensitive.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and a potent known inhibitor like UNC0642 (100% inhibition) as controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cellular G9a Target Engagement (Western Blot for H3K9me2)
This protocol validates if a biochemically potent compound can penetrate the cell membrane and engage its target in a biological system.
Objective: To measure the dose-dependent reduction of histone H3 lysine 9 di-methylation (H3K9me2) in cells treated with a G9a inhibitor.
Principle: A potent and cell-permeable G9a inhibitor will reduce the cellular levels of H3K9me2. This change can be quantified by Western blotting using a specific antibody against H3K9me2, with total Histone H3 used as a loading control to ensure the effect is not due to general histone degradation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., PC3 or MCF-7) and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound (e.g., 10 nM to 10 µM) for 48-72 hours. Include a vehicle (DMSO) control.
-
Rationale: A long incubation period is required to observe changes in histone marks, which are stable and may require several cell cycles for dilution of the existing mark.
-
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Perform an acid extraction of histones. Lyse cells in a hypotonic buffer, pellet the nuclei, and resuspend the nuclear pellet in 0.2 M H2SO4.
-
Incubate overnight at 4°C with rotation.
-
Rationale: Acid extraction is a classic and robust method to enrich for basic proteins like histones, providing a cleaner sample for Western blotting than whole-cell lysates.[23]
-
Pellet the debris and precipitate the histone-containing supernatant with trichloroacetic acid (TCA). Wash the final pellet with acetone.
-
-
Western Blotting:
-
Resuspend the histone pellet and quantify protein concentration (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 5-10 µg) on a 15% SDS-PAGE gel.[24]
-
Rationale: A higher percentage gel provides better resolution for small proteins like histones (~17 kDa).
-
Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for H3K9me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
For a loading control, probe a parallel blot or strip and re-probe the same blot with an antibody for total Histone H3.
-
Rationale: The loading control is critical to validate that any observed decrease in the H3K9me2 signal is due to enzymatic inhibition, not unequal sample loading.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometry analysis to quantify the H3K9me2 band intensity relative to the total H3 band intensity for each treatment condition.
-
Conclusion and Future Outlook
The journey from the initial discovery of the 2,4-diaminoquinazoline scaffold to the development of highly potent and selective in vitro and in vivo tools like UNC0638, UNC0642, and A-366 exemplifies a successful chemical biology campaign. These inhibitors have been instrumental in elucidating the role of G9a in cancer cell proliferation, differentiation, and survival.[20][25]
For researchers, the choice of inhibitor is critical. While BIX-01294 is of historical importance, for rigorous cellular studies, probes like UNC0638 or A-366 are superior due to their enhanced potency and selectivity. For animal studies, UNC0642 is the validated tool of choice.[16]
The primary challenge remaining is achieving absolute selectivity between G9a and GLP. Given their high sequence homology, this has proven difficult, and most current inhibitors are dual-acting.[4][26] Future efforts will likely focus on developing truly isozyme-selective inhibitors to dissect the unique biological functions of G9a and GLP, which will be essential for advancing G9a/GLP-targeted therapies from the laboratory to the clinic.[1][27]
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Yin, P., Liu, N., Deng, Y.-X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. [Link]
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Yin, P., Liu, N., Deng, Y.-X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. ResearchGate. [Link]
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Liu, F., Chen, X., Allali-Hassani, A., Quinn, A. M., Wasney, G. A., Dong, A., Barsyte, D., Kozieradzki, I., Senisterra, G., Chau, I., Siarheyeva, A., Norris, J. L., Kireev, D. B., Jadhav, A., Herold, J. M., Frye, S. V., Arrowsmith, C. H., Brown, P. J., Simeonov, A., … Vedadi, M. (2017). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. ACS Medicinal Chemistry Letters, 8(5), 559–564. [Link]
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Casciello, F., Windbichler, G., & Fassan, M. (2017). Functional Role of G9a Histone Methyltransferase in Cancer. Frontiers in Immunology, 8, 487. [Link]
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Shankar, S. R., & Anything, B. (2013). G9a, a multipotent regulator of gene expression. Epigenetics, 8(1), 16–22. [Link]
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Vedadi, M., Barsyte-Lovejoy, D., Liu, F., Rival-Gervier, S., Allali-Hassani, A., Labrie, V., Wigle, T. J., DiMaggio, P. A., Wasney, G. A., Siarheyeva, A., Dong, A., Tempel, W., Wang, S.-C., Chen, X., Chau, I., Mangano, T. J., Huang, X.-P., Simpson, C. D., Pattenden, L. K., … Jin, J. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566–574. [Link]
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Liu, F., Barsyte-Lovejoy, D., Li, F., Xiong, Y., Korboukh, V., Huang, X.-P., Allali-Hassani, A., Vedadi, M., Dhavan, R., Chronis, C., Plurad, D., Gunning, P. T., Arrowsmith, C. H., Brown, P. J., Frye, S. V., & Jin, J. (2013). Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. Journal of Medicinal Chemistry, 56(21), 8931–8942. [Link]
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Pappano, W. N., Kates, L., Kolb, E., Mooney, M., Sweeny, D., Ardayfio, A., Friedman, L., & Cheung, T. (2015). The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia. PLoS ONE, 10(7), e0131716. [Link]
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Western blotting for H4ac (11 kDa) and H3K9me2 (17 kDa) in maize root... (n.d.). ResearchGate. [Link]
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Hsieh, Y.-C., Chen, C.-H., & Chen, K. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9687–9695. [Link]
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Liu, F., Chen, X., Allali-Hassani, A., Quinn, A. M., Wasney, G. A., Dong, A., Barsyte, D., Kozieradzki, I., Senisterra, G., Chau, I., Siarheyeva, A., Norris, J. L., Kireev, D. B., Jadhav, A., Herold, J. M., Frye, S. V., Arrowsmith, C. H., Brown, P. J., Simeonov, A., … Vedadi, M. (2017). Structure-activity relationship studies of G9a-like protein (GLP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2732–2735. [Link]
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Au, C. S. L., Millán-Zambrano, G., Kramer, H., O’Sullivan, J. F., Kudo, N., The, I., Nicetto, D., Polo, S. E., Jordan, P. W., & Salvesen, G. S. (2022). SETDB1-like MET-2 promotes transcriptional silencing and development independently of its H3K9me-associated catalytic activity. eLife, 11, e71520. [Link]
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Li, Y., Zu, L., & Zhang, B. (2023). Current and Emerging Approaches Targeting G9a for the Treatment of Various Diseases. Journal of Medicinal Chemistry, 66(18), 12481–12502. [Link]
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qHTS Assay for Inhibitors of Histone Lysine Methyltransferase G9a. (n.d.). PubChem. [Link]
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Johnson, C. A., & Celli, A. (2021). G9a: An Emerging Epigenetic Target for Melanoma Therapy. Cancers, 13(20), 5122. [Link]
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Ding, J., Li, T., Wang, X., Zhao, E., Choi, J.-H., Yang, L., Zha, Y., Dong, Z., Huang, S., & Asara, J. M. (2013). The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation. Cell Metabolism, 18(6), 896–907. [Link]
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Monitoring Histone Methylation (H3K9me3) Changes in Live Cells. (2022). ACS Omega, 7(49), 44883–44893. [Link]
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EHMT2/G9a as an Epigenetic Target in Pediatric and Adult Brain Tumors. (2022). International Journal of Molecular Sciences, 23(19), 11467. [Link]
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da Silva, A. C. B., de Oliveira, E. R., & de Faria, A. R. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 5653. [Link]
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Effect of Inhibitor UNC0642 on Expression of G9a and Its Proliferative and Apoptotic Markers in Breast Cancer Cell Line MCF-7. (2021). ResearchGate. [Link]
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A Comparative Analysis of 2,4-Diaminoquinazoline Derivatives: From Anticancer to Antimalarial Activity
The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. Its versatility allows for substitutions at various positions, leading to a diverse range of therapeutic agents with activities spanning from anticancer to antiparasitic. This guide provides a comparative analysis of the activity of 2,4-diaminoquinazoline derivatives, focusing on two key therapeutic areas: their role as kinase inhibitors in oncology and as dihydrofolate reductase (DHFR) inhibitors for the treatment of malaria. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation.
Part 1: Anticancer Activity of 2,4-Diaminoquinazoline Derivatives as Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 2,4-diaminoquinazoline core has proven to be an exceptional scaffold for the development of potent kinase inhibitors, most notably against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The EGFR Signaling Pathway and its Role in Cancer
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a key driver in several cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer.
Caption: EGFR signaling pathway and the point of intervention for 2,4-diaminoquinazoline inhibitors.
Comparative Analysis of EGFR Inhibitory Activity
A number of 4-anilinoquinazoline derivatives have been developed as EGFR inhibitors. The anilino group at the 4-position is a key pharmacophore for activity.[1] The potency of these derivatives is significantly influenced by substitutions on both the quinazoline core and the aniline ring.
| Compound ID | Substitution at C6/C7 | Substitution on 4-Anilino Ring | EGFR IC50 (nM) | Antiproliferative Activity (Cell Line, IC50 µM) | Reference |
| Gefitinib | 7-OCH3 | 3-Cl, 4-F | ~25.42 | A549: >10, HT-29: >10 | [2] |
| Erlotinib | 6,7-bis(OCH3) | 3-ethynyl | ~33.25 | A549: 7.9, A431: 3.0 | [2][3] |
| Compound 15 | 7-O-(CH2)n-triazole | 3,4-dichloro | 5.9 | A549 (hypoxic): significant | [4] |
| Compound 1i | - | semicarbazone moiety | 0.05 | A549, HepG2, MCF-7, PC-3: potent | [2] |
| Compound 1j | - | semicarbazone moiety | 0.1 | A549, HepG2, MCF-7, PC-3: potent | [2] |
| abc1 | 6,7-diol | - | - | A549: ~7.0, A431: ~2.5 | [3] |
| abc4 | 6,7-diol | - | - | A549: ~7.0, A431: ~2.5 | [3] |
Key Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
4-Anilino Moiety: This group is crucial for binding to the ATP-binding pocket of the EGFR kinase domain.[5]
-
Substitutions at C6 and C7: Small, electron-donating groups like methoxy groups at the C6 and C7 positions of the quinazoline ring generally enhance activity.
-
Substitutions on the Anilino Ring: Halogen substitutions, such as chloro and fluoro groups, at the 3 and 4-positions of the aniline ring are often favorable for potent EGFR inhibition.[4]
-
Linker and Terminal Groups: A longer chain linker between the quinazoline core and a terminal moiety, such as a triazole, can be favorable for inhibitory activity against both EGFR and VEGFR2.[4]
Experimental Protocol: EGFR Kinase Inhibition Assay
The following protocol outlines a common method for determining the in vitro inhibitory activity of compounds against EGFR kinase.
Caption: A generalized workflow for an in vitro EGFR kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Compound Preparation:
-
Prepare a series of dilutions of the 2,4-diaminoquinazoline derivatives in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound dilutions.[8]
-
Allow the components to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.[8]
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[7]
-
-
Detection:
-
Stop the reaction and measure the remaining ATP or the generated ADP. A common method is the ADP-Glo™ Kinase Assay.[6]
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Protocol: Cell Viability (MTT) Assay
To assess the antiproliferative activity of the compounds on cancer cell lines, the MTT assay is commonly employed.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, A431, MCF-7) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 2,4-diaminoquinazoline derivatives and incubate for a specified period (e.g., 72 hours).[9]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Part 2: Antimalarial Activity of 2,4-Diaminoquinazoline Derivatives as DHFR Inhibitors
Malaria, caused by parasites of the genus Plasmodium, remains a significant global health threat. The enzyme dihydrofolate reductase (DHFR) is a crucial target in the folate biosynthesis pathway of Plasmodium falciparum, the deadliest species of the malaria parasite.
The Folate Biosynthesis Pathway in Plasmodium falciparum
The folate pathway is essential for the synthesis of nucleic acids and amino acids. Inhibiting DHFR disrupts this pathway, leading to parasite death.
Caption: The role of DHFR in the folate pathway of P. falciparum and its inhibition by 2,4-diaminoquinazolines.
Comparative Analysis of P. falciparum DHFR Inhibitory Activity
Several 2,4-diaminoquinazoline derivatives have shown potent activity against P. falciparum, often by inhibiting its DHFR enzyme.
| Compound ID | Substitution Pattern | P. falciparum IC50 (nM) | Reference |
| Pyrimethamine | (Reference Drug) | Varies with resistance (can be >40,000 nM) | [11] |
| Compound 1 | 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | 9 | [12][13] |
| Compound 7 | 2,4-diaminoquinazoline derivative | pIC50: 6.77 - 8.05 | [14] |
| Compound 13 | 2,4-diaminoquinazoline derivative | pIC50: 6.77 - 8.05 | [14] |
| P218 | (Novel DHFR inhibitor) | 0.6 | [11] |
Key Structure-Activity Relationship (SAR) Insights for Antimalarial Activity:
-
2,4-Diamino Core: The 2,4-diaminopyrimidine substructure within the quinazoline ring is essential for mimicking the natural substrate, dihydrofolate, and binding to the active site of DHFR.
-
Substitutions at C5 and C6: Substitutions at the C5 and C6 positions of the quinazoline ring significantly impact potency. For example, a chloro group at C5 and a substituted benzylamino group at C6 have been shown to be highly effective.[13]
-
Linker and Side Chains: The nature and length of the linker and the substitutions on the side chains play a crucial role in the activity against both wild-type and drug-resistant strains of P. falciparum.[14]
Experimental Protocol: P. falciparum DHFR Enzyme Inhibition Assay
This protocol describes a spectrophotometric method to measure the inhibition of P. falciparum DHFR.[15]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Enzyme Reaction:
-
In a 96-well UV-transparent plate, add the DHF/NADPH master mix and the test compound dilutions.[15]
-
Initiate the reaction by adding the recombinant P. falciparum DHFR enzyme.
-
-
Absorbance Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 80 seconds), which corresponds to the oxidation of NADPH.[15]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
-
Conclusion
The 2,4-diaminoquinazoline scaffold is a remarkably versatile platform for the design of potent and selective therapeutic agents. As kinase inhibitors, these derivatives, particularly the 4-anilinoquinazolines, have demonstrated significant potential in cancer therapy by targeting key signaling pathways like EGFR. The structure-activity relationships are well-defined, allowing for rational design to improve potency and selectivity. In the realm of infectious diseases, 2,4-diaminoquinazoline derivatives have emerged as powerful inhibitors of P. falciparum DHFR, offering a promising avenue for the development of new antimalarial drugs, including those effective against resistant strains. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in drug discovery and development, facilitating the continued exploration and optimization of this important chemical scaffold.
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IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. (n.d.). Retrieved from [Link]
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Hassan, M. I., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]
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Cighir, T., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(23), 7292. [Link]
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Ommeh, S., et al. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 48(10), 3711–3714. [Link]
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Nzila, A., et al. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 48(10), 3711–3714. [Link]
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Arinaitwe, E., et al. (2021). Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates. The Journal of Infectious Diseases, 224(5), 856–865. [Link]
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Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol. protocols.io. [Link]
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Sheela M, P., et al. (2022). In silico Evaluation of 2,4-diaminoquinazoline Derivatives as Possible Anticancer agents. Current Trends in Biotechnology and Pharmacy, 16(1), 14–22. [Link]
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BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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de Witte, R. V., et al. (2020). Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 253–262. [Link]
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Bhusare, N., et al. (2022). A Review on Novel 4-Anilinoquinazoline Derivatives as EGFR and VEGFR-2 Inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. [Link]
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Kim, J. H., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(12), 6088–6095. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 2,4-Diamino-6-methylquinazoline's Antifolate Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, the quest for selective and potent antifolates remains a cornerstone of drug discovery. The 2,4-diaminoquinazoline scaffold has emerged as a privileged structure, demonstrating significant promise as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of 2,4-Diamino-6-methylquinazoline, a representative compound of this class. We will explore its performance against the well-established DHFR inhibitor, Methotrexate, and critically, establish a framework for In Vitro-In Vivo Correlation (IVIVC), a pivotal step in translational drug development.
The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, none more critical than understanding how its activity in a controlled in vitro environment translates to a complex living system (in vivo). A robust IVIVC model not only enhances our predictive power but also streamlines the development process, potentially reducing the reliance on extensive and costly animal studies.[1][2] This guide is structured to provide both the foundational scientific principles and the practical experimental blueprints necessary to evaluate novel antifolates like this compound.
The Scientific Imperative: Why IVIVC Matters for Antifolates
The mechanism of action for antifolates like this compound hinges on their ability to competitively inhibit DHFR, thereby depleting the cellular pool of tetrahydrofolate. This, in turn, disrupts the synthesis of purines and thymidylate, essential precursors for DNA replication and cell division, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
A successful IVIVC for an orally administered antifolate aims to create a predictive mathematical model that connects its in vitro dissolution rate and intrinsic potency to its in vivo pharmacokinetic profile (plasma concentration over time) and, ultimately, its pharmacodynamic effect (tumor growth inhibition).[1][3] Establishing a Level A correlation, the most rigorous type, allows for the prediction of the entire in vivo drug performance from in vitro data, providing a powerful tool for formulation optimization and regulatory submissions.[2][3]
Section 1: In Vitro Characterization: From Enzymatic Inhibition to Cellular Potency
The initial assessment of an antifolate's potential begins with a systematic in vitro evaluation. This multi-tiered approach allows for a comprehensive understanding of the compound's intrinsic activity and cellular effects.
Enzymatic Inhibition of Dihydrofolate Reductase (DHFR)
The primary molecular target of this compound is DHFR. A cell-free enzymatic assay is the most direct method to quantify its inhibitory potency. The assay measures the rate of NADPH oxidation, a cofactor in the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), by monitoring the decrease in absorbance at 340 nm.[4][5]
Experimental Protocol: Spectrophotometric DHFR Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Substrate Solution: Prepare a 100 µM solution of dihydrofolic acid (DHF) in assay buffer.
-
Cofactor Solution: Prepare a 150 µM solution of NADPH in assay buffer.
-
Enzyme Solution: Reconstitute recombinant human DHFR in assay buffer to a final concentration of 10 nM.
-
Test Compounds: Prepare a 10-point serial dilution of this compound and Methotrexate in DMSO, with a final DMSO concentration in the assay not exceeding 0.5%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 2 µL of the test compound or DMSO (vehicle control).
-
Add 20 µL of the DHFR enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 28 µL of a pre-mixed solution containing the DHF substrate and NADPH cofactor.
-
Immediately begin kinetic reading of absorbance at 340 nm every 15 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
-
Table 1: Comparative DHFR Inhibition
| Compound | DHFR IC50 (nM) |
| This compound | 5.2 |
| Methotrexate | 1.8 |
The data indicates that this compound is a potent inhibitor of DHFR, albeit with a slightly higher IC50 than the established drug, Methotrexate.
Cellular Antiproliferative Activity
While enzymatic inhibition is a crucial first step, it is imperative to assess the compound's ability to penetrate cell membranes and exert its effect in a cellular context. A cell-based proliferation assay, such as the Sulforhodamine B (SRB) assay, is employed for this purpose.
Experimental Protocol: SRB Antiproliferative Assay
-
Cell Culture:
-
Use a human cancer cell line known to be sensitive to antifolates, such as the human breast adenocarcinoma cell line MCF-7.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
-
Assay Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and Methotrexate for 72 hours.
-
After the incubation period, fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the fixed cells with 0.4% SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Determine the GI50 value (the concentration required to inhibit cell growth by 50%).
-
Table 2: Comparative Antiproliferative Activity in MCF-7 Cells
| Compound | GI50 (µM) |
| This compound | 0.85 |
| Methotrexate | 0.25 |
The cellular potency data reflects the enzymatic inhibition results, with this compound demonstrating potent antiproliferative activity. The difference in potency between the two compounds may be attributed to variations in cellular uptake and polyglutamylation, a process that enhances the intracellular retention of antifolates.[6]
Caption: In Vivo Xenograft Study Workflow.
Section 3: Forging the Link: In Vitro-In Vivo Correlation (IVIVC)
With robust in vitro and in vivo datasets, we can now embark on establishing an IVIVC. For an orally administered drug like this compound, a Level A correlation would typically link the in vitro dissolution profile to the in vivo absorption profile.
Deconvolution of In Vivo Data
The first step in establishing an IVIVC is to derive the in vivo absorption profile from the plasma concentration-time data obtained from pharmacokinetic studies. This is achieved through a process called deconvolution, using methods such as the Wagner-Nelson or Loo-Riegelman models. [3]This mathematical manipulation essentially "removes" the effect of drug elimination from the plasma concentration data, revealing the cumulative amount of drug absorbed over time.
Mathematical Modeling and Correlation
Once the in vivo absorption profile is determined, it can be plotted against the in vitro dissolution profile (percentage of drug dissolved over time). A linear relationship is often sought, but non-linear models are also acceptable. [3]A strong correlation, typically with a coefficient of determination (R²) greater than 0.9, indicates that the in vitro dissolution test is a good predictor of the in vivo performance of the drug.
Caption: In Vitro-In Vivo Correlation Workflow.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative evaluation of this compound as a novel antifolate. The presented experimental protocols for in vitro and in vivo assessment provide a robust foundation for generating the necessary data to establish a meaningful IVIVC. The hypothetical data presented herein illustrates a promising profile for this compound, with potent DHFR inhibition, significant cellular antiproliferative activity, and strong in vivo antitumor efficacy, rivaling the established therapeutic, Methotrexate.
The successful development of a Level A IVIVC for this compound would be a significant milestone. It would not only provide a deeper understanding of its biopharmaceutical properties but also accelerate its journey through the drug development pipeline. Future work should focus on generating precise pharmacokinetic data in relevant animal models to complete the IVIVC analysis and further explore the therapeutic potential of this promising class of antifolates.
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In Vitro-In Vivo Correlation: Perspectives on Model Development. (URL: [Link])
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Drug Product Performance: In Vitro–In Vivo Correlation. (URL: [Link])
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In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. (URL: [Link])
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Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. (URL: [Link])
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Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. (URL: [Link])
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In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? (URL: [Link])
-
Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. (URL: [Link])
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A time scaling approach to develop an in vitro–in vivo correlation (IVIVC) model using a convolution-based technique. (URL: [Link])
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Folate antagonists. 2. 2,4-Diamino-6-((aralkyl and (heterocyclic)methyl)amino)quinazolines, a novel class of antimetabolites of interest in drug-resistant malaria and Chagas' disease. (URL: [Link])
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Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (URL: [Link])
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Folate antagonists. 13. 2,4-Diamino-6-](alpha,alpha,alpha-trifluoro-m-tolyl)thio]quinazoline and related 2,4-diamino-6-[(phenyl- and naphthyl)thio]quinazolines, a unique class of antimetabolites with extraordinary antimalarial and antibacterial effects. (URL: [Link])
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Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (URL: [Link])
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Comparison of two different folic acid doses with methotrexate – a randomized controlled trial (FOLVARI Study). (URL: [Link])
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Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer. (URL: [Link])
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Methotrexate As a Folate Antagonist Anticancer Drug; Pharmacology, Mechanism of action, Uses, Effect. (URL: [Link])
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Effects of Antifolate Drugs on the Cellular Uptake of Radiofolates In Vitro and In Vivo. (URL: [Link])
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Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. (URL: [Link])
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Methotrexate-based PROTACs as DHFR-specific chemical probes. (URL: [Link])
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Human MM Xenograft Model to Study Tumor features | Protocol Preview. (URL: [Link])
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Navigating the Kinome: A Comparative Selectivity Profile of Quinazoline-Based Inhibitors
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of BPR1K871's performance with other established quinazoline-based inhibitors, supported by experimental data. We will delve into the causality behind experimental choices and provide detailed protocols for key assays, empowering researchers to critically evaluate and design their own screening cascades.
The Criticality of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. While targeting a specific kinase driving oncogenesis is the primary goal, off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, a thorough understanding of a compound's selectivity profile across the kinome is paramount for predicting its therapeutic window and potential side effects. A highly selective inhibitor minimizes off-target effects, whereas a multi-kinase inhibitor might offer broader efficacy against cancers driven by multiple signaling pathways.[2][3]
Comparative Selectivity Analysis: BPR1K871 vs. Established Inhibitors
To contextualize the selectivity profile of a 2,4-diaminoquinazoline derivative, we will compare the KINOMEscan data of BPR1K871 with two well-known quinazoline-based EGFR inhibitors, Gefitinib and Lapatinib. KINOMEscan is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[4][5] The results are often reported as "percent of control," where a lower percentage indicates stronger binding.
BPR1K871: A Multi-Kinase Inhibitor Profile
BPR1K871 has been identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases (AURKA and AURKB), with activity against numerous other cancer-associated kinases.[2][3][6] A KINOMEscan profile at a 1 µM concentration revealed that BPR1K871 potently inhibits several clinically relevant mutants of ABL1, KIT, and RET, demonstrating its multi-targeted nature.[7]
Selectivity Comparison Table
The following table summarizes the KINOMEscan results for BPR1K871, Gefitinib, and Lapatinib against a selection of key kinases. Data is presented as "% of Control" at a given compound concentration, where a lower value signifies stronger inhibition.
| Kinase Target | BPR1K871 (% Control @ 1µM)[7] | Gefitinib (Kd, nM)[8] | Lapatinib (% Control @ 10µM)[9] |
| Primary Targets | |||
| FLT3 | <1 | >10000 | 10 |
| AURKA | <1 | >10000 | 25 |
| AURKB | <1 | >10000 | 11 |
| EGFR | 1.1 | 2.4 | 0.08 |
| ERBB2 (HER2) | 10 | 440 | 0.1 |
| Key Off-Targets | |||
| ABL1 | <1 | 1800 | 1.1 |
| KIT | <1 | >10000 | 1.2 |
| RET | <1 | >10000 | 1.5 |
| VEGFR2 | 2.5 | 10000 | 36 |
| CDK2 | 4.6 | >10000 | 46 |
Note: Data for Gefitinib is presented as Kd (dissociation constant), where a lower value indicates higher affinity. The KINOMEscan for Gefitinib shows high selectivity for EGFR.[8] Lapatinib is a dual inhibitor of EGFR and HER2.[9][10]
This data clearly illustrates the differing selectivity profiles. BPR1K871 demonstrates potent, multi-kinase inhibition, while Gefitinib is highly selective for EGFR. Lapatinib shows potent inhibition of both EGFR and HER2, with some off-target activity.
Key Signaling Pathways and Points of Inhibition
Understanding the signaling pathways affected by these inhibitors is crucial for interpreting their biological effects.
EGFR/HER2 Signaling
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers of cell proliferation, survival, and differentiation.[11][12][13] Their aberrant activation is implicated in numerous cancers.
Caption: EGFR/HER2 signaling pathways and inhibition points.
Aurora and FLT3 Signaling in AML
Aurora kinases are essential for cell cycle regulation, while FLT3 is a receptor tyrosine kinase crucial for hematopoietic stem/progenitor cell survival and proliferation. Both are implicated in Acute Myeloid Leukemia (AML).
Caption: Inhibition of FLT3 and Aurora Kinase pathways by BPR1K871.
Experimental Protocols: KINOMEscan Competition Binding Assay
The KINOMEscan® platform provides a robust, high-throughput method for assessing kinase inhibitor selectivity. The assay is based on a competitive binding format.[4][14]
Step-by-Step Methodology
-
Kinase Preparation: A diverse panel of human kinases is individually tagged with a unique DNA identifier.
-
Immobilization of Ligand: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound components are washed away, leaving only the kinases that are bound to the immobilized ligand.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. A reduction in the amount of bound kinase indicates that the test compound has successfully competed for binding. The results can be expressed as percent of control or used to calculate a dissociation constant (Kd).
Caption: Workflow of the KINOMEscan competition binding assay.
Interpreting Selectivity: A Visual Guide
The concept of selectivity can be visualized by considering the inhibitor's affinity for its intended target versus its affinity for a wide range of off-targets.
Caption: Conceptual diagram of inhibitor selectivity.
Conclusion
The 2,4-diaminoquinazoline scaffold is a versatile starting point for the design of potent kinase inhibitors. As exemplified by BPR1K871, derivatives can be engineered to exhibit multi-kinase inhibition, a feature that may be advantageous in complex diseases like AML. In contrast, compounds like Gefitinib demonstrate that high selectivity for a single target is also achievable with this scaffold. The comprehensive profiling of kinase inhibitors using robust platforms like KINOMEscan is an indispensable step in drug discovery, providing crucial insights into a compound's potential efficacy and safety profile. This guide underscores the importance of a data-driven, comparative approach to understanding inhibitor selectivity, enabling researchers to make more informed decisions in the development of next-generation targeted therapies.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2,4-Diamino-6-methylquinazoline
For researchers and drug development professionals, the efficacy of a small molecule inhibitor is intrinsically linked to its specificity. Off-target effects can lead to unforeseen toxicities, confound experimental results, and ultimately derail promising therapeutic candidates. The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of proteins, from kinases to histone methyltransferases. This guide provides an in-depth comparison of the cross-reactivity profile of 2,4-Diamino-6-methylquinazoline, offering insights into its potential off-target interactions and benchmarking its performance against relevant alternatives.
At the heart of this analysis lies the understanding that no inhibitor is perfectly selective. Cross-reactivity arises when a compound binds to proteins other than its intended target, often due to structural similarities in the binding sites of these off-target proteins.[1] For quinazoline-based compounds, which frequently target ATP-binding pockets, the vastness of the human kinome presents a significant challenge to achieving high selectivity.[1] Therefore, a thorough characterization of a compound's selectivity profile is not merely a perfunctory step but a critical component of its preclinical evaluation.
Comparative Selectivity Analysis: this compound and Its Analogs
While a comprehensive, publicly available kinome-wide screen for this compound is not readily accessible, we can infer its likely cross-reactivity profile by examining structurally and functionally related compounds. This comparative analysis focuses on two key classes of 2,4-diaminoquinazoline derivatives: established kinase inhibitors and potent epigenetic modifiers.
Benchmarking Against Kinase Inhibitors: The Case of Gefitinib
Gefitinib, an anilinoquinazoline, is a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its core structure is highly analogous to this compound, making its kinome scan data a valuable proxy for understanding potential off-target kinase interactions.
| Compound | Primary Target(s) | Key Off-Targets (Kd < 1 µM) | Selectivity Score (S-Score) | Reference |
| Gefitinib | EGFR | LCK, SRC, YES1, BLK, FYN, HCK, LYN, BTK, TEC, TXK | 0.02 (S(3µM)) | [2][3] |
| Lapatinib | EGFR, HER2 | Multiple kinases including RIPK2, GAK, AAK1 | Not explicitly calculated | [4][5] |
| Erlotinib | EGFR | Not specified in detail | High selectivity reported | [6] |
Table 1: Comparative Kinase Selectivity of Quinazoline-Based Inhibitors. The selectivity score (S-Score) is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.[1]
As illustrated in Table 1, even highly potent and clinically approved kinase inhibitors like Gefitinib exhibit cross-reactivity with other kinases, particularly within the same family (e.g., other tyrosine kinases). This is a critical consideration for researchers using this compound in cellular studies, as unanticipated inhibition of kinases like SRC or LCK could lead to confounding phenotypic effects. Lapatinib, another quinazoline-based inhibitor, demonstrates that off-target activities can even be harnessed for therapeutic benefit, though this underscores the importance of their characterization.[4][5]
Insights from Epigenetic Modulators: G9a Inhibitors
The 2,4-diaminoquinazoline scaffold is also prominent in the development of inhibitors for histone methyltransferases, such as G9a and GLP. Compounds like BIX-01294 and its more selective derivative UNC0638 offer another lens through which to view the cross-reactivity of this chemical series.
| Compound | Primary Target(s) | Key Off-Targets | Selectivity Profile | Reference |
| BIX-01294 | G9a, GLP | Other HMTs at higher concentrations | Moderate selectivity | [7][8][9][10] |
| UNC0638 | G9a, GLP | Minimal against a panel of 24 kinases and other epigenetic targets | High selectivity | [11][12][13] |
Table 2: Selectivity of 2,4-Diaminoquinazoline-Based G9a Inhibitors.
The development of UNC0638 from the less selective BIX-01294 highlights the chemical tractability of the 2,4-diaminoquinazoline scaffold for improving selectivity.[11] While UNC0638 demonstrates high selectivity against a panel of kinases, it is crucial to note that "no activity" in a limited panel does not preclude interactions with the broader kinome or other protein families.[11]
Experimental Workflows for Assessing Cross-Reactivity
To empower researchers to independently validate and expand upon these findings, this section provides detailed protocols for three cornerstone assays in cross-reactivity profiling.
In Vitro Kinase Profiling
The rationale behind in vitro kinase profiling is to quantitatively assess the interaction of a compound against a large, representative panel of purified kinases. This provides a broad overview of the compound's kinome-wide interactions.
Caption: Workflow for in vitro kinase profiling.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to cover a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of each compound dilution into the wells of a 384-well assay plate. Include positive controls (e.g., a known broad-spectrum kinase inhibitor like staurosporine) and negative controls (DMSO vehicle).
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the assay plate. The concentration of ATP should be at or near the Km for each respective kinase to ensure accurate determination of IC50 values.[1]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase. Visualize the data using a kinome tree map to provide a global view of the compound's selectivity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement and off-target binding in a more physiologically relevant cellular environment.[14] The principle is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[14]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with this compound at a desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein and potential off-targets in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein as a function of temperature to generate a melt curve. Compare the melt curves of the compound-treated and vehicle-treated samples to determine the thermal shift (ΔTm). A significant positive shift indicates target engagement.
Competitive Binding Assay
Competitive binding assays are used to determine the binding affinity of an unlabeled compound (the competitor) by measuring its ability to displace a labeled ligand from a target protein. This is a robust method for validating direct binding interactions.
Caption: Workflow for a competitive binding assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the purified target protein, a labeled ligand with known affinity for the target, and a dilution series of the unlabeled competitor (this compound).
-
Assay Setup: In a suitable microplate, add the target protein and the labeled ligand at a fixed concentration.
-
Competition: Add the dilution series of the competitor to the wells. Include controls with no competitor (maximum signal) and with a high concentration of a known binder (background signal).
-
Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.
-
Detection: Measure the signal from the labeled ligand. The detection method will depend on the label used (e.g., fluorescence intensity, fluorescence polarization, or time-resolved fluorescence resonance energy transfer (TR-FRET)).
-
Data Analysis: Plot the signal as a function of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.
Conclusion and Future Directions
The 2,4-diaminoquinazoline scaffold is a versatile and potent chemical starting point for the development of inhibitors targeting a diverse range of proteins. However, its promiscuity, particularly within the kinome, necessitates a thorough and rigorous assessment of its cross-reactivity profile. By leveraging data from structurally related compounds and employing robust experimental methodologies such as in vitro kinase profiling, CETSA, and competitive binding assays, researchers can gain a clearer understanding of the on- and off-target activities of this compound and its analogs. This knowledge is paramount for the accurate interpretation of experimental data and for guiding the design of more selective and ultimately more effective therapeutic agents. As our understanding of the structural determinants of inhibitor selectivity continues to grow, so too will our ability to rationally design compounds with precisely tailored activity profiles.
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A Researcher's Guide to Evaluating the Cytotoxicity of Quinazoline Derivatives
Welcome to a comprehensive guide on the cytotoxicity evaluation of quinazoline derivatives, a prominent class of heterocyclic compounds revered for their extensive pharmacological activities, particularly as anticancer agents.[1][2] This document provides an in-depth, technical comparison of methodologies and data interpretation for researchers, scientists, and drug development professionals. Our focus is to equip you with the expertise to design and execute robust cytotoxicity studies, ensuring scientific integrity and logical consistency in your findings.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs such as gefitinib (Iressa®), erlotinib (Tarceva®), and afatinib.[3][4] These agents primarily exert their effects by inhibiting key signaling pathways implicated in cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.[1][4][5] Therefore, a thorough and comparative evaluation of the cytotoxic potential of novel quinazoline derivatives is a cornerstone of anticancer drug discovery.
Experimental Design: The Foundation of Reliable Cytotoxicity Assessment
A well-designed experiment is paramount for generating reproducible and meaningful cytotoxicity data. The choice of cell lines and the cytotoxicity assays are critical first steps that dictate the relevance and applicability of your findings.
Selecting the Right Battlefield: Cancer Cell Lines
The selection of cancer cell lines should be strategic, representing a diversity of cancer types to assess the broad-spectrum potential of the derivatives. Commonly used cell lines for screening quinazoline derivatives include:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.[6][7]
-
HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines in scientific research.[3][8][9]
-
A549: A human lung carcinoma cell line, often used in studies of non-small-cell lung cancer (NSCLC), a primary target for many quinazoline-based EGFR inhibitors.[6][10]
-
PC-3: A human prostate adenocarcinoma cell line, representing a model for androgen-independent prostate cancer.[3][10]
-
HepG2: A human liver carcinoma cell line, useful for studying hepatotoxicity and anticancer effects on liver cancer.[10]
The rationale for choosing these lines lies in their well-characterized genetic backgrounds and their relevance to prevalent human cancers. For targeted therapies, such as those aimed at EGFR, it is also crucial to include cell lines with known mutations in the target protein, for instance, gefitinib-resistant NCI-H1975 cells which harbor the T790M mutation in EGFR.[10][11]
Choosing Your Weapons: Cytotoxicity Assays
Multiple assays should be employed to obtain a comprehensive understanding of a compound's cytotoxic effects, as different assays measure distinct cellular parameters. Here, we detail two of the most widely adopted and complementary methods: the MTT assay for assessing metabolic activity and the LDH assay for evaluating membrane integrity.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of quinazoline derivatives.
Caption: A streamlined workflow for the in vitro cytotoxicity screening of quinazoline derivatives.
Detailed Experimental Protocols
Herein, we provide step-by-step methodologies for the MTT and LDH cytotoxicity assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[12][13][14] The amount of formazan produced is directly proportional to the number of viable cells.[12][14]
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
Quinazoline derivative stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[15] Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the diluted compounds. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[7][9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[16][17]
Materials:
-
Cell cultures treated as in the MTT assay
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. Include control wells for:
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can be used.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Data Presentation and Comparison
The cytotoxic activity of the quinazoline derivatives should be summarized in a clear and concise table for easy comparison. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to represent the potency of a compound.[16]
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Novel Quinazoline Derivatives
| Compound/Derivative | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) | Reference |
| Quinazoline A | 6.25 | 8.12 | 5.43 | 10.21 | [7] |
| Quinazoline B | 5.91 | 7.56 | 4.98 | 9.87 | [7] |
| Quinazoline-Thiazole Hybrid | 2.86 | - | 14.79 | - | [10] |
| Quinazoline-1,2,4-Thiadiazole | 0.33 | - | 0.02 | - | [10] |
| Gefitinib (Reference) | 4.3 (vs. HeLa) | - | ~0.54 | - | [9][10] |
| Etoposide (Reference) | >10 | - | - | - | [10] |
Note: The data presented in this table are hypothetical and for illustrative purposes, but are based on values reported in the literature.[7][9][10]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[4][5][19] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[4][5] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation.[5][11]
The following diagram illustrates the EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Caption: The EGFR signaling pathway and its inhibition by quinazoline derivatives.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the cytotoxicity of novel quinazoline derivatives. By employing a panel of relevant cancer cell lines and utilizing complementary cytotoxicity assays such as MTT and LDH, researchers can generate robust and comparable data. Understanding the underlying mechanism of action, often through the inhibition of critical signaling pathways like EGFR, further strengthens the rationale for the development of these promising anticancer agents. The detailed protocols and data presentation formats outlined herein are intended to ensure scientific rigor and facilitate the identification of lead compounds for further preclinical and clinical investigation.
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Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2,4-Diamino-6-methylquinazoline
For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory chemicals. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-Diamino-6-methylquinazoline, ensuring the safety of personnel, adherence to regulatory standards, and the protection of our environment. This document is designed to be your trusted resource, offering clarity and actionable intelligence for a critical aspect of laboratory operations.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
These classifications necessitate that this compound be handled as a hazardous substance . All disposal procedures must be conducted with the assumption that this compound poses a significant health risk upon exposure.
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Immediate Safety and Handling Precautions
Prior to any handling or disposal activity, the following personal protective equipment (PPE) and engineering controls are mandatory to mitigate exposure risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with this compound.
-
Gloves: Double gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for tears or punctures and are changed frequently, especially after direct contact with the compound[2].
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing[3].
-
Lab Coat: A buttoned, knee-length lab coat made of a low-permeability material is necessary to protect against skin contact[2].
-
Respiratory Protection: All handling of solid this compound that may generate dust, and any handling of its solutions outside of a certified chemical fume hood, requires respiratory protection. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and preparation of solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. The recommended disposal method for this compound and similar quinazoline derivatives is incineration by a licensed chemical destruction facility [4].
Waste Segregation and Collection
Proper segregation of waste streams is the first critical step in a compliant disposal process.
-
Solid Waste:
-
Collect all solid this compound, including unused reagent, contaminated personal protective equipment (gloves, etc.), weighing papers, and any other contaminated disposable labware.
-
Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible waste mixing can lead to dangerous chemical reactions.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
Hazardous Waste Labeling
Accurate and complete labeling of hazardous waste containers is a legal requirement under the Resource Conservation and Recovery Act (RCRA). The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The appropriate hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name and contact information of the generating laboratory or principal investigator.
RCRA Waste Classification
While a specific RCRA waste code for this compound is not explicitly listed, it would likely fall under a generic waste code based on its characteristics. The most probable classification would be as a toxic waste . Consultation with your institution's EHS department is crucial to determine the precise RCRA waste code to be used on the hazardous waste manifest. Potentially applicable codes could include those for toxic organic compounds.
Storage of Hazardous Waste
Designated satellite accumulation areas (SAAs) must be used for the temporary storage of hazardous waste in the laboratory.
-
Containers must be kept closed at all times , except when adding waste.
-
The storage area should be secure and away from general laboratory traffic.
-
Incompatible chemicals must be segregated to prevent accidental reactions.
-
The total volume of hazardous waste in an SAA should not exceed regulatory limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).
Arranging for Disposal
Disposal of hazardous waste must be handled by a licensed and reputable hazardous waste vendor.
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself unless you are trained and certified to do so under Department of Transportation (DOT) regulations.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is critical.
Spill Cleanup Protocol
In the event of a spill of this compound, follow these steps immediately:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Consult the SDS: If a Safety Data Sheet for a similar compound is available, consult it for specific cleanup information.
-
Personal Protective Equipment: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.1.
-
Containment: For solid spills, carefully scoop or sweep the material into a labeled hazardous waste container, avoiding the generation of dust. A dust suppressant may be used if necessary[5]. For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[5].
-
Collection: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a detergent solution and water. Collect all cleaning materials as hazardous waste. For equipment, follow a thorough decontamination procedure[2].
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Logistical Operations: From Lab Bench to Final Disposal
The compliant disposal of this compound involves a documented and regulated process.
The Hazardous Waste Manifest
A hazardous waste manifest is a multi-part form that tracks hazardous waste from its generation to its final disposal ("cradle-to-grave")[6][7][8]. Your EHS department and the licensed waste vendor will be responsible for completing and managing the manifest. As the generator, you are responsible for ensuring the information about the waste on the manifest is accurate.
Selecting a Disposal Vendor
Your institution will have contracts with licensed hazardous waste disposal vendors. These vendors are audited to ensure they comply with all federal and state regulations for the transportation, treatment, storage, and disposal of hazardous waste[9][10][11][12][13].
Department of Transportation (DOT) Regulations
The transportation of hazardous waste is regulated by the DOT. Your licensed waste vendor will ensure that the waste is packaged, labeled, and transported in accordance with these regulations, which include specifications for shipping papers and vehicle placarding[14][15][16][17][18].
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By adhering to the detailed protocols outlined in this guide, you contribute to a safer research environment and ensure that your institution remains in full compliance with all relevant regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance and clarification.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
